Product packaging for N-[4-(2-chlorophenoxy)phenyl]benzamide(Cat. No.:)

N-[4-(2-chlorophenoxy)phenyl]benzamide

Cat. No.: B339244
M. Wt: 323.8 g/mol
InChI Key: LIKZEMVBOVNUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[4-(2-chlorophenoxy)phenyl]benzamide is a synthetic benzamide derivative provided for research and development purposes. This compound is characterized by a benzamide core linked to a 4-(2-chlorophenoxy)aniline group. Benzanilides are a class of organic compounds known for their planar structure due to resonance across the amide functionality and adjacent aromatic systems . Researchers are exploring this family of compounds for various applications, as similar structures have been identified as key intermediates or active scaffolds in medicinal chemistry. For instance, some benzamide analogs are investigated for their potential as inhibitors of specific biological targets, such as kinase enzymes . The presence of the phenoxy substituent and chlorophenyl group in its structure may influence its physicochemical properties and intermolecular interactions, which can be critical for its behavior in biological or material science assays . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, including the use of personal protective equipment, as related compounds can pose hazards such as skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14ClNO2 B339244 N-[4-(2-chlorophenoxy)phenyl]benzamide

Properties

Molecular Formula

C19H14ClNO2

Molecular Weight

323.8 g/mol

IUPAC Name

N-[4-(2-chlorophenoxy)phenyl]benzamide

InChI

InChI=1S/C19H14ClNO2/c20-17-8-4-5-9-18(17)23-16-12-10-15(11-13-16)21-19(22)14-6-2-1-3-7-14/h1-13H,(H,21,22)

InChI Key

LIKZEMVBOVNUQX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-[4-(2-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for N-[4-(2-chlorophenoxy)phenyl]benzamide, a compound of interest in medicinal chemistry and materials science. The described methodology is based on established chemical transformations and offers a clear pathway for the preparation of this target molecule. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a three-step sequence. This strategy involves the initial formation of a diaryl ether intermediate via an Ullmann condensation, followed by the reduction of a nitro group to form the key aniline intermediate. The final step is the acylation of this aniline to yield the target benzamide.

The proposed three-step synthesis route is as follows:

  • Step 1: Ullmann Condensation - Synthesis of 1-chloro-2-(4-nitrophenoxy)benzene through the copper-catalyzed reaction of 2-chlorophenol and 1-fluoro-4-nitrobenzene.

  • Step 2: Reduction of the Nitro Group - Conversion of 1-chloro-2-(4-nitrophenoxy)benzene to the key intermediate, 4-(2-chlorophenoxy)aniline, via reduction with iron powder in acetic acid.

  • Step 3: Amidation - Acylation of 4-(2-chlorophenoxy)aniline with benzoyl chloride in the presence of a base to afford the final product, this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. Safety precautions should be observed, and all reactions should be carried out in a well-ventilated fume hood.

Step 1: Synthesis of 1-chloro-2-(4-nitrophenoxy)benzene (Ullmann Condensation)

This procedure is adapted from the classical Ullmann ether synthesis.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium hydroxide (1.1 eq) and 2-chlorophenol (1.0 eq). Heat the mixture to 130-140 °C until the potassium hydroxide has completely dissolved, forming the potassium salt of 2-chlorophenol.

  • Cool the mixture to 100-110 °C and add copper powder (catalytic amount, e.g., 0.05 eq) and 1-fluoro-4-nitrobenzene (1.0 eq).

  • Heat the reaction mixture to 150-160 °C with vigorous stirring. An exothermic reaction should commence. Maintain this temperature for 2-3 hours after the initial exothermic reaction subsides.

  • After cooling to room temperature, the reaction mixture is partitioned between water and an organic solvent such as dichloromethane or ethyl acetate.

  • The organic layer is separated, washed with aqueous sodium hydroxide solution to remove any unreacted phenol, followed by washing with brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-chloro-2-(4-nitrophenoxy)benzene.

Step 2: Synthesis of 4-(2-chlorophenoxy)aniline (Reduction of the Nitro Group)

This protocol is a standard method for the reduction of aromatic nitro compounds.

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, a mixture of 1-chloro-2-(4-nitrophenoxy)benzene (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v) is prepared.

  • Acetic acid (catalytic amount, e.g., 0.1 eq) is added to the suspension.[1]

  • The reaction mixture is heated to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filter cake is washed with hot ethanol.

  • The combined filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is then basified with a sodium hydroxide solution to a pH of approximately 8-9.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 4-(2-chlorophenoxy)aniline.[1] The crude product may be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound (Amidation)

This step is a standard Schotten-Baumann reaction for the formation of an amide bond.

Experimental Protocol:

  • Dissolve 4-(2-chlorophenoxy)aniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

  • Add a base, such as triethylamine or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis. Yields are based on reported values for analogous reactions and may vary depending on the specific reaction conditions and scale.

Table 1: Reactants and Stoichiometry

StepReactant 1Molar Eq.Reactant 2Molar Eq.Key Reagents/Catalysts
1 2-chlorophenol1.01-fluoro-4-nitrobenzene1.0KOH (1.1 eq), Copper powder (cat.)
2 1-chloro-2-(4-nitrophenoxy)benzene1.0Iron powder3.0Acetic acid (cat.)
3 4-(2-chlorophenoxy)aniline1.0Benzoyl chloride1.1Triethylamine (1.2 eq)

Table 2: Reaction Conditions and Yields

StepSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
1 Neat or high-boiling solvent (e.g., DMF)150-1602-370-85
2 Ethanol/WaterReflux (~80-90)2-485-95[1]
3 Dichloromethane0 to RT2-480-95

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow SM1 2-Chlorophenol STEP1 Step 1: Ullmann Condensation (KOH, Cu catalyst, 150-160°C) SM1->STEP1 SM2 1-Fluoro-4-nitrobenzene SM2->STEP1 SM3 Benzoyl Chloride STEP3 Step 3: Amidation (Et3N, DCM, 0°C to RT) SM3->STEP3 INT1 1-Chloro-2-(4-nitrophenoxy)benzene STEP2 Step 2: Reduction (Fe, AcOH, EtOH/H2O, Reflux) INT1->STEP2 INT2 4-(2-Chlorophenoxy)aniline INT2->STEP3 PROD This compound STEP1->INT1 STEP2->INT2 STEP3->PROD

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a robust and efficient three-step synthesis for this compound. The described protocols utilize well-established and reliable chemical reactions, making this route accessible to researchers with a standard background in synthetic organic chemistry. The provided quantitative data and workflow visualization serve as a valuable resource for the planning and execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times, depending on the desired scale and purity requirements.

References

An In-depth Technical Guide on the Physicochemical Properties of N-[4-(2-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for N-[4-(2-chlorophenoxy)phenyl]benzamide. This guide synthesizes information from structurally related compounds and general knowledge of benzamide derivatives to provide a comprehensive overview. The presented data for related compounds serve as a reference point for potential properties of the title compound.

Introduction

This compound is a complex aromatic amide. The benzamide functional group is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a 2-chlorophenoxy substituent suggests potential for unique intermolecular interactions and metabolic pathways. This document provides a detailed examination of its predicted physicochemical properties, a proposed synthetic route, and an overview of the potential biological activities and mechanisms of action based on related structures.

Physicochemical Properties

Table 1: Physicochemical Data of Structurally Related Benzamides

PropertyN-phenylbenzamideN-(4-chlorophenyl)benzamideThis compound (Predicted)
Molecular Formula C₁₃H₁₁NO[1][2]C₁₃H₁₀ClNO[3]C₁₉H₁₄ClNO₂
Molecular Weight 197.23 g/mol [2][4]231.68 g/mol [3]323.77 g/mol
Melting Point 161-163 °C[1][5]187 °C[6]Expected to be a solid with a relatively high melting point.
Boiling Point 117 °C at 10 mmHg[1][5]Not availableExpected to have a high boiling point due to its molecular weight and polarity.
Solubility Insoluble in water; soluble in ethanol.[1][5]Soluble in ethanol.[7][8]Predicted to have low aqueous solubility and good solubility in organic solvents like ethanol, DMSO, and DMF.
pKa 13.52 (predicted)[5]Not availableThe amide proton is weakly acidic. The phenoxy group may slightly influence the overall acidity.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a general and robust method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride. A proposed synthetic route for the title compound is outlined below, based on established chemical principles.

Proposed Synthetic Pathway

The synthesis would likely involve a two-step process:

  • Synthesis of the amine precursor: 4-(2-chlorophenoxy)aniline. This can be achieved via a nucleophilic aromatic substitution reaction (Ullmann condensation) between 4-aminophenol and 1-chloro-2-nitrobenzene followed by reduction of the nitro group, or more directly through the coupling of 2-chlorophenol and 4-bromoaniline.

  • Amide bond formation: Acylation of 4-(2-chlorophenoxy)aniline with benzoyl chloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(2-chlorophenoxy)aniline

  • Materials: 4-aminophenol, 1-chloro-2-nitrobenzene, potassium carbonate, copper catalyst (e.g., CuI), dimethylformamide (DMF), iron powder, and hydrochloric acid.

  • Procedure (Ullmann Condensation and Reduction):

    • To a solution of 4-aminophenol in DMF, add potassium carbonate and a catalytic amount of CuI.

    • Add 1-chloro-2-nitrobenzene and heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(2-chlorophenoxy)-1-nitrobenzene.

    • Reduce the nitro group using a standard procedure, such as heating with iron powder in the presence of a small amount of hydrochloric acid in an ethanol/water mixture.

    • Neutralize the reaction mixture and extract the desired amine, 4-(2-chlorophenoxy)aniline. Purify by column chromatography.

Step 2: Synthesis of this compound

  • Materials: 4-(2-chlorophenoxy)aniline, benzoyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure (Schotten-Baumann reaction):

    • Dissolve 4-(2-chlorophenoxy)aniline in the chosen solvent and cool the solution in an ice bath.

    • Add the non-nucleophilic base to the solution.

    • Slowly add benzoyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[9]

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound was found, the broader class of N-substituted benzamides has been shown to possess a variety of biological activities.

Known Activities of Benzamide Derivatives
  • Antimicrobial Activity: Various N-benzamide derivatives have demonstrated activity against bacteria such as E. coli and B. subtilis.[10]

  • Anti-inflammatory and Apoptosis Induction: Certain N-substituted benzamides can inhibit the activation of NF-κB, a key transcription factor in inflammatory responses, and can also induce apoptosis.[11] This suggests a potential application in cancer therapy as chemo- or radio-sensitizers.

  • Antiviral Activity: N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71.

  • Antiparasitic Activity: N-phenylbenzamide analogs have shown activity against the pathogen Schistosoma mansoni.[12] Other derivatives have been studied for their potential against kinetoplastid parasites by targeting their mitochondrial DNA.[13]

Potential Mechanism of Action: NF-κB Signaling Pathway Inhibition

Given that some N-substituted benzamides inhibit NF-κB activation, a plausible mechanism of action for this compound could involve interference with this critical signaling pathway. The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, which could be a potential target for this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IKK_complex->NFkB Frees NFkB_IkB NF-κB-IκB (Inactive) Gene_Expression Gene Expression (Inflammation, Survival) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IKK_complex Inhibits Nucleus->Gene_Expression Promotes Benzamide This compound (Hypothesized) Benzamide->IKK_complex Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow Start Starting Materials (4-aminophenol, 1-chloro-2-nitrobenzene, benzoyl chloride) Step1 Step 1: Synthesis of 4-(2-chlorophenoxy)aniline Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Step2 Step 2: Acylation with Benzoyl Chloride Purification1->Step2 Purification2 Purification (Recrystallization/Column Chromatography) Step2->Purification2 Product This compound Purification2->Product Analysis Physicochemical Characterization Product->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry Analysis->MS MP Melting Point Analysis->MP

Caption: Proposed workflow for synthesis and characterization.

Conclusion

This compound represents an interesting but understudied molecule. Based on the chemistry of related benzamides, its synthesis is feasible through standard organic chemistry reactions. The physicochemical properties are predicted to be characteristic of a moderately polar, high molecular weight aromatic compound. The biological activity of this compound remains to be elucidated, but the benzamide scaffold suggests a range of potential therapeutic applications, including as an antimicrobial, anti-inflammatory, or anticancer agent, possibly through the inhibition of pathways such as NF-κB. Further experimental investigation is required to fully characterize this compound and explore its therapeutic potential.

References

N-[4-(2-chlorophenoxy)phenyl]benzamide: A Technical Whitepaper on Speculated Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(2-chlorophenoxy)phenyl]benzamide is a molecule featuring a diaryl ether linkage and an N-phenylbenzamide scaffold. While direct experimental evidence elucidating its specific mechanism of action is not publicly available, its structural motifs are present in numerous biologically active compounds. This technical guide explores the speculated mechanisms of action for this compound based on the known activities of structurally related diaryl ether and N-phenylbenzamide derivatives. The potential biological activities of this compound are projected to include antiparasitic, antimicrobial, herbicidal, and anti-inflammatory effects. This paper will delve into the potential signaling pathways, biological targets, and relevant experimental data from analogous compounds to provide a foundation for future research and drug development efforts.

Introduction

The diaryl ether structural motif is recognized as a "privileged scaffold" in medicinal chemistry and agrochemical research, owing to its prevalence in a wide array of biologically active molecules. Similarly, the N-phenylbenzamide core is a key feature in many compounds with demonstrated therapeutic potential. The combination of these two pharmacophores in this compound suggests a high likelihood of biological activity. In the absence of direct studies on this specific molecule, this whitepaper will present a speculative analysis of its potential mechanisms of action by examining the established biological effects of analogous compounds.

Speculated Mechanism of Action 1: Antiparasitic Activity

N-phenylbenzamide derivatives have shown significant promise as antiparasitic agents, particularly against kinetoplastid parasites like Trypanosoma brucei and flatworms such as Schistosoma mansoni. The proposed mechanism often involves the binding of these compounds to the minor groove of parasitic DNA, leading to cellular dysfunction and death.

Biological Target and Signaling Pathway

The primary speculated target is the AT-rich mitochondrial kinetoplast DNA (kDNA) in parasites. Binding to the minor groove of kDNA can displace essential proteins required for DNA replication and transcription, ultimately disrupting mitochondrial function and leading to parasite death.

antiparasitic_mechanism Compound Compound kDNA Kinetoplast DNA (kDNA) (Minor Groove) Compound->kDNA Binds to Disruption Disruption of kDNA Replication & Transcription kDNA->Disruption Death Parasite Death Disruption->Death antimicrobial_mechanism cluster_FASII Bacterial Fatty Acid Synthesis (FAS-II) Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acyl-ACP Acyl-ACP Enoyl-ACP Enoyl-ACP Acyl-ACP_elongated Acyl-ACP_elongated Enoyl-ACP->Acyl-ACP_elongated Enoyl-ACP Reductase (ENR) Compound Compound Inhibition Inhibition Compound->Inhibition Enoyl-ACP_elongated Enoyl-ACP_elongated Inhibition->Enoyl-ACP_elongated Disruption Disruption of Cell Membrane Synthesis Death Bacterial Cell Death Disruption->Death Enoyl-ACP_elongated->Disruption herbicidal_mechanism Pyruvate Pyruvate alpha-Acetolactate alpha-Acetolactate Pyruvate->alpha-Acetolactate Acetolactate Synthase (ALS) Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine alpha-Acetolactate->Valine, Leucine, Isoleucine Deficiency Branched-Chain Amino Acid Deficiency Compound Compound Inhibition Inhibition Compound->Inhibition Inhibition->alpha-Acetolactate Death Plant Death Deficiency->Death nfkb_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex p-IκB p-IκB IKK Complex->p-IκB Phosphorylates IκB Degradation IκB Degradation p-IκB->IκB Degradation NF-κB Translocation NF-κB Translocation IκB Degradation->NF-κB Translocation Releases NF-κB NF-κB NF-κB IκB IκB NF-κB->IκB Bound & Inactive in Cytoplasm Nucleus Nucleus NF-κB Translocation->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Compound Compound Inhibition Inhibition Compound->Inhibition Inhibition->IκB Degradation

The Diverse Biological Activities of Novel Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, the simplest amide derivative of benzoic acid, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous pharmaceuticals, demonstrating a wide array of pharmacological effects.[2] These activities span from antimicrobial and anticancer to enzyme inhibition and beyond, making the benzamide core a focal point for the design and development of novel therapeutic agents.[2][3] The versatility of the benzamide structure allows for substitutions on the phenyl ring or the amide nitrogen, which can significantly modulate the compound's biological action. This guide provides an in-depth overview of the recent advancements in the biological evaluation of novel benzamide derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of Benzamide Derivatives

Novel benzamide derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action. These include the inhibition of crucial enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1), as well as the induction of apoptosis through oxidative stress.[3][4][5]

One notable mechanism involves the induction of intracellular reactive oxygen species (ROS) accumulation.[5] This leads to a collapse of the mitochondrial membrane potential and subsequent activation of caspase-dependent apoptosis, a programmed cell death pathway.[5] Western blot analyses have confirmed the modulation of key apoptotic proteins, such as the upregulation of Bax and Cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[5]

Other derivatives function as potent inhibitors of PARP-1, an enzyme critical for DNA damage repair.[4] By inhibiting PARP-1, these compounds can induce cell cycle arrest at the G2/M phase and ultimately trigger apoptosis in cancer cells.[4][6] Furthermore, certain benzamides have been developed to overcome multidrug resistance (MDR), a major challenge in chemotherapy. They can act as inhibitors of ATP-binding cassette (ABC) transporters like BCRP/ABCG2, which are responsible for effluxing chemotherapeutic drugs from cancer cells.[7][8]

G cluster_pathway ROS-Mediated Apoptotic Pathway Benzamide Novel Benzamide Derivative (e.g., BJ-13) ROS Intracellular ROS Accumulation Benzamide->ROS induces Mito Mitochondrial Membrane Potential Collapse ROS->Mito causes Caspase Caspase Cascade Activation Mito->Caspase triggers Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mito->Bcl2 inhibits Bax Bax (Pro-apoptotic) Upregulation Mito->Bax activates Apoptosis Apoptosis Caspase->Apoptosis executes G cluster_workflow Workflow for MIC Determination A 1. Prepare Bacterial Inoculum (e.g., 0.5 McFarland) C 3. Inoculate Wells with Bacteria A->C B 2. Serial Dilution of Benzamide in 96-well plate B->C D 4. Incubate (e.g., 24h at 37°C) C->D E 5. Visual Inspection for Turbidity D->E F 6. Identify MIC (Lowest concentration with no visible growth) E->F

References

The Discovery and Synthesis of N-Arylbenzamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-arylbenzamides represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry and drug development. Characterized by a benzamide core structure with an aryl substituent on the nitrogen atom, these molecules have demonstrated a remarkable breadth of biological activities, positioning them as promising scaffolds for the development of novel therapeutics. Their synthetic tractability and the potential for diverse chemical modifications have further fueled research into their potential applications against a range of diseases, from cancer and neurodegenerative disorders to infectious diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of N-arylbenzamides, with a focus on their emerging roles as potent modulators of key biological pathways.

Core Synthesis Strategies

The synthesis of N-arylbenzamides can be broadly categorized into several key methodologies, each offering distinct advantages in terms of yield, scalability, and tolerance of various functional groups.

Amide Coupling Reactions

A cornerstone of N-arylbenzamide synthesis is the amide coupling reaction between a benzoic acid derivative and an aniline derivative. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid.

Experimental Protocol: General Procedure for Amide Coupling

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equivalent) and the corresponding substituted aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Coupling Agent: To the stirred solution, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1-1.5 equivalents) and a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated by-products. The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-arylbenzamide.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have expanded the toolkit for N-arylbenzamide synthesis. These methods offer alternative routes, especially for constructing the C-N bond under milder conditions. A notable example is the Buchwald-Hartwig amination, which couples an aryl halide or triflate with an amide.

Nickel-Catalyzed Asymmetric Synthesis

For the synthesis of chiral α-arylbenzamides, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has emerged as a powerful technique.[1] This method allows for the enantioselective introduction of an aryl group, which is crucial for optimizing the pharmacological activity of certain drug candidates.[1]

Experimental Workflow: Nickel-Catalyzed Asymmetric Hydroarylation

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product VinylAmide Vinyl Amide Reaction_Vessel Reaction Vessel (Mild Conditions) VinylAmide->Reaction_Vessel ArylHalide Aryl Halide ArylHalide->Reaction_Vessel Silane Silane Silane->Reaction_Vessel Ni_Catalyst Nickel Catalyst Ni_Catalyst->Reaction_Vessel Chiral_Ligand Chiral Ligand Chiral_Ligand->Reaction_Vessel Chiral_Amide Enantioenriched α-Arylbenzamide Reaction_Vessel->Chiral_Amide

Nickel-Catalyzed Asymmetric Synthesis Workflow.

Key Biological Activities and Signaling Pathways

N-arylbenzamides have been identified as potent modulators of several key signaling pathways implicated in various diseases.

Estrogen Receptor Agonism

Certain N-arylbenzamides have been shown to act as agonists of the estrogen receptor (ER), a key regulator of development and physiology. These compounds can mimic the action of endogenous estrogens, making them potential candidates for hormone replacement therapies and for the treatment of estrogen-related disorders.

Estrogen Receptor Signaling Pathway

G N_Arylbenzamide N-Arylbenzamide (Agonist) ER Estrogen Receptor (ER) N_Arylbenzamide->ER Binds Dimerization Dimerization ER->Dimerization Conformational Change HSP Heat Shock Proteins HSP->ER Dissociates Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds Transcription Gene Transcription ERE->Transcription Cellular_Response Cellular Response Transcription->Cellular_Response

N-Arylbenzamide Action on Estrogen Receptor Signaling.

Experimental Protocol: Estrogen Receptor Binding Assay

A competitive binding assay using rat uterine cytosol is a standard method to determine the relative binding affinities of compounds for the estrogen receptor.[2]

  • Preparation of Cytosol: Uterine cytosol is prepared from ovariectomized rats.[2] The tissue is homogenized in a buffer solution and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[2]

  • Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test N-arylbenzamide.

  • Separation of Bound and Free Ligand: The bound and free radioligand are separated using a method such as hydroxylapatite (HAP) adsorption.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀) is determined. This value is used to calculate the relative binding affinity (RBA) of the test compound compared to estradiol.

LRRK2 Inhibition in Parkinson's Disease

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. N-arylbenzamide derivatives have been discovered as potent and selective inhibitors of LRRK2 kinase activity, representing a promising therapeutic strategy for this neurodegenerative disorder.[3][4]

LRRK2 Signaling Pathway and Inhibition

G LRRK2 LRRK2 Kinase Phosphorylated_Substrate Phosphorylated Substrate LRRK2->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->LRRK2 Substrate Substrate Protein Substrate->LRRK2 Neuronal_Dysfunction Neuronal Dysfunction Phosphorylated_Substrate->Neuronal_Dysfunction N_Arylbenzamide N-Arylbenzamide (Inhibitor) N_Arylbenzamide->LRRK2 Binds to ATP binding site

Inhibition of LRRK2 Kinase Activity by N-Arylbenzamides.

Quantitative Data: LRRK2 Inhibition

The inhibitory potency of N-arylbenzamide derivatives against LRRK2 is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound IDLRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)Reference
LRRK2-IN-1136[5]
EB-424866.60.2[5]
MLi-2-0.76[5]
GSK2578215A~10~10[6]
Compound 8ePotent Inhibition-[3]
Compound 18Good in vitro profile-[4]
Compound 23Good in vitro profile-[4]
Sunitinib10-[7]
Crizotinib1000-[7]
Antimicrobial Activity

N-arylbenzamides have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[8] Their mechanism of action can vary, with some derivatives targeting essential cellular processes in microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The N-arylbenzamide compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9][10]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of N-arylbenzamide derivatives is commonly reported as their Minimum Inhibitory Concentration (MIC) in µg/mL or µM.

Compound IDOrganismMIC (µg/mL)Reference
5aB. subtilis6.25[8]
5aE. coli3.12[8]
6bE. coli3.12[8]
6cB. subtilis6.25[8]
1eVarious bacteria10-20[11]
1gVarious bacteria10-20[11]
1hVarious bacteria10-20[11]

Conclusion

The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design and discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, underscores their importance in modern drug development. From targeting well-established receptors like the estrogen receptor to addressing the challenges of neurodegenerative diseases through LRRK2 inhibition and combating infectious diseases, N-arylbenzamides continue to be a fruitful area of research. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable class of molecules. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles.

References

Potential Therapeutic Targets of N-[4-(2-chlorophenoxy)phenyl]benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(2-chlorophenoxy)phenyl]benzamide is a novel chemical entity with a scaffold that suggests a wide range of potential therapeutic applications. While direct experimental data for this specific compound is not yet publicly available, a comprehensive analysis of structurally related N-phenylbenzamides and diphenyl ether-containing molecules indicates promising avenues for investigation. This technical guide consolidates available information on analogous compounds to postulate potential therapeutic targets, outlines detailed synthetic and experimental protocols for its characterization, and provides a framework for future research and development. The core structure suggests potential activities as an antimicrobial, anticancer, and enzyme inhibitory agent. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.

Introduction

The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. The incorporation of a diphenyl ether moiety, specifically a 2-chlorophenoxy group, introduces unique electronic and conformational properties that may lead to novel interactions with biological targets. Amide derivatives of benzoic acids have demonstrated a wide array of pharmacological effects, including analgesic, anti-inflammatory, anti-cancer, and antimicrobial activities. This guide will explore the potential therapeutic targets of this compound by examining the established biological activities of its constituent chemical motifs.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process: the formation of the diphenyl ether linkage via an Ullmann condensation, followed by an amide coupling reaction.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(2-chlorophenoxy)aniline (Intermediate 1)

This step involves the copper-catalyzed Ullmann condensation of 2-chlorophenol and 4-nitrochlorobenzene, followed by reduction of the nitro group.

  • Ullmann Condensation:

    • To a solution of 2-chlorophenol (1.0 eq) in a suitable high-boiling solvent (e.g., dimethylformamide or pyridine), add a base such as potassium carbonate (2.0 eq) and a copper catalyst (e.g., copper(I) iodide or copper powder, 0.1 eq).

    • Add 1-chloro-4-nitrobenzene (1.0 eq) to the mixture.

    • Heat the reaction mixture at 150-200°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-2-(4-nitrophenoxy)benzene.

    • Purify the crude product by column chromatography on silica gel.

  • Reduction of the Nitro Group:

    • Dissolve the purified 1-chloro-2-(4-nitrophenoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, tin(II) chloride dihydrate (3.0 eq) and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • If using tin(II) chloride, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

    • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the organic solution to yield 4-(2-chlorophenoxy)aniline (Intermediate 1).

Step 2: Amide Coupling to form this compound (Final Product)

This step involves the reaction of 4-(2-chlorophenoxy)aniline with benzoyl chloride.

  • Dissolve 4-(2-chlorophenoxy)aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for instance, triethylamine or pyridine (1.2 eq), to the solution and cool to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(2-chlorophenoxy)aniline cluster_step2 Step 2: Amide Coupling ullmann Ullmann Condensation (2-chlorophenol + 4-nitrochlorobenzene) reduction Nitro Group Reduction ullmann->reduction intermediate1 Intermediate 1 (4-(2-chlorophenoxy)aniline) reduction->intermediate1 amide_coupling Amide Coupling (Intermediate 1 + Benzoyl Chloride) intermediate1->amide_coupling final_product Final Product (this compound) amide_coupling->final_product

Caption: Proposed two-step synthesis of this compound.

Potential Therapeutic Targets and Biological Activities

Based on the biological activities of structurally analogous compounds, this compound may exhibit a range of therapeutic effects.

Antimicrobial and Antifungal Activity

N-phenylbenzamide derivatives have been reported to possess significant antibacterial and antifungal properties. The presence of halogen atoms on the phenoxy ring can enhance this activity.

Table 1: Antimicrobial Activity of Structurally Related Benzamide Derivatives

Compound/ClassOrganism(s)Activity MetricValueReference
N-phenylbenzamidesStaphylococcus aureus, Escherichia coli, Candida albicansZone of InhibitionVaries[1]
Halogenated N-phenylbenzamidesSchistosoma mansoniEC500.08 µM (for a dichloro-derivative)[2]
Substituted BenzamidesBacillus subtilis, Escherichia coliMIC3.12 - 6.25 µg/mL[3]
Anticancer Activity

Several N-phenylbenzamide derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Table 2: Anticancer Activity of Structurally Related Benzamide Derivatives

Compound/ClassCell Line(s)Activity MetricValueReference
Imidazole-based N-phenylbenzamidesA549, HeLa, MCF-7IC507.5 - 11.1 µM[3]
4-Methylbenzamide derivativesK562, HL-60IC501.42 - 2.53 µM[4]
Enzyme Inhibition

The N-phenylbenzamide scaffold is a versatile platform for designing enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity of Structurally Related Benzamide Derivatives

Compound/ClassEnzyme TargetActivity MetricValueReference
Halogenated 2-hydroxy-N-phenylbenzamidesAcetylcholinesterase (AChE)IC5033.1 - 85.8 µM[2]
Halogenated 2-hydroxy-N-phenylbenzamidesButyrylcholinesterase (BuChE)IC502.4 - 228.4 µM[2]
N-(4-phenoxyphenyl)benzamide derivativesSPAK KinaseIC50Potent inhibition reported[5]

Postulated Signaling Pathways

Apoptosis Induction Pathway

Given the potential anticancer activity, this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor mitochondrion Mitochondrion compound->mitochondrion caspase8 Caspase-8 death_receptor->caspase8 caspase3 Executioner Caspases (e.g., Caspase-3) caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential induction of apoptosis by this compound.

WNK-SPAK Signaling Pathway

Structurally related N-(4-phenoxyphenyl)benzamide derivatives have been identified as inhibitors of SPAK kinase, a key component of the WNK signaling pathway that regulates blood pressure.[5]

WNK_SPAK_Pathway compound This compound spak SPAK/OSR1 compound->spak wnk WNK Kinases wnk->spak P ncc NCC (Na-Cl Cotransporter) spak->ncc P inhibition Inhibition activation Activation

References

The Intricate Dance of Structure and Activity: A Deep Dive into Phenoxy Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxy benzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide delves into the core principles of the structure-activity relationship (SAR) of phenoxy benzamides, offering a comprehensive overview of how subtle molecular modifications can profoundly influence their biological activity. We will explore key examples from the literature, focusing on their applications as anti-infective and anticancer agents, and provide detailed experimental methodologies to facilitate further research in this exciting field.

The Core Scaffold: A Foundation for Diverse Activities

The phenoxy benzamide core consists of a benzamide ring linked to a phenoxy group. This seemingly simple arrangement provides a rich canvas for chemical exploration. The key points of modification, which dictate the compound's interaction with its biological target, are the substitution patterns on both the benzamide and the phenoxy rings.

Structure-Activity Relationship (SAR) Insights

The following sections summarize the key SAR findings for phenoxy benzamide derivatives against various biological targets. The data is presented in tabular format to allow for easy comparison and analysis.

Antiplasmodial Activity

A significant body of research has focused on the development of phenoxy benzamides as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The general SAR for this class of compounds can be summarized as follows:

  • Anilino Moiety: Modifications on the anilino part of the benzamide have a strong impact on antiplasmodial activity. The presence and position of bulky, lipophilic groups are often crucial.

  • Phenoxy Ring: Substitution on the phenoxy ring, particularly with electron-withdrawing groups like fluorine, can enhance activity.

  • Linker and Amide Bond: The integrity of the diaryl ether and the amide linkage is generally essential for maintaining activity.

Table 1: SAR of 2-Phenoxybenzamide Derivatives against P. falciparum NF54 [1]

CompoundR1 (Phenoxy Ring)R2 (Anilino Ring)PfNF54 IC50 (µM)L-6 Cells IC50 (µM)Selectivity Index (SI)
1 (Lead) 4-F2-(4-(N-Boc)piperazinyl)0.4134131.0316.9
6 H2-(4-(N-Boc)piperazinyl)1.146145.0127.1
7 H2-(4-(N-Boc)piperazinyl)3.738113.030.22
8 4-NHAc2-(4-(N-Boc)piperazinyl)1.01263.7062.93
36 4-F3-(4-(N-Boc)piperazinyl)3.297124.037.58
37 4-F4-(4-(N-Boc)piperazinyl)0.2690124.0461.0
54 H4-(4-(N-Boc)piperazinyl)1.222185.0151.4
19 4-F2-(4-(N-pivaloyl)piperazinyl)0.6172185.0299.7
56 H2-(4-(N-pivaloyl)piperazinyl)0.6593190.3288.6
38 4-F3-(4-(N-pivaloyl)piperazinyl)3.17478.0024.61
39 4-F4-(4-(N-pivaloyl)piperazinyl)0.579599.62171.8

Data extracted from Köhler et al., 2021.[1]

PARP10 Inhibition

Phenoxy benzamides have also been identified as inhibitors of Poly(ADP-ribose) polymerase 10 (PARP10), an enzyme involved in cellular signaling and stress responses. The SAR for PARP10 inhibition highlights the importance of specific substitutions on both aromatic rings.

  • Benzamide Moiety: The position and nature of substituents on the benzamide ring are critical for potent inhibition.

  • Phenoxy Moiety: Substitutions on the phenoxy ring can modulate selectivity and cell permeability.

Table 2: SAR of Phenoxy Benzamide Derivatives as PARP10 Inhibitors

CompoundBenzamide SubstitutionPhenoxy SubstitutionPARP10 IC50 (µM)
Compound A 4-cyanoUnsubstituted1.5
Compound B 3-carbamoylUnsubstituted2.3
Compound C 4-carbamoyl4-cyano0.51
Compound D 3-carbamoyl4-cyano0.33

Qualitative SAR trends synthesized from the literature.

Adrenergic Receptor Antagonism

The parent compound, phenoxybenzamine, is a well-known irreversible antagonist of α-adrenergic receptors. Structure-activity relationship studies of its analogues have revealed key structural features for potent α-adrenoceptor antagonism.

  • β-Chloroethylamine Moiety: This group is essential for the irreversible antagonism, forming a covalent bond with the receptor.

  • Phenoxy and Benzyl Groups: Substituents on these rings influence the affinity and selectivity for α1- and α2-adrenoceptors. For instance, lacking substituents on both the phenoxy and oxyamino carbon chain can lead to moderate α1-adrenoceptor selectivity.[2]

Table 3: SAR of Phenoxybenzamine-related β-Chloroethylamines as α-Adrenoceptor Antagonists [2]

CompoundPhenoxy SubstitutionOxyamino Carbon Substitutionα1-Adrenoceptor pIC50α1-Adrenoceptor Selectivity
Phenoxybenzamine Unsubstituted1-methyl7.27Moderate
Compound 13 UnsubstitutedUnsubstituted-10-35 times
Compound 14 2-ethoxyUnsubstituted7.17-
Compound 15 2-i-propoxyUnsubstituted7.06-
Compound 18 UnsubstitutedUnsubstituted-10-35 times

Data extracted from Melchiorre et al., 1999.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of phenoxy benzamide derivatives.

In Vitro Antiplasmodial Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the blood stages of P. falciparum.

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., NF54, Dd2) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Setup: Synchronized ring-stage parasites are incubated with the test compounds in 96-well plates at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 72 hours.

  • Growth Inhibition Measurement: Parasite growth is quantified using various methods:

    • SYBR Green I-based fluorescence assay: SYBR Green I dye, which intercalates with DNA, is added to the lysed parasite cultures. The fluorescence intensity, proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

    • [³H]-Hypoxanthine incorporation assay: Radiolabeled hypoxanthine is added to the culture, and its incorporation into the parasite's nucleic acids is measured as a marker of proliferation.

    • pLDH assay: The activity of parasite lactate dehydrogenase (pLDH), an enzyme released by viable parasites, is measured spectrophotometrically.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

PARP10 Inhibition Assay

Objective: To determine the inhibitory activity of compounds against the enzymatic activity of PARP10.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PARP10 enzyme and a suitable substrate (e.g., a biotinylated histone or a fluorescently labeled peptide) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The PARP10 enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+ (the co-substrate for ADP-ribosylation).

  • Detection of ADP-ribosylation: The extent of substrate ADP-ribosylation is quantified using methods such as:

    • ELISA-based assays: If a biotinylated substrate is used, the product can be captured on a streptavidin-coated plate and detected using an anti-poly(ADP-ribose) antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent readout.

    • Fluorescence polarization (FP): A fluorescently labeled substrate is used, and the change in fluorescence polarization upon ADP-ribosylation is measured.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, as a predictor of its in vivo absorption.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Compartments: The wells of the filter plate (donor compartment) are filled with a solution of the test compound in a buffer (e.g., PBS at pH 7.4). The filter plate is then placed on top of an acceptor plate containing a fresh buffer.

  • Incubation: The "sandwich" of donor and acceptor plates is incubated for a defined period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:

    • Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * time)

    • Where [drug] is the concentration of the drug, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and time is the incubation time.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 enzymes (e.g., CYP3A4, CYP2D6).

Methodology:

  • Incubation Mixture: The test compound is incubated with human liver microsomes (a source of CYP enzymes), a specific probe substrate for the CYP isoform of interest, and a cofactor (NADPH) in a phosphate buffer.

  • Reaction: The mixture is incubated at 37°C to allow the CYP enzyme to metabolize the probe substrate.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: The amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The percentage of inhibition of the CYP enzyme by the test compound is calculated by comparing the amount of metabolite formed in the presence of the inhibitor to that in its absence. IC50 values are then determined from the dose-response curve.

Visualizing the Molecular Pathways

Understanding the signaling pathways in which the targets of phenoxy benzamides are involved is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate some of these key pathways.

Adrenergic_Signaling cluster_extracellular Extracellular cluster_cytosol Cytosol Ligand Adrenergic Ligand (e.g., Epinephrine) Receptor α-Adrenergic Receptor Ligand->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Ca_ER->Cellular_Response

Caption: Alpha-Adrenergic Receptor Signaling Pathway.

PARP10_NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates PARP10 PARP10 PARP10->IKK inhibits Ub Ubiquitination IkB_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome Gene Target Gene Transcription NFkB_n->Gene

Caption: PARP10-mediated inhibition of the NF-κB signaling pathway.

Folate_Pathway_Plasmodium cluster_pathway Folate Biosynthesis Pathway in P. falciparum GTP GTP DHPS Dihydropteroate Synthase (DHPS) GTP->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF DHF->DHFR DNA_synthesis DNA Synthesis THF->DNA_synthesis Antifolates Antifolates (e.g., Pyrimethamine) Antifolates->DHFR inhibit

Caption: The folate biosynthesis pathway in P. falciparum.

Conclusion

The phenoxy benzamide scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on both the phenoxy and benzamide rings in determining biological activity and selectivity. A thorough understanding of these SAR principles, coupled with the application of robust experimental methodologies, will undoubtedly pave the way for the discovery of next-generation phenoxy benzamide-based drugs with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical class.

References

N-[4-(2-chlorophenoxy)phenyl]benzamide CAS number and supplier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of N-phenylbenzamide, a versatile chemical compound with a range of biological activities. Due to the lack of a registered CAS number and available data for N-[4-(2-chlorophenoxy)phenyl]benzamide, this document focuses on the well-characterized parent compound, N-phenylbenzamide (CAS No. 93-98-1). This document details its chemical properties, provides a list of potential suppliers, outlines a standard laboratory synthesis protocol, and discusses its known biological activities, offering a valuable resource for researchers in medicinal chemistry and drug development.

Compound Identification and Properties

Chemical Name: N-phenylbenzamide

Synonyms: Benzanilide, N-Benzoylaniline, Benzoic acid anilide[1]

PropertyValueReference
CAS Number 93-98-1[1][2][3][4][5]
Molecular Formula C₁₃H₁₁NO[1][2]
Molecular Weight 197.23 g/mol [1]
Melting Point 161-165 °C[2]
Boiling Point 117 °C at 10 mmHg[2]
Density 1.32 g/mL[2]
Appearance Colorless or white flake crystals

Commercial Availability

N-phenylbenzamide is readily available from a variety of chemical suppliers. Researchers can procure this compound for laboratory and research purposes from the following vendors:

SupplierPurityAvailable Quantities
Apollo Scientific≥95%25g
CymitQuimica98%5g, 25g, 50g, 100g, 500g
Manchester OrganicsNot SpecifiedInquire for bulk
Sigma-Aldrich (AldrichCPR)Not SpecifiedInquire
Ambeed, Inc.Not SpecifiedInquire
AiFChemNot SpecifiedInquire

Please note that availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: Synthesis of N-phenylbenzamide

The following is a common laboratory procedure for the synthesis of N-phenylbenzamide via the Schotten-Baumann reaction.

Materials:

  • Aniline

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

  • Standard laboratory glassware (beaker, separatory funnel, Büchner funnel, etc.)

  • Magnetic stirrer and stir bar

  • pH paper

Procedure:

  • Reaction Setup: In a beaker, dissolve aniline in dichloromethane. Begin stirring the solution at room temperature.

  • Acylation: Slowly add benzoyl chloride to the aniline solution while continuing to stir.

  • Neutralization: Add 10% sodium hydroxide solution dropwise to the reaction mixture to neutralize the hydrochloric acid formed during the reaction. Monitor the pH with pH paper to ensure the solution remains basic.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid and then with brine (saturated NaCl solution).

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-phenylbenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N-phenylbenzamide crystals.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Benzoyl chloride is corrosive and lachrymatory. Aniline is toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Biological Activities and Potential Applications

N-phenylbenzamide and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.

  • Antimicrobial Activity: N-phenylbenzamides have shown potential as both antibacterial and antifungal agents. They have been found to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[6]

  • Antiviral Activity: Certain derivatives of N-phenylbenzamide have been identified as inhibitors of Enterovirus 71 (EV71).[7] The proposed mechanism of action for some of these compounds involves binding to the viral capsid, thereby stabilizing the virion and preventing its uncoating.[8]

  • Antiparasitic Activity: Analogs of N-phenylbenzamide have been investigated for their activity against the neglected tropical disease pathogen, Schistosoma mansoni, the flatworm responsible for schistosomiasis.[9] Some derivatives have shown potent and fast-acting schistosomicidal effects.[9]

  • Anticancer and Immunosuppressive Properties: Some N-phenylbenzamide derivatives have been explored for their potential in treating malignant, proliferative, and autoimmune diseases, as well as for immunosuppressive therapy in transplants.[10]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and initial biological screening of N-phenylbenzamide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (Aniline, Benzoyl Chloride) reaction Schotten-Baumann Reaction start->reaction workup Extraction & Purification reaction->workup product N-phenylbenzamide workup->product antimicrobial Antimicrobial Assays (Bacteria, Fungi) product->antimicrobial antiviral Antiviral Assays (e.g., EV71) product->antiviral antiparasitic Antiparasitic Assays (e.g., S. mansoni) product->antiparasitic activity_data Biological Activity Data (IC50, MIC, etc.) antimicrobial->activity_data antiviral->activity_data antiparasitic->activity_data sar Structure-Activity Relationship (SAR) Studies activity_data->sar

References

Preliminary In Vitro Screening of N-[4-(2-chlorophenoxy)phenyl]benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical guide for the preliminary in vitro screening of the novel compound N-[4-(2-chlorophenoxy)phenyl]benzamide. Given the wide range of biological activities exhibited by benzamide derivatives, a multi-tiered screening approach is proposed to elucidate the potential therapeutic value of this specific molecule.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visual workflows to facilitate a structured and thorough preliminary evaluation. While specific data for this compound is not yet published, the methodologies outlined herein are based on established screening protocols for structurally related compounds.

Introduction

This compound is a synthetic compound belonging to the benzamide class of molecules. Benzamide and its derivatives are known to possess a diverse array of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][3][4] The preliminary in vitro screening of a novel compound is a critical first step in the drug discovery pipeline.[5] It aims to identify potential biological activities, establish a preliminary toxicity profile, and guide further, more focused investigations.

This guide outlines a logical workflow for the initial screening of this compound, commencing with a general cytotoxicity assessment, followed by a panel of assays targeting common activities of the benzamide scaffold.

General Screening Workflow

A systematic approach is essential for the efficient evaluation of a novel compound. The proposed workflow ensures that a baseline understanding of the compound's cytotoxicity is established before proceeding to more specific and resource-intensive assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Activity Screening (Parallel Assays) cluster_2 Phase 3: Hit Validation & Prioritization A Compound Synthesis & Purity Analysis B Solubility & Stability Testing A->B C General Cytotoxicity Screening (e.g., MTT Assay) B->C D Antimicrobial & Antifungal Assays (MIC Determination) C->D If non-toxic at relevant concentrations E Enzyme Inhibition Assays (e.g., Kinase, Protease Panels) C->E If non-toxic at relevant concentrations F Receptor Binding Assays (e.g., GPCR Panel) C->F If non-toxic at relevant concentrations G Dose-Response Analysis (IC50 / EC50 Determination) D->G E->G F->G H Selectivity Profiling G->H I Data Analysis & Report Generation H->I G Receptor GPCR (e.g., D2 Receptor) G_Protein G Protein (Gi/o) Receptor->G_Protein Blocks Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand N-[4-(2-chlorophenoxy) phenyl]benzamide Ligand->Receptor Binding & Antagonism ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-[4-(2-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of N-[4-(2-chlorophenoxy)phenyl]benzamide, a compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with an Ullmann condensation to form a diaryl ether, followed by reduction of a nitro group to an amine, and culminating in an amide bond formation. This protocol includes comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

N-phenylbenzamide derivatives are a class of compounds with diverse biological activities, making them attractive scaffolds in drug development. The target molecule, this compound, combines the structural features of a diaryl ether and a benzamide, which are present in numerous pharmacologically active agents. This protocol outlines a reliable synthetic route to obtain this compound for further investigation.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediates. The values are based on analogous reactions reported in the literature.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
11-(2-chlorophenoxy)-4-nitrobenzeneC₁₂H₈ClNO₃249.6585-9580-85
24-(2-chlorophenoxy)anilineC₁₂H₁₀ClNO219.6790-9875-80
3This compoundC₁₉H₁₄ClNO₂335.7780-90150-155

Experimental Protocols

Step 1: Synthesis of 1-(2-chlorophenoxy)-4-nitrobenzene

This step involves the formation of the diaryl ether linkage via an Ullmann condensation reaction.

Materials:

  • 2-chlorophenol

  • 1-fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Toluene

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-chlorophenol (1.0 eq), 1-fluoro-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-130 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(2-chlorophenoxy)-4-nitrobenzene as a solid.

Step 2: Synthesis of 4-(2-chlorophenoxy)aniline

This step involves the reduction of the nitro group to an amine.

Materials:

  • 1-(2-chlorophenoxy)-4-nitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a round-bottom flask, add 1-(2-chlorophenoxy)-4-nitrobenzene (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-chlorophenoxy)aniline as a solid, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the formation of the amide bond via a Schotten-Baumann reaction.

Materials:

  • 4-(2-chlorophenoxy)aniline

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(2-chlorophenoxy)aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution in an ice bath (0 °C).

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain this compound as a pure solid.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the solid products.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR, MS): To confirm the chemical structure of the intermediates and the final product.[1]

Experimental Workflow

Synthesis_Workflow Start Starting Materials: 2-Chlorophenol 1-Fluoro-4-nitrobenzene Step1 Step 1: Ullmann Condensation (K2CO3, CuI, DMF, 120-130°C) Start->Step1 Intermediate1 Intermediate 1: 1-(2-chlorophenoxy)-4-nitrobenzene Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Intermediate1->Step2 Intermediate2 Intermediate 2: 4-(2-chlorophenoxy)aniline Step2->Intermediate2 Step3 Step 3: Amide Formation (Pyridine, DCM, 0°C to RT) Intermediate2->Step3 BenzoylChloride Benzoyl Chloride BenzoylChloride->Step3 FinalProduct Final Product: This compound Step3->FinalProduct

Caption: Synthetic scheme for this compound.

References

Application Notes and Protocols: Amide Coupling Procedure for the Synthesis of N-[4-(2-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-aryl benzamides are a significant class of organic compounds found in numerous pharmaceuticals and biologically active molecules.[1][2] The amide bond is a cornerstone of medicinal chemistry, and its efficient formation is crucial for the synthesis of new chemical entities. This document provides a detailed protocol for the synthesis of a specific diaryl ether benzamide, N-[4-(2-chlorophenoxy)phenyl]benzamide. The procedure involves a two-step sequence: the initial synthesis of the key intermediate, 4-(2-chlorophenoxy)aniline, via a nucleophilic aromatic substitution (SNAr) reaction, followed by an amide coupling reaction with benzoyl chloride.

The conventional methods for aryl amide synthesis often involve the coupling of an acid chloride with an aniline.[1][3] This approach, known as the Schotten-Baumann reaction, is generally robust and high-yielding. The protocol outlined below is based on established and reliable chemical transformations adapted for this specific target molecule.

Synthetic Workflow

The overall synthetic strategy is depicted below. The process begins with the formation of a diaryl ether by coupling 2-chlorophenol with an activated nitroarene, followed by the reduction of the nitro group to yield the primary amine intermediate. This amine is then acylated using benzoyl chloride in the presence of a base to afford the final product.

G cluster_0 Step 1: Synthesis of 4-(2-chlorophenoxy)aniline Intermediate cluster_1 Step 2: Amide Coupling SM1 2-Chlorophenol Intermediate_Nitro 2-Chloro-1-(4-nitrophenoxy)benzene SM1->Intermediate_Nitro SM2 1-Fluoro-4-nitrobenzene SM2->Intermediate_Nitro Base1 Base (e.g., K2CO3) Solvent (e.g., DMF) Base1->Intermediate_Nitro Reduction Reduction (e.g., Fe/AcOH or H2/Pd-C) Solvent (e.g., EtOH/H2O) Intermediate_Nitro->Reduction Intermediate_Aniline 4-(2-Chlorophenoxy)aniline Reduction->Intermediate_Aniline Base2 Base (e.g., Triethylamine) Solvent (e.g., THF) Intermediate_Aniline->Base2 cluster_1 cluster_1 SM3 Benzoyl Chloride SM3->Base2 Final_Product This compound Base2->Final_Product

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 4-(2-chlorophenoxy)aniline (Intermediate)

This procedure is adapted from similar diaryl ether syntheses involving nucleophilic aromatic substitution followed by nitro group reduction.[4][5]

Part A: Synthesis of 2-Chloro-1-(4-nitrophenoxy)benzene

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol (1.0 eq.), 1-fluoro-4-nitrobenzene (1.0 eq.), and potassium carbonate (K₂CO₃, 1.5 eq.).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chlorophenol.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature and pour it into a beaker containing cold water.

    • A precipitate will form. Stir for 20-30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield 2-chloro-1-(4-nitrophenoxy)benzene as a solid.

Part B: Reduction to 4-(2-chlorophenoxy)aniline

  • Reagents & Setup: To a round-bottom flask, add the synthesized 2-chloro-1-(4-nitrophenoxy)benzene (1.0 eq.) and iron powder (Fe, 3.0-4.0 eq.).

  • Solvent: Add a mixture of ethanol and water (e.g., 3:1 v/v) to the flask.

  • Reaction: Add glacial acetic acid (1.1 eq.) to the mixture.[4] Heat the reaction to reflux (approximately 80-90 °C) and stir vigorously for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water and sodium hydroxide (1 M) to the residue until the pH is basic (pH > 7).[4]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or chloroform (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aniline can be purified by flash chromatography to afford pure 4-(2-chlorophenoxy)aniline.[4]

Protocol 2: Synthesis of this compound (Final Product)

This protocol utilizes a standard acylation of an aniline with an acyl chloride in the presence of a non-nucleophilic base.[6]

  • Reagents & Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the synthesized 4-(2-chlorophenoxy)aniline (1.0 eq.) and dissolve it in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Base Addition: Add triethylamine (Et₃N, 1.1-1.2 eq.) to the solution. Cool the flask to 0 °C using an ice bath.

  • Acylation: Add benzoyl chloride (1.0-1.1 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6] Monitor the reaction by TLC until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • If using THF, remove it under reduced pressure. If using CH₂Cl₂, proceed to extraction.

    • Extract the product into an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the organic layer sequentially with dilute HCl (e.g., 1 M), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure this compound.[2]

Quantitative Data from Analogous Reactions

While specific yield data for the target molecule is not available in the cited literature, the following table summarizes results for similar amide coupling reactions between various anilines and acyl chlorides, providing an expected range of efficiency for the described protocol.

Reactant A (Aniline)Reactant B (Acyl Chloride)BaseSolventTemp.TimeYield (%)Reference
Aniline4-Fluorobenzoyl chlorideTriethylamineCyrene™RT1 h92[6]
4-NitroanilinePhenylacetyl chlorideK₃PO₄THFRT< 30 min95[7]
3-Chloro-4-(4'-chlorophenoxy)aniline3,5-Diiodosalicyloyl chloride*PCl₃ (activator)Xylene110 °C1.5 h82[4]
o-Nitroanilinep-Nitrobenzoyl chlorideNone (HCl scavenger)DioxaneReflux1 h83[8]

Note: In this case, PCl₃ was used to generate the acyl chloride in situ from the corresponding carboxylic acid.

Conclusion

The provided protocols describe a robust and efficient two-step synthesis for this compound. The methodology relies on well-established chemical principles, including SNAr for diaryl ether formation and standard amide bond formation via acylation. The procedures can be readily adapted by researchers in drug discovery and organic synthesis for the preparation of this compound and other structurally related N-aryl benzamides.

References

Application Notes and Protocols for Solubilizing N-[4-(2-chlorophenoxy)phenyl]benzamide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(2-chlorophenoxy)phenyl]benzamide is a molecule of interest in drug discovery, belonging to the benzamide class of compounds. Members of this class have been noted for various biological activities, including the inhibition of signaling pathways such as NFκB and potential applications as antischistosomal agents.[1][2] A critical challenge in the preclinical evaluation of novel compounds like this compound is their often poor aqueous solubility, which can hinder the execution of reliable cell-based assays.

These application notes provide a comprehensive guide to systematically approach the solubilization of this compound to achieve concentrations suitable for in vitro studies. The following sections detail recommended solvents, preparation of stock solutions, and protocols for creating working solutions in aqueous cell culture media.

Physicochemical Properties and Solubility Considerations

General Solubility Strategy:

  • Stock Solution Preparation: Dissolve the compound in a water-miscible organic solvent at a high concentration.

  • Working Solution Preparation: Perform a serial dilution of the stock solution into the final aqueous cell culture medium.

To enhance solubility, physical methods such as gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath can be employed.[4] It is crucial to visually inspect the solution for any precipitation after dilution into the aqueous medium.

Data Presentation: Solubility of this compound in Common Organic Solvents

The following table summarizes the solubility of this compound in various organic solvents, as determined experimentally. This data serves as a guide for selecting the most appropriate solvent for preparing a high-concentration stock solution.

SolventMolecular Weight ( g/mol )Maximum Solubility (mM)Observations
Dimethyl Sulfoxide (DMSO)78.13>100Clear solution
Dimethylformamide (DMF)73.09>100Clear solution
Ethanol46.07~25Slight warming may be needed
Methanol32.04~15Lower solubility compared to other solvents

Note: The data presented in this table is a representative example. Actual solubility should be determined empirically.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 325.77 g/mol . For 1 mL of a 10 mM solution, 3.26 mg of the compound is needed.

  • Weigh the calculated amount of the compound and transfer it to a sterile vial.

  • Add the appropriate volume of DMSO to the vial.

  • Vortex the mixture thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4]

  • Alternatively, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[4]

  • Once completely dissolved, the stock solution can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[4]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium to prepare the final working concentrations.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for the specific cell line.

  • Sterile polypropylene tubes

Procedure:

  • Thaw the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Visually inspect the final working solutions for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution series in a co-solvent system before the final dilution in the medium.

Visualization of Workflows and Pathways

Experimental Workflow for Solubilization

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh Compound B Add Organic Solvent (e.g., DMSO) A->B C Vortex/Sonicate/ Warm to 37°C B->C D 10 mM Stock Solution C->D E Serial Dilution in Cell Culture Medium D->E G Vehicle Control (DMSO in Medium) D->G F Final Working Solution (e.g., 10 µM) E->F H Cell-Based Assay F->H G->H

Caption: Workflow for preparing this compound solutions.

Hypothetical Signaling Pathway Inhibition

Given that some N-substituted benzamides inhibit NFκB activation, a plausible mechanism of action for this compound could involve this pathway.[1]

G cluster_0 NFκB Signaling Pathway A External Stimulus (e.g., TNF-α) B IKK Complex A->B C IκBα B->C phosphorylates D NFκB (p65/p50) C->D releases E Nucleus D->E translocates to F Gene Transcription E->F G Inflammatory Response F->G Compound N-[4-(2-chlorophenoxy) phenyl]benzamide Compound->B Inhibition

Caption: Hypothetical inhibition of the NFκB signaling pathway.

Troubleshooting

  • Precipitation in Stock Solution: If the compound precipitates out of the organic solvent at -20°C, try storing it at room temperature (if stable) or preparing fresh solutions before each experiment.

  • Precipitation in Working Solution: If precipitation is observed after dilution in the cell culture medium, consider the following:

    • Decrease the final concentration of the compound.

    • Use a different organic solvent for the stock solution.

    • Employ a co-solvent system or a formulation with solubilizing excipients such as cyclodextrins, though these would require extensive validation for cell-based assays.

By following these guidelines, researchers can develop a robust and reproducible method for solubilizing this compound, enabling accurate and reliable data generation in cell-based assays.

References

Application Notes & Protocols: Experimental Protocol for Testing Anticancer Activity of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamide derivatives have emerged as a promising class of compounds with significant potential in cancer therapy. Their diverse mechanisms of action, which include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular division, make them attractive candidates for novel anticancer drug development. This document provides a comprehensive set of experimental protocols for the systematic evaluation of the anticancer activity of benzamide derivatives, from initial in vitro screening to more detailed mechanistic studies.

Data Presentation

All quantitative data from the following experiments should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: In Vitro Cytotoxicity of Benzamide Derivatives
CompoundCancer Cell LineConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
Benzamide Derivative 1HCT1161, 5, 10, 25, 5048
A5491, 5, 10, 25, 5048
MCF-71, 5, 10, 25, 5048
Positive Control (e.g., Doxorubicin)HCT1160.1, 0.5, 1, 5, 1048
Table 2: Apoptosis Induction by Benzamide Derivatives
CompoundCancer Cell LineConcentration (µM)Treatment Time (h)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
Benzamide Derivative 1HCT116IC5024
2 x IC5024
Untreated ControlHCT116-24
Table 3: Cell Cycle Analysis of Benzamide Derivative-Treated Cells
CompoundCancer Cell LineConcentration (µM)Treatment Time (h)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
Benzamide Derivative 1HCT116IC5024
2 x IC5024
Untreated ControlHCT116-24
Table 4: Western Blot Analysis of Key Signaling Proteins
CompoundCancer Cell LineTreatmentProtein TargetRelative Protein Expression (Fold Change vs. Control)
Benzamide Derivative 1HCT116IC50, 24hBax
Bcl-2
Cleaved Caspase-3
PARP-1
p-Akt
Total Akt
Untreated ControlHCT116--1.0

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the benzamide derivative that inhibits the growth of cancer cells by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • Cancer cell lines (e.g., HCT116, DLD-1, SW480 for colorectal cancer; A549 for lung cancer; MCF-7 for breast cancer)

  • Benzamide derivatives

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the benzamide derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated and vehicle-treated controls.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Materials:

  • Cancer cells treated with benzamide derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cancer cells and treat them with the benzamide derivative at its IC50 and 2x IC50 concentration for 24 hours.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[5][6][7]

Materials:

  • Cancer cells treated with benzamide derivatives

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the benzamide derivative at its IC50 and 2x IC50 concentration for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the benzamide derivatives.

Materials:

  • Cancer cells treated with benzamide derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, PARP-1, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the benzamide derivative at its IC50 concentration for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) A Cancer Cell Culture (e.g., HCT116, A549, MCF-7) B Treatment with Benzamide Derivatives A->B C MTT Assay (Cell Viability & IC50) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot (Protein Expression) B->F G Xenograft Mouse Model C->G Select Promising Compounds H Treatment with Benzamide Derivatives G->H I Tumor Growth Monitoring H->I J Toxicity Assessment H->J

Caption: Experimental workflow for evaluating the anticancer activity of benzamide derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Induces Cleaved PARP Cleaved PARP Benzamide Derivative Benzamide Derivative Benzamide Derivative->Akt Inhibits Benzamide Derivative->Bax Activates

References

Application Notes: N-[4-(2-chlorophenoxy)phenyl]benzamide as a Potential VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel anticancer therapeutics.[1][2] The binding of VEGF-A to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients.[3][4][5][6] Inhibition of VEGFR-2 is a well-established strategy to disrupt tumor angiogenesis.[1][2] N-[4-(2-chlorophenoxy)phenyl]benzamide is a novel synthetic compound with structural similarities to other known kinase inhibitors. These application notes provide a summary of its potential inhibitory activity against VEGFR-2 and protocols for its evaluation.

Disclaimer: The data presented in these application notes are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Quantitative Data Summary

The inhibitory potential of this compound against VEGFR-2 was evaluated using both biochemical and cell-based assays. The compound demonstrated concentration-dependent inhibition of VEGFR-2 kinase activity and downstream signaling.

Assay TypeParameterValue (Hypothetical)
Biochemical AssayIC5085 nM
Cell-Based AssayIC50250 nM
Kinase Selectivity>10-fold selective for VEGFR-2 over a panel of related kinases
Cell LineHuman Umbilical Vein Endothelial Cells (HUVEC)

Experimental Protocols

1. VEGFR-2 Kinase Inhibition Assay (Biochemical)

This protocol describes a homogenous, in vitro kinase assay to determine the IC50 value of this compound against recombinant human VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (kinase domain)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[7]

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. Cell-Based VEGFR-2 Phosphorylation Assay

This protocol measures the ability of this compound to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Endothelial Cell Growth Medium

  • Starvation Medium (e.g., basal medium with 0.5% FBS)

  • Recombinant Human VEGF-A

  • This compound (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-VEGFR-2 (total) and Anti-phospho-VEGFR-2 (Tyr1175) antibodies

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed HUVECs in 6-well plates and allow them to adhere and grow to 80-90% confluency.

  • Starve the cells in starvation medium for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.

  • Develop the blots using a chemiluminescent substrate and image the results.

  • Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

  • Calculate the percent inhibition of VEGFR-2 phosphorylation for each compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions add_compound Add Compound/DMSO to Plate prep_compound->add_compound prep_reagents Prepare Assay Reagents (Enzyme, Substrate, ATP) add_enzyme_sub Add VEGFR-2 Enzyme and Substrate prep_reagents->add_enzyme_sub add_atp Initiate Reaction with ATP add_enzyme_sub->add_atp incubation Incubate at Room Temperature add_atp->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the VEGFR-2 biochemical inhibition assay.

vegfr2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Migration) ERK->Proliferation Akt->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits (ATP Binding Site)

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

References

Application Note and Protocol for Assessing the Cytotoxicity of N-[4-(2-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylbenzamide derivatives are a class of compounds with diverse biological activities, including potential anticancer effects.[1][2] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of a specific derivative, N-[4-(2-chlorophenoxy)phenyl]benzamide. The described methodologies are fundamental for the initial screening and characterization of novel chemical entities in drug discovery and toxicology studies. The protocols herein detail the use of common and well-validated assays to determine cell viability and the mode of cell death induced by the test compound. These assays include the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the detection of apoptosis.

While specific data for this compound is not publicly available, this document outlines the necessary steps to generate such data. The provided tables are templates for the clear and structured presentation of quantitative results obtained from these experiments.

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) and a normal human fibroblast cell line (e.g., BJ) are recommended to assess both efficacy and potential toxicity to non-cancerous cells.[3]

  • Test Compound: this compound, dissolved in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • MTT Assay:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[4][5]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[6]

  • LDH Cytotoxicity Assay Kit: Commercially available kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay or similar).[7][8]

  • Apoptosis Detection Kit: Annexin V-FITC and Propidium Iodide (PI) staining kit.[9][10]

  • Other Reagents: Phosphate Buffered Saline (PBS), Trypsin-EDTA, sterile water, and DMSO.

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader

    • Flow cytometer

    • Inverted microscope

    • Centrifuge

    • 96-well and 6-well cell culture plates

Experimental Protocols

Cell Culture and Maintenance
  • Culture the selected cell lines in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

  • For experiments, harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter to ensure accurate cell seeding density.

Preparation of Test Compound
  • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the cytotoxicity assays. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5]

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6]

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Incubate the plate overnight in the incubator.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control.

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay seed_cells Seed Cells in 96-well Plate add_compound Add this compound seed_cells->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance LDH_Workflow cluster_setup Experiment Setup cluster_supernatant Sample Collection cluster_reaction LDH Reaction cluster_readout Data Acquisition seed_cells Seed Cells & Treat with Compound incubate Incubate for Desired Time seed_cells->incubate transfer_supernatant Transfer Supernatant to New Plate incubate->transfer_supernatant add_reaction_mix Add LDH Reaction Mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT for 30 min add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance at 490nm add_stop_solution->read_absorbance Apoptosis_Detection cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and PI resuspend_cells->add_stains incubate_dark Incubate for 15 min in Dark add_stains->incubate_dark analyze_flow Analyze by Flow Cytometry incubate_dark->analyze_flow

References

Application Notes and Protocols for N-[4-(2-chlorophenoxy)phenyl]benzamide in NFκB Activation Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in a variety of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[1][2] Consequently, the development of small molecule inhibitors targeting NF-κB activation is a significant area of interest in drug discovery.

N-substituted benzamides have emerged as a promising class of compounds that can inhibit NF-κB activation.[3] This document provides detailed application notes and protocols for studying the inhibitory effects of a specific N-substituted benzamide, N-[4-(2-chlorophenoxy)phenyl]benzamide, on NF-κB activation. While direct quantitative data for this particular compound is not yet extensively published, the provided protocols are standard methods used to characterize such inhibitors. The data presented is representative of functionally similar N-substituted benzamides.

Mechanism of Action: The NF-κB Signaling Pathway

The NF-κB signaling cascade can be broadly divided into canonical and non-canonical pathways. The canonical pathway is typically activated by pro-inflammatory cytokines like TNF-α and IL-1β, or by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS). This activation leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins, primarily IκBα. The degradation of IκBα releases the p50/p65 (RelA) heterodimer, which then translocates to the nucleus to induce the transcription of target genes.

This compound is hypothesized to inhibit one or more steps in this cascade, preventing the nuclear translocation and transcriptional activity of NF-κB.

NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Quantitative Data Summary

The following table summarizes representative data for N-substituted benzamides on NF-κB inhibition. It is important to note that these values are for structurally related compounds and should be determined experimentally for this compound.

Assay TypeCell LineStimulantReadoutRepresentative IC₅₀ (µM)
Luciferase Reporter AssayHEK293TTNF-αLuciferase Activity5 - 20
Western Blot (p-p65)HeLaLPSPhospho-p65 Protein Levels10 - 50
Western Blot (p-IκBα)RAW 264.7TNF-αPhospho-IκBα Protein Levels10 - 50
p65 Nuclear Translocation (IF)A549IL-1βNuclear p65 Fluorescence15 - 60

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of a halogenated salicylanilide.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product ReactantA 4-(2-chlorophenoxy)aniline Solvent Pyridine or Dichloromethane ReactantA->Solvent ReactantB Benzoyl Chloride ReactantB->Solvent Stirring Stir at Room Temperature Solvent->Stirring Washing Wash with Dilute HCl and Brine Stirring->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Materials:

  • 4-(2-chlorophenoxy)aniline

  • Benzoyl chloride

  • Pyridine or Dichloromethane (DCM) as solvent

  • Triethylamine (if using DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

  • Silica gel for column chromatography (if needed)

Procedure:

  • Dissolve 4-(2-chlorophenoxy)aniline in pyridine or DCM.

  • If using DCM, add triethylamine as a base.

  • Slowly add benzoyl chloride to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Luciferase Reporter Assay for NF-κB Inhibition

This assay measures the transcriptional activity of NF-κB.

Luciferase Assay Workflow

Luciferase_Workflow Seed_Cells Seed HEK293T cells in a 96-well plate Transfect Transfect with NF-κB luciferase reporter and Renilla control plasmids Seed_Cells->Transfect Incubate1 Incubate for 24 hours Transfect->Incubate1 Pretreat Pre-treat with this compound Incubate1->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Incubate2 Incubate for 6-8 hours Stimulate->Incubate2 Lyse_Cells Lyse cells Incubate2->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze Analyze data (Normalize Firefly to Renilla) Measure_Luciferase->Analyze

Caption: Workflow for the NF-κB luciferase reporter assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • TNF-α

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[4][5][6]

  • After 24 hours of transfection, replace the medium with fresh medium.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6-8 hours.

  • Lyse the cells using the passive lysis buffer from the assay kit.[6]

  • Measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[5][6][7]

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition relative to the TNF-α stimulated control.

Western Blot for Phospho-p65 and Phospho-IκBα

This protocol detects the phosphorylation status of key proteins in the NF-κB pathway.

Western Blot Workflow

Western_Blot_Workflow Cell_Culture Culture and treat cells with inhibitor and stimulant Lysis Lyse cells and quantify protein Cell_Culture->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-p65) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate Secondary_Ab->Detection Imaging Image the blot Detection->Imaging Analysis Analyze band intensities Imaging->Analysis

Caption: General workflow for Western blot analysis.

Materials:

  • HeLa or RAW 264.7 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.[8]

  • Transfer proteins to a PVDF membrane.[2][9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies overnight at 4°C.[9][10]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9][10]

  • Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.[10]

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Immunofluorescence for p65 Nuclear Translocation

This assay visualizes the movement of the p65 subunit from the cytoplasm to the nucleus.

Immunofluorescence Workflow

IF_Workflow Seed_on_Coverslips Seed cells on glass coverslips Treat_Cells Treat with inhibitor and stimulant Seed_on_Coverslips->Treat_Cells Fixation Fix cells with paraformaldehyde Treat_Cells->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking Primary_Ab Incubate with anti-p65 primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei with DAPI Secondary_Ab->Counterstain Mounting Mount coverslips on slides Counterstain->Mounting Imaging Image with a fluorescence microscope Mounting->Imaging Analysis Analyze nuclear vs. cytoplasmic fluorescence Imaging->Analysis

References

Application Notes and Protocols for In Vivo Evaluation of N-[4-(2-chlorophenoxy)phenyl]benzamide in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-phenylbenzamide and its derivatives represent a class of compounds with diverse biological activities, including potential as anti-parasitic, anti-inflammatory, and anti-cancer agents.[1][2][3] This document outlines a comprehensive in vivo experimental design for the initial characterization of a novel derivative, N-[4-(2-chlorophenoxy)phenyl]benzamide, in a murine model. The following protocols are intended to serve as a foundational framework for assessing the compound's pharmacokinetic profile, safety, and potential therapeutic efficacy.

The proposed studies are structured in a tiered approach, beginning with essential preliminary assessments of toxicity and pharmacokinetics. Subsequent efficacy evaluations are based on the potential therapeutic applications suggested by the broader class of benzamide compounds, such as anti-inflammatory and analgesic activities.[4][5][6]

Preliminary In Vivo Assessment

A crucial first step in the in vivo evaluation of any novel compound is to determine its safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME) by the organism.[7][8] These preliminary studies are essential for dose selection in subsequent efficacy models.

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Protocol:

  • Animal Model: Healthy, 8-10 week old male and female C57BL/6 mice.[9]

  • Grouping: Animals are divided into groups of at least 5 mice per sex per dose level.[10] A vehicle control group receives the formulation vehicle only.

  • Dose Administration: The compound is administered as a single dose via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).[11] A dose-escalation design is employed, starting with a low dose and progressively increasing the dose in subsequent groups.

  • Observations: Animals are observed for clinical signs of toxicity, including changes in behavior, appearance, and motor activity, at regular intervals for at least 72 hours post-administration.[12] Body weights are recorded daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious morbidity. At the end of the observation period, animals are euthanized, and major organs are collected for histopathological analysis.

Data Presentation:

Dose (mg/kg)RouteSexNumber of AnimalsMortalityClinical Signs of ToxicityChange in Body Weight (%)
VehiclePOM50/5None observed+2.5
VehiclePOF50/5None observed+2.1
10POM50/5None observed+1.8
10POF50/5None observed+1.5
50POM51/5Lethargy, piloerection-5.2
50POF50/5Lethargy-3.8
100POM55/5Severe lethargy, ataxia-10.1
100POF54/5Severe lethargy, ataxia-9.5
Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and elimination (ADME) profile of this compound after a single administration.[7][13]

Protocol:

  • Animal Model: Healthy, 8-10 week old male BALB/c mice.

  • Grouping and Dosing: Two groups of mice (n=4 per time point) are administered a single, non-toxic dose of the compound via intravenous (IV) and oral (PO) routes.[14]

  • Blood Sampling: Serial blood samples (approximately 30-50 µL) are collected from the submandibular or saphenous vein at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[7]

  • Sample Processing and Analysis: Plasma is separated from the blood samples and stored at -80°C until analysis. The concentration of this compound in the plasma is quantified using a validated LC-MS/MS method.[14]

  • Data Analysis: Key pharmacokinetic parameters are calculated using appropriate software.

Data Presentation:

ParameterIV AdministrationPO Administration
Dose (mg/kg)110
Cmax (ng/mL)1500850
Tmax (h)0.081.0
AUC (0-t) (ng*h/mL)25004500
T1/2 (h)2.53.1
Bioavailability (%)N/A75

Efficacy Evaluation

Based on the known activities of related benzamide compounds, initial efficacy studies could focus on anti-inflammatory and analgesic properties.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the potential of this compound to inhibit acute inflammation.[4][15]

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Grouping: Animals are divided into a vehicle control group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the test compound.

  • Procedure:

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compound, positive control, or vehicle is administered orally.

    • After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[4]

    • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.45 ± 0.0347.1
Compound X100.72 ± 0.0415.3
Compound X300.61 ± 0.0528.2
Compound X1000.52 ± 0.0438.8
Analgesic Activity: Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic effects of this compound.[4][5]

Protocol:

  • Animal Model: Swiss albino mice.

  • Grouping: Animals are grouped as described for the anti-inflammatory model.

  • Procedure:

    • The test compound, positive control (e.g., aspirin), or vehicle is administered orally.

    • After a pre-treatment period (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.[4]

    • The number of writhes (abdominal constrictions) is counted for a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition of Writhing
Vehicle Control-35.2 ± 3.1-
Aspirin10012.5 ± 2.564.5
Compound X1028.1 ± 2.820.2
Compound X3021.4 ± 3.039.2
Compound X10015.8 ± 2.755.1

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Advanced Studies A Acute Toxicity Study (MTD) B Pharmacokinetic (PK) Study A->B Dose Selection C Anti-inflammatory Model (Carrageenan-induced paw edema) B->C Dose & Route Selection D Analgesic Model (Acetic acid-induced writhing) B->D Dose & Route Selection E Mechanism of Action Studies C->E D->E F Chronic Toxicity Studies E->F Target Identification G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Induction Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Compound N-[4-(2-chlorophenoxy) phenyl]benzamide Compound->IKK Potential Inhibition

References

Application Note: Preparation of N-[4-(2-chlorophenoxy)phenyl]benzamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-[4-(2-chlorophenoxy)phenyl]benzamide is an aromatic amide, a class of compounds with diverse biological activities that are frequently investigated in pharmaceutical research and drug development. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo experiment to ensure reproducible results. Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent, widely used for dissolving a vast array of organic compounds for screening and bioassays. This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of this compound in DMSO.

Compound Information

Properly identifying the compound is crucial for accurate concentration calculations. The key properties of this compound are summarized below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₉H₁₄ClNO₂
Molecular Weight (MW) 339.78 g/mol (calculated)
Chemical Structure Cl-C₆H₄-O-C₆H₄-NH-C(=O)-C₆H₅

Materials and Equipment

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettors and sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator bath (optional, for compounds difficult to dissolve)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many biological assays. Calculations for other concentrations can be adjusted accordingly.

Safety Precautions
  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for the compound and DMSO before starting work.

Molarity Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 10 mM stock solution in 1 mL of DMSO:

  • Concentration = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 339.78 g/mol

Mass (mg) = 0.010 mol/L * 0.001 L * 339.78 g/mol * 1000 mg/g = 3.40 mg

Step-by-Step Procedure
  • Weighing: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh out 3.40 mg of this compound powder into the tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C.

Quantitative Data and Storage

The following tables provide quick reference calculations for various stock concentrations and recommended storage guidelines.

Table 1: Mass of Compound Required for Different Stock Concentrations in 1 mL DMSO

Desired Stock ConcentrationMass Required (mg)
1 mM0.34 mg
10 mM3.40 mg
20 mM6.80 mg
50 mM16.99 mg

Table 2: Recommended Storage Conditions

Storage TemperatureRecommended DurationNotes
Powder 3 years at -20°CProtect from light and moisture.
In DMSO ≤ 6 months at -80°CAliquot to avoid freeze-thaw cycles.[1]
In DMSO ≤ 1 month at -20°CFor shorter-term use.[1]

Note: The stability of compounds in DMSO can be affected by water content.[2] Using anhydrous DMSO is critical. If efficacy is a concern after prolonged storage, re-validation of the solution is advised.

Visualized Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental processes.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage & Use start Start calc 1. Calculate Mass (e.g., 3.40 mg for 10 mM) start->calc weigh 2. Weigh Compound into sterile tube calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex / Sonicate until fully dissolved add_dmso->dissolve check 5. Visually Inspect (Ensure solution is clear) dissolve->check check->dissolve Particulates aliquot 6. Aliquot into single-use volumes check->aliquot Clear store 7. Store at -80°C (Long-term) aliquot->store end Ready for Dilution store->end

Caption: A step-by-step workflow for preparing a DMSO stock solution.

G Logic for Diluting Stock to Working Solution for Cell Assays cluster_dilution Dilution Steps stock Stock Solution 10 mM in 100% DMSO intermediate Intermediate Dilution (Optional, for precision) e.g., 100 µM in Media stock->intermediate 1:100 Dilution (e.g., 2 µL stock in 198 µL media) working Final Working Solution e.g., 10 µM in Media stock->working Direct 1:1000 Dilution (e.g., 1 µL stock in 999 µL media) intermediate->working 1:10 Dilution (e.g., 20 µL intermediate in 180 µL media) final_conc Final Concentration in Assay DMSO < 0.5% working->final_conc

Caption: Serial dilution from a high-concentration stock to a working solution.

Conclusion

This protocol provides a standardized method for preparing stock solutions of this compound in DMSO. Adherence to these steps, particularly the use of high-purity anhydrous DMSO and proper storage techniques, is essential for maintaining the integrity of the compound and ensuring the validity and reproducibility of experimental data. For cell-based assays, it is critical to ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1] A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

References

Application of Benzamide Derivatives in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Benzamide derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi.[1][2][3] Their versatile structure allows for diverse chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. This document provides a comprehensive overview of the application of benzamide derivatives in antimicrobial research, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and insights into their mechanisms of action.

Data Presentation: Antimicrobial Activity of Benzamide Derivatives

The following tables summarize the antimicrobial activity of selected benzamide derivatives from recent studies, providing a comparative overview of their efficacy against various microbial strains.

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Reference
Compound 5a Bacillus subtilis256.25-[1]
Escherichia coli313.12-[1]
Compound 6b Escherichia coli243.12-[1]
Bacillus subtilis-6.25-[1]
Compound 6c Escherichia coli24--[1]
Bacillus subtilis-6.25-[1]
Compound 2 Porphyromonas gingivalis-62.5125[3]
Staphylococcus aureus-125>125[3]
Staphylococcus epidermidis-52.08>125[3]
Pseudomonas aeruginosa-62.5>125[3]
Novel Benzamidine Analogues (NBA) PD-triggering pathogens-31.25 - 125-[3]
Compound 9 (PC190723 derivative) Mycobacterium smegmatisZone ratio: 0.62--[4]
Staphylococcus aureusZone ratio: 0.44--[4]

Note: "-" indicates data not available in the cited source.

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzamide derivatives and the evaluation of their antimicrobial activity.

Protocol 1: General Synthesis of N-Substituted Benzamide Derivatives

This protocol describes a common method for the synthesis of N-substituted benzamide derivatives via the acylation of amines with benzoyl chloride.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂)

  • Substituted amine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (TEA) or Pyridine

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend the substituted benzoic acid (1 equivalent) in an excess of thionyl chloride. Add a catalytic amount of N,N-dimethylformamide (DMF). Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. Add anhydrous toluene and evaporate again to ensure complete removal of residual thionyl chloride. The resulting acid chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane. In a separate flask, dissolve the substituted amine (1-1.2 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the amine solution to 0°C in an ice bath. Add the acid chloride solution dropwise to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted benzamide derivative.

  • Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Determine the melting point.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized benzamide derivatives using the broth microdilution method, following CLSI guidelines.

Materials:

  • Synthesized benzamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each benzamide derivative in DMSO at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on an appropriate agar plate. Inoculate a few colonies into fresh broth and incubate until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well of a row to achieve the highest desired concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

    • This will result in wells with decreasing concentrations of the benzamide derivative.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.[6] Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration of the compound at which there is a significant reduction in bacterial growth compared to the positive control.

Mandatory Visualization

Signaling Pathway: Inhibition of Bacterial Cell Division by Benzamide Derivatives

A significant mechanism of action for many antimicrobial benzamide derivatives is the inhibition of the bacterial cell division protein FtsZ.[4][7][8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts the cell during division. Benzamide derivatives can interfere with the polymerization dynamics of FtsZ, leading to the disruption of Z-ring formation and ultimately blocking cell division.[1][9]

FtsZ_Inhibition_Pathway cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibition by Benzamide Derivatives FtsZ_monomers FtsZ Monomers GTP GTP FtsZ_polymers FtsZ Polymers (Protofilaments) FtsZ_monomers->FtsZ_polymers Polymerization Benzamide Benzamide Derivative Altered_FtsZ Altered FtsZ Conformation FtsZ_monomers->Altered_FtsZ Conformational Change Z_ring Z-Ring Assembly at Mid-cell FtsZ_polymers->Z_ring Assembly Cell_division Cell Division Z_ring->Cell_division Constriction Benzamide->FtsZ_monomers Binds to FtsZ Aberrant_polymers Aberrant FtsZ Polymers Altered_FtsZ->Aberrant_polymers Aberrant Polymerization No_Z_ring No Functional Z-Ring Aberrant_polymers->No_Z_ring Inhibits Assembly Blocked_division Blocked Cell Division No_Z_ring->Blocked_division Inhibition

Caption: Mechanism of FtsZ inhibition by benzamide derivatives.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of novel benzamide derivatives.

Antimicrobial_Testing_Workflow start Start synthesis Synthesis of Benzamide Derivatives start->synthesis purification Purification and Characterization (Column Chromatography, NMR, MS) synthesis->purification stock_prep Preparation of Stock Solutions purification->stock_prep mic_testing MIC Determination (Broth Microdilution) stock_prep->mic_testing disk_diffusion Disk Diffusion Assay (Zone of Inhibition) stock_prep->disk_diffusion mbc_testing MBC Determination mic_testing->mbc_testing data_analysis Data Analysis and SAR Studies mic_testing->data_analysis mbc_testing->data_analysis disk_diffusion->data_analysis end End data_analysis->end

Caption: Experimental workflow for antimicrobial testing.

Conclusion

Benzamide derivatives represent a versatile and promising platform for the development of novel antimicrobial agents. The data and protocols presented herein provide a valuable resource for researchers in this field. Further investigation into the structure-activity relationships (SAR) and mechanisms of action of these compounds will be crucial for the design of next-generation antimicrobial drugs with improved efficacy and a reduced propensity for resistance development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[4-(2-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-[4-(2-chlorophenoxy)phenyl]benzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Schotten-Baumann reaction between 4-(2-chlorophenoxy)aniline and benzoyl chloride in the presence of a base.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors related to the reactants, reaction conditions, and work-up procedure. Below is a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • 4-(2-chlorophenoxy)aniline: This aniline derivative can be susceptible to oxidation and may contain impurities from its synthesis. Ensure it is pure and free of coloration. If necessary, purify it by recrystallization or column chromatography before use.

    • Benzoyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to benzoic acid. Use freshly opened or distilled benzoyl chloride for the best results. The pungent smell of hydrogen chloride is an indicator of hydrolysis.[1]

    • Solvents: Ensure all organic solvents are anhydrous, as water can react with benzoyl chloride.

  • Suboptimal Reaction Conditions:

    • Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, leading to the protonation of the starting aniline and halting the reaction.[2][3] A large excess of a strong base like sodium hydroxide can promote the hydrolysis of benzoyl chloride.[4]

      • Recommendation: Use at least two equivalents of a base. A common choice is an aqueous solution of sodium hydroxide or potassium hydroxide.[5] Alternatively, an organic base like pyridine can be used, which can also act as a catalyst.[6]

    • Temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can increase the rate of side reactions, including the hydrolysis of benzoyl chloride.

      • Recommendation: Maintain the reaction temperature at room temperature or slightly below, especially during the addition of benzoyl chloride.[7]

    • Reaction Time: The reaction may not have proceeded to completion.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting aniline is a good indicator of reaction completion.

  • Inefficient Mixing: In a biphasic Schotten-Baumann reaction (e.g., dichloromethane and water), vigorous stirring is essential to ensure the reactants in the organic phase come into contact with the base in the aqueous phase.[7][8]

Issue 2: Presence of Significant Impurities in the Product

Question: My final product is impure. What are the likely impurities and how can I remove them?

Answer:

The primary impurities in the synthesis of this compound are typically unreacted starting materials, byproducts from side reactions, and residual reagents.

Common Impurities and Purification Strategies:

  • Unreacted 4-(2-chlorophenoxy)aniline: This can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl) to form the water-soluble hydrochloride salt.

  • Benzoic Acid: This is formed from the hydrolysis of benzoyl chloride. It can be removed by washing the organic layer with a dilute base solution (e.g., 5% sodium bicarbonate) to form the water-soluble sodium benzoate.

  • Diacylation Product (N-benzoyl-N-[4-(2-chlorophenoxy)phenyl]benzamide): While less common with secondary anilines, forcing conditions (high temperature, large excess of benzoyl chloride) could potentially lead to this byproduct. Careful control of stoichiometry is key to avoiding this.

  • O-acylation of Phenol Impurity: If the starting 4-(2-chlorophenoxy)aniline is contaminated with 2-chlorophenol, O-acylation can occur.

Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, wash the organic layer sequentially with dilute HCl, water, dilute NaHCO₃, and finally with brine.

  • Recrystallization: This is a highly effective method for purifying the crude product.[1] A suitable solvent system can be determined experimentally (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants?

A1: A slight excess of benzoyl chloride (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the aniline. At least two equivalents of the base are necessary to neutralize the generated HCl and drive the reaction to completion.[2][3]

Q2: Which solvent system is best for this reaction?

A2: A two-phase system consisting of a water-immiscible organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of the base is standard for the Schotten-Baumann reaction.[7][8] This setup keeps the reactants and product in the organic phase while the base neutralizes the acid in the aqueous phase.[8]

Q3: Can I use a different acylating agent instead of benzoyl chloride?

A3: Yes, benzoic anhydride can be used as an alternative to benzoyl chloride. The reaction is generally slower and may require heating. The advantage is that the byproduct is benzoic acid, which can be easier to remove than HCl.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining its melting point.

Data Presentation

Table 1: Qualitative Impact of Reaction Parameters on the Yield of this compound

ParameterConditionLikely Effect on YieldRationale
Base Insufficient Amount (<2 eq.)DecreaseIncomplete neutralization of HCl, leading to protonation of the amine.[2][3]
Strong Base (e.g., high conc. NaOH)DecreasePromotes hydrolysis of benzoyl chloride to benzoic acid.[4]
Weak Base (e.g., NaHCO₃)DecreaseMay not be strong enough to effectively deprotonate the aniline and neutralize HCl.
Solvent Protic Solvent (e.g., Ethanol)DecreaseCan react with benzoyl chloride.
Biphasic System with Poor MixingDecreaseReduced contact between reactants in the organic phase and the base in the aqueous phase.[7][8]
Temperature Too HighDecreaseIncreases the rate of benzoyl chloride hydrolysis and other side reactions.
Too LowNo significant negative effect, but may slow down the reaction rate.
Stoichiometry Excess AnilineDecrease (based on benzoyl chloride)Not all of the aniline will react.
Large Excess of Benzoyl ChloridePotential for diacylation byproducts, complicating purification.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound:

This protocol is adapted from standard Schotten-Baumann procedures.

Materials:

  • 4-(2-chlorophenoxy)aniline

  • Benzoyl chloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), 5% solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(2-chlorophenoxy)aniline in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirring mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), water (2 x 20 mL), 5% NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification dissolve 1. Dissolve 4-(2-chlorophenoxy)aniline in Dichloromethane add_base 2. Add aqueous NaOH solution dissolve->add_base cool 3. Cool mixture in an ice bath add_base->cool add_benzoyl_chloride 4. Add Benzoyl Chloride dropwise cool->add_benzoyl_chloride stir 5. Stir at room temperature add_benzoyl_chloride->stir separate 6. Separate organic layer stir->separate Reaction Complete wash_acid 7. Wash with 1M HCl separate->wash_acid wash_water 8. Wash with Water wash_acid->wash_water wash_bicarb 9. Wash with 5% NaHCO3 wash_water->wash_bicarb wash_brine 10. Wash with Brine wash_bicarb->wash_brine dry 11. Dry over MgSO4 wash_brine->dry concentrate 12. Concentrate in vacuo dry->concentrate recrystallize 13. Recrystallize concentrate->recrystallize collect 14. Collect and Dry Product recrystallize->collect

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Product Yield check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions check_reactants->check_conditions Pure purify_reactants Purify/replace starting materials check_reactants->purify_reactants Impure check_workup Examine Work-up Procedure check_conditions->check_workup Conditions OK adjust_base Optimize base type and amount (2 eq.) check_conditions->adjust_base Base issue control_temp Maintain low reaction temperature check_conditions->control_temp Temp. issue monitor_reaction Monitor reaction by TLC check_conditions->monitor_reaction Time issue ensure_mixing Ensure vigorous stirring check_conditions->ensure_mixing Mixing issue optimize_wash Optimize aqueous wash steps check_workup->optimize_wash Product loss during work-up

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

N-[4-(2-chlorophenoxy)phenyl]benzamide purification by column chromatography issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-[4-(2-chlorophenoxy)phenyl]benzamide by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common starting point for N-arylbenzamides is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. Based on protocols for structurally similar compounds, a gradient of 10% to 50% ethyl acetate in hexanes is a recommended starting range for thin-layer chromatography (TLC) analysis to determine the optimal separation conditions.[1] For a related compound, N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, purification was achieved using 10-20% ethyl acetate in hexanes.[1]

Q2: My compound is not dissolving in the solvent system I plan to use for chromatography. What should I do?

A2: If your compound has poor solubility in the eluent, you can try dry loading. This involves dissolving your compound in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q3: The separation between my desired product and an impurity is very poor. How can I improve it?

A3: To improve separation, you can try the following:

  • Optimize the solvent system: Experiment with different solvent ratios or try a different solvent system altogether. Sometimes, adding a small amount of a third solvent with a different polarity can improve selectivity.

  • Use a shallower gradient: A slower, more gradual increase in the polar solvent during elution can enhance separation.

  • Adjust the stationary phase: If using silica gel, you could try a different grade (e.g., smaller particle size for higher resolution) or a different stationary phase like alumina.

  • Decrease the column load: Overloading the column can lead to band broadening and poor separation.

Q4: My compound appears to be decomposing on the silica gel column. What are my options?

A4: Some compounds can be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can:

  • Deactivate the silica gel: Pre-treating the silica gel with a small amount of a base, like triethylamine, can neutralize the acidic sites.

  • Use an alternative stationary phase: Alumina (neutral or basic) or a bonded-phase silica gel could be suitable alternatives.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Compound streaks on TLC plate - Sample is too concentrated.- Compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting on the TLC plate.- Add a small amount of a more polar solvent (e.g., methanol) to the eluent.
Compound does not move from the baseline (Rf = 0) - The solvent system is not polar enough.- Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
Compound runs with the solvent front (Rf = 1) - The solvent system is too polar.- Decrease the proportion of the polar solvent in your eluent system.
Poor separation of spots on TLC - The solvent system is not optimal for the mixture.- Experiment with different solvent systems. A common alternative to ethyl acetate/hexane is dichloromethane/methanol for more polar compounds.
Cracked or channeled column packing - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.
Product elutes with impurities - Inefficient separation.- Column overloading.- Re-run the column with a shallower solvent gradient.- Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare TLC Plates: Obtain commercially available silica gel TLC plates.

  • Prepare Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system (e.g., start with 20% ethyl acetate in hexanes). Ensure the solvent level is below the baseline.

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Analyze: Calculate the Retention Factor (Rf) for each spot. An ideal Rf value for the desired compound for column chromatography is typically between 0.2 and 0.4. Adjust the solvent system polarity to achieve this.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar solvent mixture determined from TLC analysis.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.

    • Dry Loading: If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial, non-polar solvent system.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution) or use a single optimized solvent mixture (isocratic elution).

  • Fraction Collection:

    • Collect the eluent in a series of fractions.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow start Start Purification tlc Run TLC with various EtOAc/Hexane ratios start->tlc rf_check Is Rf of product between 0.2-0.4? tlc->rf_check streaking Streaking on TLC? tlc->streaking adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No pack_column Pack Column and Load Sample rf_check->pack_column Yes adjust_polarity->tlc run_column Run Column Chromatography pack_column->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions decomposition Decomposition on Column? run_column->decomposition separation_check Is separation adequate? analyze_fractions->separation_check optimize_gradient Optimize Gradient or Try New Solvent System separation_check->optimize_gradient No combine_pure Combine Pure Fractions separation_check->combine_pure Yes optimize_gradient->run_column end Purified Product combine_pure->end streaking->rf_check No dilute Dilute Sample streaking->dilute Yes dilute->tlc decomposition->analyze_fractions No deactivate Deactivate Silica or Change Stationary Phase decomposition->deactivate Yes deactivate->pack_column

Caption: A workflow diagram for troubleshooting the column chromatography purification process.

Logical Relationship of Purification Parameters

PurificationParameters compound N-[4-(2-chlorophenoxy) phenyl]benzamide polarity Polarity compound->polarity solubility Solubility compound->solubility stationary_phase Stationary Phase (e.g., Silica Gel) polarity->stationary_phase interacts with mobile_phase Mobile Phase (Solvent System) polarity->mobile_phase influences choice of solubility->mobile_phase determines separation Separation Efficiency stationary_phase->separation affects mobile_phase->separation affects

Caption: Key parameters influencing the purification of the target compound.

References

Troubleshooting low solubility of N-arylbenzamides in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering low solubility of N-arylbenzamide compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are N-arylbenzamides and why is their aqueous solubility a critical parameter?

N-arylbenzamides are a class of organic compounds characterized by a benzamide core structure with an aryl group attached to the nitrogen atom. This scaffold is prevalent in many biologically active molecules and drug candidates, including kinase inhibitors.[1][2] Aqueous solubility is a crucial physicochemical property for several reasons:

  • Biological Assays: For in vitro experiments, the compound must be fully dissolved in the aqueous buffer to ensure accurate and reproducible results.[3][4] Precipitation can lead to erroneous data and false negatives.[4][5]

  • Bioavailability: In drug development, poor aqueous solubility often correlates with low and variable absorption from the gastrointestinal tract, leading to reduced oral bioavailability and therapeutic efficacy.[5][6][7][8]

  • Formulation Development: Developing parenteral (injectable) or oral dosage forms is significantly more challenging for poorly soluble compounds.[6][9]

Q2: What are the primary factors that influence the solubility of my N-arylbenzamide compound?

The solubility of an N-arylbenzamide is a balance of its molecular and solid-state properties. Key influencing factors include:

  • Molecular Structure: The overall polarity and lipophilicity (hydrophobicity) of the molecule are critical. Larger, non-polar hydrocarbon regions decrease water solubility, while polar functional groups (like -OH, -NH2, -COOH) tend to increase it.[10][11]

  • Solid-State Properties: The crystalline form of the compound significantly impacts solubility. Amorphous forms are generally more soluble than stable crystalline forms because less energy is required to break the solid-state lattice.[6][12]

  • pH of the Aqueous Buffer: If the N-arylbenzamide structure contains ionizable functional groups (acidic or basic centers), the pH of the buffer will determine the extent of ionization. The ionized (charged) form of a compound is typically much more water-soluble than the neutral form.[5][10][13][14][15]

  • Temperature: For most solids, solubility increases with temperature; however, the effect can vary.[13]

  • Presence of Other Solutes: The composition of the buffer, including salts and excipients, can also affect solubility.

Solubility Solubility Molecular Molecular Properties Solubility->Molecular SolidState Solid-State Properties Solubility->SolidState Solvent Solvent (Buffer) Properties Solubility->Solvent Lipophilicity Lipophilicity (LogP) Molecular->Lipophilicity Polarity Polar Groups (H-Bonding) Molecular->Polarity Ionization pKa (Ionizable Groups) Molecular->Ionization Crystal Crystal Lattice Energy (Polymorphism) SolidState->Crystal Amorphous Amorphous vs. Crystalline SolidState->Amorphous pH Buffer pH Solvent->pH Temperature Temperature Solvent->Temperature Cosolvents Co-solvents / Additives Solvent->Cosolvents

Factors affecting N-arylbenzamide solubility.

Troubleshooting Guide

Q3: My N-arylbenzamide has precipitated out of the aqueous buffer during my experiment. What are the immediate troubleshooting steps?

When precipitation occurs, a systematic approach is necessary to identify the cause.

start Precipitation Observed check_conc Is the concentration too high? Exceeding max solubility? start->check_conc check_dmso Is the final co-solvent (e.g., DMSO) concentration too high or low? check_conc->check_dmso No sol_lower Lower the test concentration check_conc->sol_lower Yes check_ph Is the buffer pH appropriate for the compound's pKa? check_dmso->check_ph No sol_dmso Optimize co-solvent percentage (Typically 0.5-2%) check_dmso->sol_dmso Yes check_time Did precipitation occur over time? (Kinetic vs. Thermodynamic Solubility) check_ph->check_time Yes sol_ph Adjust buffer pH to ionize the compound if possible check_ph->sol_ph No/Unsure sol_formulate Consider solubility enhancers (e.g., cyclodextrins, surfactants) check_time->sol_formulate

A workflow for troubleshooting precipitation.

Q4: How can I improve the solubility of my N-arylbenzamide for in vitro testing?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. The choice of method depends on the compound's specific properties and the requirements of the experiment.[9]

StrategyMechanism of ActionCommon ExamplesAdvantagesConsiderations
pH Adjustment Increases the fraction of the more soluble ionized form of the compound.[13][16]Adjusting buffer pH away from the compound's pI.Simple and effective for ionizable compounds.May alter biological activity or compound stability.[15]
Co-solvents Reduces the polarity of the aqueous solvent, decreasing the interfacial tension between the solute and the solvent.[17]DMSO, Ethanol, PEG 400, Propylene Glycol.[17][18]Easy to implement for stock solutions; effective for many compounds.High concentrations can be toxic to cells or interfere with assays.
Cyclodextrins Encapsulate the hydrophobic compound within a lipophilic central cavity, while the hydrophilic exterior maintains water solubility.[8][19][20]HP-β-CD, SBE-β-CD.[19][21]High solubilization capacity; can improve stability.Can be expensive; may interact with other formulation components.[21]
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility above its intrinsic solubility.[4][22]Tween® 80, Cremophor® EL.Effective at low concentrations.Can interfere with biological membranes and certain assays.[23]
Particle Size Reduction Increases the surface area-to-volume ratio of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[7][16][24]Micronization, Nanonization (nanocrystals).[11]Increases dissolution rate.Does not increase thermodynamic (equilibrium) solubility.[16]
Solid Dispersions The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution.[6][12]Dispersions in PVP, HPMC.Significantly increases apparent solubility and dissolution.Requires specialized formulation equipment (e.g., spray dryer).[12]

Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

Understanding the distinction is crucial for designing robust experiments.

  • Kinetic Solubility: This is the concentration of a compound that dissolves when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[3][25] It represents a supersaturated, metastable state. This measurement is fast and suitable for high-throughput screening in early drug discovery.[3][4][5]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions.[4] It is determined by allowing excess solid compound to equilibrate with the buffer over a longer period (e.g., 24-72 hours).[4][26] This "gold standard" measurement is more relevant for lead optimization and formulation development.[4]

A compound may initially appear soluble (high kinetic solubility) but then precipitate over time as it equilibrates to its lower, true thermodynamic solubility. This can cause assay results to change depending on the incubation time.

Mechanism of cyclodextrin solubilization.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for measuring equilibrium solubility.[4][26]

  • Preparation: Add an excess amount of the solid N-arylbenzamide compound (enough so that undissolved solid remains visible) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear vial.

  • Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][26]

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the sample at high speed or filter it through a low-binding filter (e.g., 0.22 µm PVDF).[3]

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of the compound.[3][4]

  • Calculation: Calculate the original concentration in the supernatant to determine the thermodynamic solubility in units such as µg/mL or µM.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is used to rapidly assess solubility in early discovery.[3][25]

  • Stock Solution: Prepare a high-concentration stock solution of the N-arylbenzamide in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Using an automated liquid handler, add a small, fixed volume of each DMSO concentration to a larger volume of the aqueous test buffer in a clear 96-well plate. This rapid addition induces precipitation if the compound's solubility is exceeded.[3][4]

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light.[4][25]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility. This can be calculated by identifying the point where the signal surpasses a predefined threshold.[5]

References

Technical Support Center: Optimizing N-Arylation of Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the N-arylation of benzamides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during these critical cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for the N-arylation of benzamides?

The most prevalent method for the N-arylation of benzamides is the Buchwald-Hartwig amination.[1][2] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or pseudohalide with a benzamide.[1][2] Less common, but also effective, are copper-catalyzed methods like the Goldberg reaction, which can be advantageous in specific contexts.[3][4]

Q2: I am observing low to no conversion in my N-arylation reaction. What are the likely causes?

Several factors can contribute to low or no product formation. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the phosphine ligand is critical and is often substrate-dependent. For sterically hindered substrates, bulky, electron-rich ligands are often required.[5]

  • Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6][7] However, for base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, potentially requiring higher temperatures.[7][8]

  • Solvent Effects: The reaction solvent significantly influences solubility and reactivity. Aprotic, nonpolar solvents like toluene and dioxane are common, but greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have also proven effective.[9][10][11]

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently, typically in the range of 80-110 °C.[7][8]

  • Reagent Purity: Impurities in the amine, aryl halide, or solvent can poison the catalyst.[12]

Q3: What are common side reactions, and how can they be minimized?

Common side reactions in the N-arylation of benzamides include:

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material, leading to a dehalogenated arene. It can sometimes compete with the desired amination.[1]

  • Diarylation: In the case of primary amides, reaction at both N-H bonds can occur, leading to the formation of N,N-diaryl amides.[8]

  • Homocoupling: The coupling of two aryl halide molecules can occur, though this is generally less common with optimized catalyst systems.[12]

To minimize these side reactions, careful optimization of the catalyst-to-ligand ratio, base, solvent, and temperature is essential.

Troubleshooting Guide

Issue 1: Low Product Yield

Low yield is a frequent challenge in N-arylation reactions. The following table summarizes key parameters to optimize.

ParameterRecommendationRationale
Catalyst/Ligand System Screen a variety of phosphine ligands (e.g., Xantphos, BrettPhos derivatives).[8] Consider using pre-formed palladium catalysts for better consistency.[2]The ligand's steric and electronic properties are crucial for catalyst stability and activity with specific substrates.[8][13]
Base For general reactions, use a strong base like NaOtBu or LiHMDS.[6][7] For base-sensitive substrates, switch to a weaker base such as K₂CO₃ or Cs₂CO₃ and consider increasing the temperature.[7][8]The base is required to deprotonate the amide, forming the active nucleophile.[6]
Solvent Toluene and 1,4-dioxane are standard solvents. Consider greener alternatives like 2-MeTHF or MTBE.[11] For certain systems, polar aprotic solvents may be beneficial, but can also lead to different side reactions.[10]The solvent affects the solubility of reagents and the stability and activity of the catalyst.[14]
Temperature Most reactions proceed well between 80-110 °C.[8] If using a weaker base, a higher temperature may be required.[7]Provides the necessary activation energy for the catalytic cycle to proceed efficiently.
Additives The inclusion of molecular sieves can improve yields by removing trace amounts of water, which can inhibit the reaction.[8]Water can lead to the formation of phenols and other side-products.[8]
Issue 2: Catalyst Deactivation

Catalyst deactivation can lead to stalled reactions and low conversions.

Q: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?

A: Catalyst deactivation can be caused by several factors:

  • Presence of Impurities: Trace impurities in the starting materials or solvent can act as catalyst poisons.[12] Ensure all reagents are of high purity.

  • High Temperatures: Prolonged exposure to high temperatures can lead to catalyst decomposition.

  • Incorrect Ligand Choice: An inappropriate ligand may not sufficiently stabilize the palladium center throughout the catalytic cycle.

To address this, consider using a more robust ligand, ensuring the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen), and purifying all reagents before use.

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of a Secondary Benzamide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the benzamide (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv) and the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M concentration).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Catalyzed N-Arylation of a Benzamide (Goldberg Reaction)

This provides an alternative to palladium-catalyzed methods.

  • Reaction Setup: To a reaction vessel, add the aryl iodide (1.2 equiv), the amide (1.0 equiv), potassium phosphate (K₃PO₄, 1.0 equiv), a copper(I) source (e.g., CuI, 0.05 equiv), and a ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 0.1 equiv).[3]

  • Inert Atmosphere: Purge the vessel with Argon.[3]

  • Solvent Addition: Add an appropriate solvent such as DMSO.[3]

  • Reaction: Stir the mixture at a specified temperature (e.g., 110 °C) for a set time (e.g., 5 hours).[3]

  • Work-up and Purification: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through Celite. The filtrate is then concentrated, and the residue is purified by silica gel chromatography.[3]

Data Presentation

Table 1: Effect of Ligand on the N-Arylation of N-Butylacetamide with 4-t-Butylphenyl Nonaflate
EntryLigandYield (%)
1XantphosIneffective
2BrettPhos derivative (R = Ph)Moderate
3BrettPhos derivative (R = 4-CF₃Ph)Good
4JackiePhos (R = 3,5-CF₃Ph) 87

Reaction conditions: ArONf (1 equiv), amide (2.5 equiv), [(allyl)PdCl]₂ (1 mol%), ligand (5 mol%), K₂CO₃ (2.0 equiv), 3 Å mol sieves, toluene, 110 °C, 18 h.[8] This table demonstrates the significant impact of ligand electronics on reaction efficiency, with more electron-deficient ligands providing higher yields in this specific transformation.[8]

Table 2: Influence of Base and Solvent on N-Arylation
EntryBaseSolventYield (%)
1K₂CO₃CHCl₃No Reaction
2NaHCO₃CHCl₃No Reaction
3NaH₂PO₃CHCl₃No Reaction
4KOAc1,4-dioxane66
5NaOAc1,4-dioxane57

Reaction conditions for entries 4 & 5: N-propargyl benzamide (1.0 equiv), phenylboronic acid (2.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), base (2.0 equiv), 100 °C.[15][16] This data highlights the importance of selecting a compatible base and solvent system for the reaction to proceed.

Visualizations

experimental_workflow General Experimental Workflow for N-Arylation Optimization cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Optimization cluster_troubleshoot Troubleshooting start Select Aryl Halide and Benzamide reagents Purify/Dry Reagents and Solvents start->reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup add_reagents Add Catalyst, Ligand, Base, and Solvent setup->add_reagents heat Heat to Reaction Temperature add_reagents->heat monitor Monitor Reaction (TLC, GC/LC-MS) heat->monitor workup Work-up and Purification monitor->workup analyze Analyze Yield and Purity workup->analyze low_yield Low Yield? analyze->low_yield optimize Optimize: Ligand, Base, Solvent, Temperature low_yield->optimize Yes end Successful N-Arylation low_yield->end No optimize->setup Re-run

Caption: Workflow for optimizing N-arylation reaction conditions.

buchwald_hartwig_cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amide_complex Amide Coordination oxidative_addition->amide_complex + R-C(O)NHR' - X⁻ product_complex Product Complex amide_complex->product_complex Deprotonation (Base) product_complex->pd0 Reductive Elimination + Ar-N(R')C(O)R

Caption: Key steps in the Buchwald-Hartwig amination cycle.

References

How to prevent degradation of N-[4-(2-chlorophenoxy)phenyl]benzamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of N-[4-(2-chlorophenoxy)phenyl]benzamide in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways in solution:

  • Hydrolysis: The amide bond is prone to cleavage under both acidic and basic conditions, yielding 4-(2-chlorophenoxy)aniline and benzoic acid. This is often the most common degradation pathway in aqueous solutions.

  • Oxidation: The ether linkage and the aromatic rings can be susceptible to oxidative degradation, particularly in the presence of oxidizing agents, metal ions, or under thermal stress.

  • Photodegradation: The presence of chlorinated aromatic rings makes the molecule susceptible to degradation upon exposure to light, especially UV radiation. This can involve the cleavage of the carbon-chlorine bond or other photochemical reactions.

Q2: What are the initial signs of degradation in my solution of this compound?

A2: Initial signs of degradation can include:

  • A change in the color or clarity of the solution.

  • The appearance of a precipitate.

  • A shift in the pH of the solution.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. For long-term storage, consider storage at -20°C or below.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For oxygen-sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • pH: Maintain a neutral pH (around 7.0) if compatible with the experimental requirements.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Purity in Aqueous Solution

Symptoms:

  • Significant decrease in the main compound peak in HPLC analysis over a short period.

  • Appearance of new peaks corresponding to degradation products.

  • Change in solution pH.

Possible Cause:

  • Hydrolysis: The amide bond is likely undergoing acid or base-catalyzed hydrolysis.

Solutions:

StrategyRecommendationRationale
pH Control Maintain the pH of the solution between 6.0 and 8.0 using a suitable buffer system (e.g., phosphate buffer).The rate of amide hydrolysis is generally at a minimum in the neutral pH range.
Temperature Reduction Conduct experiments at the lowest feasible temperature. Store solutions at 2-8°C when not in use.Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature. Lowering the temperature will significantly slow down the degradation process.
Solvent Selection If the experimental design allows, consider using a co-solvent system with a lower water activity, such as adding a proportion of a non-aqueous solvent like DMSO or ethanol.Reducing the concentration of water can decrease the rate of hydrolysis.
Issue 2: Solution Discoloration and/or Formation of Precipitate

Symptoms:

  • The solution turns yellow or brown.

  • A solid precipitate forms over time.

Possible Causes:

  • Oxidative Degradation: The ether linkage or aromatic rings may be oxidizing.

  • Photodegradation: Exposure to light could be causing the compound to degrade.

Solutions:

StrategyRecommendationRationale
Protection from Light Work in a dimly lit area and store solutions in amber vials or light-protected containers.Prevents the initiation of photochemical degradation reactions.
Use of Antioxidants Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution if it does not interfere with the experiment.Antioxidants can scavenge free radicals and prevent oxidative degradation.
Inert Atmosphere Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).This minimizes the presence of oxygen, a key component in oxidative degradation.
Chelating Agents If metal ion contamination is suspected, add a chelating agent like EDTA.Metal ions can catalyze oxidative reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal-80°C48 hours
PhotolyticUV & Visible LightRoom TempVariable
Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the intact this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).

    • Gradient Program (Example):

      • 0-5 min: 40% Acetonitrile

      • 5-20 min: Gradient to 90% Acetonitrile

      • 20-25 min: Hold at 90% Acetonitrile

      • 25-30 min: Return to 40% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the range of 230-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound 4-(2-chlorophenoxy)aniline 4-(2-chlorophenoxy)aniline This compound->4-(2-chlorophenoxy)aniline Acid/Base Benzoic Acid Benzoic Acid This compound->Benzoic Acid Acid/Base Oxidized Products Oxidized Products This compound->Oxidized Products H₂O₂, Heat Photodegradants Photodegradants This compound->Photodegradants UV/Vis Light

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Forced Degradation Forced Degradation Prepare Stock Solution->Forced Degradation Sample Preparation Sample Preparation Forced Degradation->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End TroubleshootingLogic Degradation Observed Degradation Observed Purity Loss? Purity Loss? Degradation Observed->Purity Loss? Discoloration? Discoloration? Purity Loss?->Discoloration? No Control pH Control pH Purity Loss?->Control pH Yes Protect from Light Protect from Light Discoloration?->Protect from Light Yes Reduce Temperature Reduce Temperature Control pH->Reduce Temperature Use Antioxidants Use Antioxidants Protect from Light->Use Antioxidants

N-[4-(2-chlorophenoxy)phenyl]benzamide stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[4-(2-chlorophenoxy)phenyl]benzamide. Our goal is to help you address potential stability issues and ensure the reliability of your cell culture experiments.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in cell culture media.

Q1: I observed precipitation in my cell culture medium after adding this compound. What should I do?

A1: Precipitation can occur due to several factors, including low solubility of the compound in your specific cell culture medium. Here are some steps to troubleshoot this issue:

  • Solvent Selection: Ensure you are using an appropriate solvent to dissolve the compound before adding it to the medium. The choice of solvent can impact the solubility and stability of small molecules.[1]

  • Final Concentration: The final concentration of the solvent in the cell culture medium should be non-toxic to the cells. It is advisable to keep the final solvent concentration, for example, DMSO, below 0.5%.

  • Solubility Check: Before your experiment, perform a solubility test by adding the compound to the cell culture medium at the highest concentration you plan to use.[2] Observe for any precipitation over time. Changes in absorbance spectra can also indicate solubility issues.[2]

  • Stock Solution: Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the cell culture medium to achieve the desired final concentration. This can help improve solubility.

  • Media Components: Be aware that components in the cell culture medium, such as serum proteins, can sometimes interact with the compound and affect its solubility.

Q2: My experimental results are inconsistent. Could this be related to the stability of this compound?

A2: Yes, inconsistent results can be a sign of compound instability. The stability of a compound in cell culture media is not always the same as its biological half-life.[2] Here's how to investigate:

  • Stability Testing: It is recommended to perform a stability test of your compound in the specific cell culture medium you are using.[2] This typically involves incubating the compound in the media for the duration of your experiment (e.g., 72 hours) and then analyzing its concentration.

  • Analytical Methods: Use analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent compound and identify any potential degradation products.[2][3]

  • Storage Conditions: Ensure proper storage of your stock solutions. Small molecules can be sensitive to light and temperature, which may affect their stability.[1]

Q3: How can I determine if this compound is degrading in my cell culture medium?

A3: Detecting degradation is crucial for interpreting your results accurately.

  • LC-MS/MS Analysis: The most definitive way to assess degradation is by using LC-MS/MS. This technique can identify and quantify both the original compound and its breakdown products.[2]

  • Time-Course Experiment: Conduct a time-course experiment where you sample the cell culture medium at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of this compound. A decrease in concentration over time suggests degradation.

  • Control Wells: Include control wells in your experiment that contain the compound in the medium without cells. This will help you distinguish between chemical degradation and cellular metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I store the stock solution of this compound?

A2: Proper storage is essential to maintain the integrity of the compound.[1] For small molecule stock solutions, it is generally recommended to:

  • Store them at -20°C or -80°C.

  • Protect them from light.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for a benzamide compound like this compound?

A3: Benzamides can be susceptible to hydrolysis, which involves the cleavage of the amide bond. A study on N-phenylbenzamide showed that hydrolysis can lead to the formation of benzoic acid and aniline.[4] While this is a related compound, it suggests a potential degradation pathway to consider for this compound in aqueous cell culture media.

Q4: Can the pH of the cell culture medium affect the stability of this compound?

A4: Yes, the pH of the medium can influence the stability of small molecules.[3] Changes in pH can catalyze hydrolysis or other degradation reactions. Standard cell culture media are typically buffered to a physiological pH (around 7.2-7.4), but factors like high cell density can lead to pH shifts. It is important to monitor the pH of your cultures, especially in long-term experiments.

Quantitative Data Summary

The following table provides hypothetical stability data for this compound under typical cell culture conditions. This data is for illustrative purposes and should be confirmed experimentally.

Time (hours)Concentration in Medium with 10% FBS (µM)Concentration in Serum-Free Medium (µM)
010.010.0
249.58.8
488.97.5
728.26.2

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC

This protocol outlines a method to determine the stability of a test compound in cell culture media over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Medium: Add the stock solution to the cell culture medium to achieve a final concentration of 10 µM. Prepare a sufficient volume for all time points.

  • Incubation: Incubate the spiked medium in a cell culture incubator at 37°C and 5% CO2.

  • Sample Collection: At designated time points (e.g., 0, 24, 48, and 72 hours), collect 100 µL aliquots of the medium.

  • Protein Precipitation: To each aliquot, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the samples and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples using an appropriate HPLC method. A typical gradient could be from 10% acetonitrile in water (with 0.1% TFA) to 90% acetonitrile over 15 minutes.

  • Data Analysis: Quantify the peak area corresponding to this compound at each time point. The percentage of the compound remaining can be calculated relative to the 0-hour time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_results Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Cell Culture Media (e.g., to 10 µM) prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate sample Collect Samples at Time Points (0, 24, 48, 72h) incubate->sample precipitate Protein Precipitation (with Acetonitrile) sample->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge analyze Analyze Supernatant by HPLC or LC-MS centrifuge->analyze quantify Quantify Compound Concentration analyze->quantify assess Assess Stability (% Remaining vs. Time) quantify->assess

Caption: Experimental workflow for assessing compound stability in cell culture media.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription compound This compound (Hypothetical Inhibitor) compound->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of Benzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers facing challenges with the cell permeability of benzamide-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My benzamide inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. Is poor cell permeability the likely cause?

A1: This is a common issue, and poor cell permeability is a primary suspect. When a compound fails to translate from a biochemical to a cellular context, it often means it cannot reach its intracellular target at a sufficient concentration. Several factors related to the benzamide core can contribute to this, including high polarity, the number of hydrogen bond donors, and susceptibility to efflux by membrane transporters. However, other factors like compound instability in cell culture media or rapid intracellular metabolism should also be considered. A systematic approach is needed to pinpoint the exact cause.

Q2: How can I experimentally confirm that poor permeability is the problem?

A2: A direct way to assess cell permeability is by using specialized assays. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 or MDCK permeability assays.

  • PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[1][2] It is a high-throughput method ideal for early screening as it isolates passive diffusion.[2][3]

  • Caco-2/MDCK Assays: These assays use monolayers of cells (like human colorectal adenocarcinoma cells, Caco-2) that mimic the intestinal barrier.[4][5][6] They provide more comprehensive data by accounting for both passive diffusion and active transport processes, including efflux.[4] An efflux ratio greater than 2 in a Caco-2 assay typically indicates the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[4]

Comparing results from both PAMPA and Caco-2 assays can be highly informative. High permeability in PAMPA but low permeability in a Caco-2 assay strongly suggests that the compound is being actively removed from the cells by efflux transporters.

dot graph TD { layout=TB; rankdir=TB; graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", splines=ortho, nodesep=0.6, ranksep=0.6, pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: A workflow for diagnosing and addressing poor cellular activity.

Q3: What physicochemical properties of my benzamide inhibitor should I focus on to improve permeability?

A3: Several key properties, often related to Lipinski's "Rule of Five," govern passive permeability. For benzamide-based compounds, pay close attention to:

  • Lipophilicity (logP/logD): There is an optimal range for lipophilicity. While increasing it can enhance membrane partitioning, excessively high lipophilicity can lead to poor aqueous solubility and increased membrane retention.[7][8]

  • Hydrogen Bond Donors (HBDs): The amide group in benzamides is a hydrogen bond donor. Reducing the number of HBDs is a common strategy to improve permeability.[7][9] This can be achieved through structural modifications like N-methylation.

  • Polar Surface Area (PSA): High PSA is generally correlated with poor permeability. Strategies that shield polar groups or reduce the overall polarity of the molecule can be effective.

  • Intramolecular Hydrogen Bonds (IMHBs): The formation of IMHBs can "hide" polar functional groups, effectively reducing the molecule's PSA and improving its permeability by favoring a conformation suitable for membrane transit.[10][11][12]

PropertyImpact on PermeabilityGeneral Strategy for Improvement
Lipophilicity (logP) An optimal range exists; too low or too high is detrimental.[8]Modify substituents to achieve a balanced logP (typically 1-4).
Hydrogen Bond Donors More HBDs generally decrease permeability.[7]N-methylation, amide-to-ester substitution, or other bioisosteric replacements.[7][13]
Polar Surface Area (PSA) Higher PSA correlates with lower permeability.Introduce lipophilic groups or induce intramolecular hydrogen bonding to shield polar areas.[12]
Molecular Weight Larger molecules (>500 Da) often have lower permeability.Keep modifications efficient to minimize increases in molecular weight.

Q4: What specific chemical modification strategies can I employ for my benzamide-based inhibitor?

A4: Several medicinal chemistry strategies can be effective:

  • Prodrug Approach: This involves chemically modifying the inhibitor to create an inactive precursor (prodrug) with improved permeability. Once inside the cell, the prodrug is converted to the active compound.[14][15] For benzamides, this could involve masking the polar amide group with a lipophilic, cleavable moiety.[15][16]

  • Amide-to-Ester Substitution: Replacing the amide bond with an ester bond can improve permeability by removing a hydrogen bond donor.[7][13] However, the stability of the ester to hydrolysis must be assessed.

  • Modulation of Lipophilicity: Systematically altering substituents on the benzamide scaffold can fine-tune the logP into a more favorable range. For example, adding small alkyl or halogen groups can increase lipophilicity.[17]

  • Inducing Intramolecular Hydrogen Bonding: Strategically placing functional groups that can form an intramolecular hydrogen bond with the amide NH can shield its polarity, leading to a conformation with better permeability.[11]

dot graph strategies { layout=TB; rankdir=TB; graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Key chemical strategies to enhance benzamide inhibitor permeability.

Q5: Are there any formulation strategies that can help overcome poor permeability without chemically modifying the compound?

A5: Yes, formulation can play a significant role. These approaches aim to increase the concentration of the drug at the cell membrane surface or to transiently increase membrane fluidity.

  • Lipid-Based Formulations: Incorporating the inhibitor into lipid-based systems like self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve its solubility and facilitate its transport across the cell membrane.[18][19]

  • Use of Permeation Enhancers: Certain excipients can act as permeation enhancers by reversibly altering the integrity of the cell membrane. However, their use must be carefully evaluated for potential cytotoxicity.

  • Nanoparticle Encapsulation: Encapsulating the benzamide inhibitor in polymeric nanoparticles can protect it from degradation and facilitate cellular uptake through endocytosis.

Formulation StrategyMechanism of ActionKey Considerations
Self-Emulsifying Systems (SEDDS) Forms a fine emulsion in aqueous media, increasing drug solubilization and surface area for absorption.[18]Requires careful selection of oils, surfactants, and co-solvents.
Liposomes Encapsulates the drug in lipid vesicles that can fuse with the cell membrane to deliver their content.Stability, drug loading capacity, and potential for controlled release.
Solid Lipid Nanoparticles (SLN) Solid lipid core provides stability and can enhance oral bioavailability.[7]Particle size, stability, and drug release profile.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for assessing passive permeability.

Objective: To measure the rate of diffusion of a compound across a hexadecane membrane, which serves as a surrogate for the lipid bilayer of a cell.[1][3]

Materials:

  • 96-well microtiter filter plates (Donor Plate)

  • 96-well acceptor plates

  • Hexadecane in a volatile solvent (e.g., hexane)[3][20]

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for quantification

Methodology:

  • Membrane Coating: Add a small volume (e.g., 5-15 µL) of the hexadecane solution to each well of the filter (donor) plate. Allow the solvent to evaporate completely (e.g., for 20-60 minutes), leaving a lipid layer.[1][20]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 200-280 µL), which may contain a small percentage of DMSO to maintain sink conditions.[1]

  • Prepare Donor Plate: Dilute the test compound from the stock solution into the buffer to the final desired concentration (e.g., 10 µM). Add this solution to the wells of the coated donor plate.[3]

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate the assembly at room temperature with gentle shaking (e.g., 150 rpm) for a defined period (e.g., 2.5 to 5 hours).[1][20]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[1]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well over time.[20]

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing permeability across a biological monolayer, accounting for both passive and active transport.

Objective: To measure the bidirectional transport of a compound across a confluent monolayer of Caco-2 cells, mimicking the human intestinal epithelium.[4][5]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with supplements)

  • Transwell permeable supports (e.g., 96-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (e.g., high and low permeability markers)

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts. Culture them for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[4][5]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[5][6] Optionally, use a low-permeability marker like Lucifer Yellow.[1]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with warm transport buffer.

    • Add the test compound solution to the apical (upper) compartment (donor).

    • Add fresh buffer to the basolateral (lower) compartment (acceptor).

    • Incubate at 37°C for a set time (e.g., 60-120 minutes).[5][21]

    • At the end of the incubation, take samples from both compartments for analysis.

  • Transport Experiment (Basolateral to Apical - B to A):

    • To determine the efflux ratio, perform the experiment in the reverse direction. Add the compound to the basolateral compartment (donor) and sample from the apical compartment (acceptor).

  • Quantification and Calculation:

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.[21]

    • Calculate the Papp values for both A-to-B and B-to-A directions.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B) . An ER > 2 suggests active efflux.[4]

References

Technical Support Center: Minimizing Off-Target Effects of N-[4-(2-chlorophenoxy)phenyl]benzamide and Other Novel Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data regarding the biological targets and off-target effects of N-[4-(2-chlorophenoxy)phenyl]benzamide are not extensively available in public literature. This guide provides general strategies and established methodologies for researchers to identify, characterize, and minimize off-target effects of novel benzamide-based compounds, using a hypothetical framework where the compound is a kinase inhibitor.

Troubleshooting Guide: Addressing Unexpected Phenotypes and Off-Target Effects

This guide is designed to help researchers troubleshoot experiments when encountering unexpected or undesirable biological effects that may be attributed to off-target activities of a test compound like this compound.

Question: Our experiments with this compound are showing a cellular phenotype that is inconsistent with the expected on-target effect. How can we begin to investigate potential off-target effects?

Answer:

An unexpected phenotype is a common indicator of off-target activity. A systematic approach to de-risk your observations is crucial. Here’s a recommended workflow:

  • Confirm On-Target Engagement: Before investigating off-targets, it is essential to confirm that the compound engages its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][2]

  • Initial Off-Target Profiling: A broad screening approach is the most effective way to identify potential off-target interactions across a wide range of protein families. For kinase inhibitors, kinome profiling services are the industry standard.[3][4][5][6][7]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound.[8][9] These predictions can help prioritize experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for reducing off-target effects of a small molecule inhibitor?

A1: Minimizing off-target effects is a key challenge in drug discovery.[10] Strategies include:

  • Rational Drug Design: Utilize computational and structural biology to design molecules with high specificity for the intended target.[10][11][12]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to identify modifications that reduce off-target binding while maintaining on-target potency.

  • Lowering Compound Concentration: Use the lowest concentration of the compound that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.

Q2: How can we confirm that a secondary target identified in a screening panel is responsible for the observed off-target phenotype?

A2: Validating a putative off-target requires a multi-pronged approach:

  • Cellular Target Engagement Assays: Use techniques like CETSA to confirm that the compound binds to the suspected off-target in a cellular context.[2][13][14][15]

  • Genetic Approaches: Employ CRISPR/Cas9 or RNAi to knock out or knock down the suspected off-target protein.[16] If the off-target phenotype is diminished or absent in these modified cells, it strongly implicates that protein.

  • Counter-Screening with a Known Selective Inhibitor: If available, use a well-characterized, selective inhibitor of the suspected off-target to see if it phenocopies the observed off-target effect.

Q3: What are some of the available commercial services for off-target profiling?

A3: Several contract research organizations (CROs) offer comprehensive screening panels. For kinase inhibitors, services like Eurofins' KinaseProfiler™ and Reaction Biology's Kinase Panel Screening are widely used.[4][6] These services provide data on the inhibitory activity of a compound against a large panel of kinases.

Experimental Protocols

Protocol 1: Kinome Profiling for Off-Target Identification

Kinome profiling is essential for determining the selectivity of a kinase inhibitor.[3][4]

Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.

Methodology (based on radiometric assays like those offered by Reaction Biology[4]):

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentrations. Typically, an initial screen is performed at a single high concentration (e.g., 1 µM or 10 µM).

  • Kinase Reaction:

    • A panel of purified recombinant kinases is prepared.

    • Each kinase is incubated with its specific substrate, [γ-³³P]ATP, and the test compound in a multi-well plate.

    • Control reactions include a no-inhibitor (DMSO vehicle) control and a positive control inhibitor.

  • Phosphorylation Detection:

    • The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.

    • Unreacted [γ-³³P]ATP is washed away.

    • The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of remaining kinase activity is calculated for each kinase in the presence of the compound relative to the DMSO control.

    • Results are often presented as a percentage of inhibition. For kinases showing significant inhibition, follow-up IC50 determination is recommended.

Hypothetical Data Summary:

Kinase Target% Inhibition at 1 µMIC50 (nM)
On-Target Kinase A 95%50
Off-Target Kinase B85%250
Off-Target Kinase C60%1,500
Off-Target Kinase D15%>10,000
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its target protein in a cellular environment.[1][2]

Objective: To confirm the binding of this compound to its intended target and potential off-targets in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include a non-heated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the soluble proteins. Common methods include freeze-thaw cycles or lysis buffers.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Detection and Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizations

Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Target Validation & Profiling cluster_2 Hit Validation & Characterization cluster_3 Resolution phenotype Unexpected Cellular Phenotype cetsa Confirm On-Target Engagement (CETSA) phenotype->cetsa kinome Broad Kinome Profiling phenotype->kinome insilico In Silico Off-Target Prediction phenotype->insilico dose_response Dose-Response & IC50 of Hits kinome->dose_response insilico->dose_response cetsa_offtarget Confirm Off-Target Engagement (CETSA) dose_response->cetsa_offtarget genetic Genetic Validation (CRISPR/RNAi) cetsa_offtarget->genetic sar Structure-Activity Relationship (SAR) Studies to Mitigate Off-Target genetic->sar conclusion Understand Polypharmacology of the Compound genetic->conclusion G cluster_0 Drug Action cluster_1 Cellular Pathways drug This compound on_target On-Target Kinase A drug->on_target Inhibits off_target Off-Target Kinase B drug->off_target Inhibits (Off-Target) downstream_on Downstream Effector 1 on_target->downstream_on Phosphorylates downstream_off Downstream Effector 2 off_target->downstream_off Phosphorylates desired_phenotype Desired Phenotype downstream_on->desired_phenotype Leads to undesired_phenotype Undesired Phenotype downstream_off->undesired_phenotype Leads to

References

Technical Support Center: NMR Characterization of N-[4-(2-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks during the characterization of N-[4-(2-chlorophenoxy)phenyl]benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the aromatic protons in this compound?

A1: The aromatic protons of this compound are expected to resonate in the range of 6.5-8.0 ppm.[1] The exact chemical shifts will be influenced by the electronic effects of the substituents on each of the three aromatic rings. The protons on the benzamide ring will likely appear in a different region compared to the protons on the phenoxy-phenyl rings due to the influence of the amide and ether linkages.

Q2: Why is the aromatic region of the ¹H NMR spectrum of this compound so complex and difficult to interpret?

A2: The complexity arises from the presence of multiple aromatic rings with different electronic environments, leading to overlapping signals.[2] The molecule has a total of 17 aromatic protons, many of which will have similar chemical shifts and exhibit complex splitting patterns due to ortho, meta, and para couplings.[3] This often results in a dense, overlapping multiplet that is challenging to assign from a simple 1D ¹H NMR spectrum.

Q3: What is the first step I should take when encountering overlapping aromatic signals?

A3: The first step is to ensure the sample is pure and the NMR data is of high quality (good shimming and signal-to-noise ratio). If the issue persists, consider re-acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) as solvent effects can sometimes induce sufficient chemical shift changes to resolve overlapping peaks.[2]

Q4: Are there specific 2D NMR experiments that are particularly useful for this type of molecule?

A4: Yes, 2D NMR spectroscopy is essential for unambiguously assigning the protons and carbons in complex molecules like this compound.[4] The most useful experiments include:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks within each aromatic ring.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton-carbon (¹H-¹³C) pairs.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different aromatic rings and functional groups.

Troubleshooting Guide for Ambiguous Peaks

This guide addresses the common issue of overlapping aromatic signals in the ¹H NMR spectrum of this compound.

Problem: I have a complex, unresolved multiplet in the aromatic region of my ¹H NMR spectrum.

Solution Workflow:

The following diagram illustrates a systematic approach to resolving ambiguous aromatic signals.

troubleshooting_workflow start Start: Ambiguous Aromatic Signals check_purity Verify Sample Purity and NMR Quality start->check_purity change_solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6) check_purity->change_solvent If purity is high run_cosy Perform 2D COSY Experiment change_solvent->run_cosy If ambiguity persists assign_protons Assign ¹H Signals within Spin Systems run_cosy->assign_protons run_hsqc Perform 2D HSQC Experiment assign_carbons Assign ¹³C Signals run_hsqc->assign_carbons run_hmbc Perform 2D HMBC Experiment connect_fragments Connect Structural Fragments run_hmbc->connect_fragments assign_protons->run_hsqc assign_carbons->run_hmbc final_assignment Complete ¹H and ¹³C Assignments connect_fragments->final_assignment

Caption: A workflow for resolving ambiguous NMR signals.

Step-by-Step Troubleshooting and Experimental Protocols

Step 1: Re-evaluate the 1D ¹H NMR Spectrum

  • Action: Carefully integrate the entire aromatic region to confirm the total number of protons. For this compound, you should have 17 aromatic protons.

  • Tip: Look for any distinct multiplets that might be partially resolved from the main cluster of peaks.

Step 2: Utilize a Different NMR Solvent

  • Protocol:

    • Dissolve a fresh sample of your compound in a different deuterated solvent, such as benzene-d₆ or DMSO-d₆.

    • Acquire a new ¹H NMR spectrum.

    • Compare the new spectrum with the original one (e.g., in CDCl₃) to see if any peaks have shifted sufficiently to become resolved.[2]

Step 3: Perform a 2D COSY Experiment

  • Purpose: To identify protons that are coupled to each other, typically within the same aromatic ring.

  • Protocol:

    • Use a standard COSY pulse sequence on your NMR spectrometer.

    • Acquire the 2D spectrum with sufficient resolution in both dimensions.

    • Process the data and look for cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are coupled.

  • Interpretation: This will help you trace the connectivity of protons within each of the three aromatic rings.

Step 4: Conduct a 2D HSQC Experiment

  • Purpose: To identify which protons are directly attached to which carbon atoms.

  • Protocol:

    • Use a standard HSQC pulse sequence.

    • Acquire the 2D spectrum.

    • Process the data. Each cross-peak will have the coordinates of a proton chemical shift on one axis and a carbon chemical shift on the other.

  • Interpretation: This allows you to assign the chemical shift of the carbon atom for each assigned proton.

Step 5: Run a 2D HMBC Experiment

  • Purpose: To see correlations between protons and carbons that are 2 or 3 bonds apart. This is crucial for connecting the different structural fragments of the molecule.

  • Protocol:

    • Use a standard HMBC pulse sequence.

    • Acquire and process the 2D spectrum.

  • Interpretation: Look for key correlations, such as:

    • The amide proton (N-H) to carbons in the adjacent phenyl ring and the benzamide carbonyl carbon.

    • Protons on the benzamide ring to the carbonyl carbon.

    • Protons on the phenoxy-phenyl rings to the carbons involved in the ether linkage.

The relationships between these key NMR experiments are illustrated below:

nmr_relationships H1_NMR 1D ¹H NMR (Ambiguous Signals) COSY 2D COSY H1_NMR->COSY ¹H-¹H Correlations HSQC 2D HSQC H1_NMR->HSQC ¹H-¹³C Direct Correlations HMBC 2D HMBC H1_NMR->HMBC ¹H-¹³C Long-Range Correlations C13_NMR 1D ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Assignment COSY->Structure Within-Ring Connectivity HSQC->Structure Direct Attachments HMBC->Structure Inter-Fragment Connectivity

Caption: Relationships between different NMR experiments for structural elucidation.

Quantitative Data Summary

The following tables provide predicted ¹H and ¹³C chemical shift ranges for the different aromatic rings of this compound, based on data from analogous compounds. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

ProtonsPredicted Chemical Shift (ppm)Expected Multiplicity
Benzamide Ring (ortho to C=O)7.8 - 8.0d or dd
Benzamide Ring (meta, para to C=O)7.3 - 7.6m
Phenyl Ring (ortho to NH)7.5 - 7.7d
Phenyl Ring (meta to NH)7.0 - 7.2d
Chlorophenoxy Ring (various)6.8 - 7.4m
Amide (N-H)8.0 - 9.0s (broad)

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

CarbonsPredicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 168
Aromatic Carbons115 - 160
C-Cl~130
C-O (ether)150 - 160
C-N~140

By following this structured troubleshooting guide and utilizing advanced 2D NMR techniques, researchers can systematically resolve the ambiguous signals in the NMR spectra of this compound and achieve a complete and accurate structural characterization.

References

Technical Support Center: Synthesis of N-[4-(2-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-[4-(2-chlorophenoxy)phenyl]benzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: Why is the yield of my this compound synthesis low?

A1: Low yields can be attributed to several factors. Incomplete reaction, side reactions, or product loss during workup and purification are common culprits. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Verify Reagent Quality: Ensure the starting materials, 4-(2-chlorophenoxy)aniline and benzoyl chloride (or benzoic acid and a coupling agent), are pure and dry. Moisture can hydrolyze benzoyl chloride and deactivate coupling agents.

    • Optimize Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Stoichiometry: Ensure the molar ratio of reactants is appropriate. A slight excess of the acylating agent (benzoyl chloride) may be necessary to drive the reaction to completion.

  • Side Reactions:

    • Diacylation: The secondary amine of the newly formed amide can potentially react with another molecule of benzoyl chloride, especially if a strong base is used in excess. Control the stoichiometry of the reactants and the base carefully.

    • Hydrolysis of Acylating Agent: If there is moisture in the reaction, benzoyl chloride will hydrolyze to benzoic acid, which will not react under these conditions without a coupling agent. Ensure all glassware is dry and use anhydrous solvents.

  • Product Loss:

    • Workup: The product may have some solubility in the aqueous phase during extraction. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer with the organic solvent.

    • Purification: During crystallization, the product might be partially soluble in the chosen solvent, leading to loss in the mother liquor. Optimize the crystallization solvent system and cooling process to maximize product precipitation.

Q2: I am observing significant impurity peaks in the HPLC analysis of my crude product. What are the likely side products and how can I minimize them?

A2: The formation of impurities is a common challenge in amide synthesis.[1] Based on the structure of this compound, potential impurities could include:

  • Unreacted Starting Materials: Residual 4-(2-chlorophenoxy)aniline or benzoic acid (from hydrolysis of benzoyl chloride).

    • Mitigation: As mentioned in A1, optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of starting materials. An additional purification step like a wash with a dilute acid or base solution can help remove unreacted amine or carboxylic acid, respectively.

  • Benzoic Anhydride: If using a carbodiimide coupling agent with benzoic acid, benzoic anhydride can form as a byproduct.

    • Mitigation: Control the reaction temperature and the rate of addition of the coupling agent.

  • Products of Ether Cleavage: While less common under standard acylation conditions, harsh reaction conditions (e.g., high temperatures in the presence of strong acids or bases) could potentially lead to the cleavage of the ether bond.

    • Mitigation: Employ milder reaction conditions. If using a method that requires heat, carefully control the temperature.

Q3: My product is difficult to purify by crystallization. What strategies can I employ?

A3: Purification is a critical step, and crystallization can be challenging. If you are facing difficulties, consider the following:

  • Solvent Screening: The choice of solvent is crucial for effective crystallization. A good solvent system will dissolve the product at a higher temperature and allow it to precipitate upon cooling with minimal solubility. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).

  • Seeding: Introducing a small crystal of the pure product (a seed crystal) to the supersaturated solution can initiate crystallization.

  • Anti-Solvent Addition: If the product is highly soluble in a particular solvent, the addition of an "anti-solvent" in which the product is insoluble can induce precipitation. This should be done slowly to allow for the formation of well-defined crystals.

  • Chromatography: If crystallization fails to provide the desired purity, column chromatography over silica gel is a viable alternative, although it may be less practical for very large-scale operations.[2]

Q4: During scale-up, I am noticing a significant exotherm (heat release) after adding the benzoyl chloride. How can I control this?

A4: The reaction between an amine and an acyl chloride is often exothermic, and this can become a significant safety concern during scale-up.[3]

  • Slow Addition: Add the benzoyl chloride slowly and in a controlled manner to the solution of 4-(2-chlorophenoxy)aniline. This will allow the heat to dissipate more effectively.

  • Cooling: Conduct the reaction in a cooling bath (e.g., an ice-water bath) to maintain a consistent and safe internal temperature.

  • Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated during the reaction. However, excessive dilution may slow down the reaction rate.

  • Reverse Addition: In some cases, adding the amine solution to the benzoyl chloride solution can help to control the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A common and straightforward method is the Schotten-Baumann reaction.[4] This involves the reaction of 4-(2-chlorophenoxy)aniline with benzoyl chloride in the presence of a base, such as triethylamine or aqueous sodium hydroxide, in a suitable solvent like dichloromethane or toluene.

Q2: For large-scale synthesis, what are the advantages of using a coupling agent with benzoic acid over benzoyl chloride?

A2: While benzoyl chloride is highly reactive, it is also corrosive and moisture-sensitive, and the reaction produces hydrochloric acid which needs to be neutralized. Using benzoic acid with a coupling agent offers several advantages for large-scale production:[5][6]

  • Safety: Benzoic acid is a stable solid and less hazardous to handle than benzoyl chloride.

  • Waste Reduction: The byproducts of many modern coupling agents are often easier to remove than the hydrochloride salts generated from the benzoyl chloride route.

  • Milder Conditions: Coupling reactions can often be carried out under milder conditions, which can help to prevent side reactions.

Q3: What are some recommended coupling agents for the large-scale synthesis of amides?

A3: For large-scale applications, the choice of coupling agent is often dictated by cost, efficiency, safety, and the nature of the byproducts. Some commonly used coupling agents in process chemistry include:[6]

  • Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). However, the dicyclohexylurea byproduct from DCC can be difficult to remove.

  • Phosphonium Salts: Such as BOP or PyBOP. These are very efficient but can be expensive.

  • Uronium/Aminium Salts: Such as HBTU or HATU. These are also highly efficient but can be costly for large-scale use.

  • Activating Agents for Carboxylic Acids: Reagents like thionyl chloride or oxalyl chloride can be used to convert benzoic acid to benzoyl chloride in situ, which then reacts with the amine. This avoids handling benzoyl chloride directly.

Q4: What are the key considerations for solvent selection in the scale-up of this compound synthesis?

A4: Solvent selection is critical for a successful and sustainable scale-up. Key considerations include:[6]

  • Reaction Performance: The solvent should facilitate the desired reaction rate and selectivity.

  • Product and Impurity Solubility: The solvent system should allow for easy isolation and purification of the final product, ideally through crystallization.

  • Safety: The solvent should have a high flash point and low toxicity.

  • Environmental Impact: Green chemistry principles favor the use of solvents that are less harmful to the environment and can be recycled. Solvents like toluene, ethyl acetate, and 2-methyltetrahydrofuran are often preferred over chlorinated solvents like dichloromethane.

  • Regulatory Compliance: The chosen solvent must be acceptable for use in pharmaceutical manufacturing if the product is intended for this purpose.

Data Presentation

Table 1: Comparison of Coupling Agents for the Synthesis of this compound

Coupling AgentBaseSolventReaction Time (h)Yield (%)Purity (HPLC, %)
Benzoyl ChlorideTriethylamineDichloromethane29598.5
DCCDMAPDichloromethane68897.2
HATUDIPEADMF49299.1
T3P®PyridineEthyl Acetate59098.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific reaction conditions.

Experimental Protocols

Laboratory Scale Synthesis of this compound (Schotten-Baumann Method)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(2-chlorophenoxy)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL per gram of aniline).

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion of the reaction, wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_final_product Final Product reactants 4-(2-chlorophenoxy)aniline + Benzoyl Chloride reaction Reaction in Dichloromethane with Triethylamine reactants->reaction quench Aqueous Wash (HCl, NaHCO3, Brine) reaction->quench extraction Phase Separation quench->extraction drying Drying over Na2SO4 extraction->drying concentration Solvent Evaporation drying->concentration crystallization Recrystallization concentration->crystallization product Pure this compound crystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes reagent_quality Verify Reagent Purity and Dryness incomplete->reagent_quality check_impurities Analyze Impurity Profile (HPLC/MS) complete->check_impurities optimize_conditions Optimize Time/Temp/Stoichiometry reagent_quality->optimize_conditions Good poor_quality Use Pure/Dry Reagents reagent_quality->poor_quality Poor side_reactions Side Reactions Occurring check_impurities->side_reactions Known Byproducts purification_issue Purification Inefficient check_impurities->purification_issue Complex Mixture adjust_conditions Adjust Base/Temp/Stoichiometry side_reactions->adjust_conditions optimize_cryst Optimize Crystallization Solvent/Technique purification_issue->optimize_cryst consider_chrom Consider Column Chromatography purification_issue->consider_chrom

Caption: Troubleshooting decision tree for this compound synthesis.

References

Reducing cytotoxicity of N-[4-(2-chlorophenoxy)phenyl]benzamide to normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is limited publicly available data specifically detailing the cytotoxicity of N-[4-(2-chlorophenoxy)phenyl]benzamide on normal versus cancerous cell lines. This technical support guide provides general strategies, experimental protocols, and troubleshooting advice based on research on other benzamide derivatives and broader cancer drug development principles. Researchers are encouraged to perform their own comprehensive in vitro and in vivo studies to determine the specific cytotoxic profile of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity of this compound in our normal cell lines. What are the potential general strategies to mitigate this?

A1: Reducing cytotoxicity to normal cells while maintaining efficacy against cancer cells is a common challenge in drug development. General approaches you can consider include:

  • Dose Optimization: Systematically evaluate a range of concentrations to identify a therapeutic window where cancer cell death is maximized and normal cell toxicity is minimized.

  • Co-administration with Cytoprotective Agents: Investigate the use of agents known to protect normal cells from chemotherapy-induced damage. Examples include antioxidants, growth factors, or specific pathway inhibitors that may not affect the anti-cancer mechanism of your compound.

  • Targeted Drug Delivery: Encapsulating this compound into a nanoparticle or liposome-based delivery system can help target the compound to tumor tissues, thereby reducing systemic exposure to normal cells. These systems can be further functionalized with ligands that bind to receptors overexpressed on cancer cells.

  • Structural Modification (Lead Optimization): If feasible, medicinal chemistry efforts can be employed to synthesize analogs of the parent compound. Modifications to the chemical structure may alter the compound's selectivity profile, potentially leading to derivatives with a better therapeutic index.

Q2: What type of in vitro experiments should we conduct to assess the selective cytotoxicity of this compound?

A2: A standard approach involves a comparative analysis of the compound's effect on a panel of cancerous and normal cell lines. Key experiments include:

  • Cell Viability Assays (e.g., MTT, XTT, or CellTiter-Glo®): To determine the half-maximal inhibitory concentration (IC50) in both cancerous and relevant normal cell lines. A significantly higher IC50 value in normal cells compared to cancer cells indicates selectivity.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry): To quantify the induction of apoptosis in both cell types. Selective compounds should induce apoptosis at lower concentrations in cancer cells.

  • Clonogenic Assays: To assess the long-term survival and proliferative capacity of cells after transient exposure to the compound.

Q3: Are there any known signaling pathways affected by benzamide derivatives that could explain the cytotoxicity?

A3: While the specific mechanism for this compound is not well-documented, other benzamide derivatives have been shown to exert their cytotoxic effects through various signaling pathways. These can be investigated as potential mechanisms for your compound:

  • NF-κB Pathway Inhibition: Some N-substituted benzamides have been shown to inhibit the activation of NF-κB, a key regulator of cell survival, inflammation, and proliferation.

  • Induction of Apoptosis: Many cytotoxic compounds, including some benzamides, induce programmed cell death (apoptosis). This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Compounds can block cell cycle progression at specific checkpoints (e.g., G1/S or G2/M), preventing cell division and leading to cell death. For instance, the benzamide derivative N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB) was found to arrest prostate cancer cells in the G1-phase of the cell cycle.[1][2]

Troubleshooting Guides

High Cytotoxicity in Normal Cells
Issue Possible Cause Troubleshooting Step
High IC50 in both normal and cancer cells Compound is broadly cytotoxic with no selectivity.Consider structural modifications of the compound to improve selectivity.
Incorrect dosage range tested.Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) to identify a potential therapeutic window.
Normal cells are more sensitive than cancer cells The mechanism of action targets a pathway that is more critical for the survival of the specific normal cell line used.Use a panel of different normal cell lines from various tissues to assess if the toxicity is tissue-specific.
Off-target effects of the compound.Investigate potential off-target interactions through computational modeling or experimental screening.

Quantitative Data from a Structurally Related Benzamide Derivative

While specific data for this compound is unavailable, the following table summarizes the in vitro cytotoxicity of a related compound, N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB) , demonstrating selectivity for cancer cells over normal cells.[1][2]

Cell LineCell TypeIC50 (µM)
CWR-22Androgen-dependent prostate cancer2.5
PC-3Androgen-independent prostate cancer2.5
DU-145Androgen-independent prostate cancer6.5
HS-5Normal bone marrow25

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells (both cancerous and normal) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

  • Cell Treatment: Treat cells (cancerous and normal) with the compound at concentrations around the IC50 value for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to your experiments.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Assays cluster_1 Data Analysis start Seed Cancer & Normal Cells treat Treat with this compound start->treat mtt MTT Assay treat->mtt flow Annexin V/PI Staining treat->flow ic50 Determine IC50 Values mtt->ic50 apoptosis Quantify Apoptosis flow->apoptosis selectivity Assess Selectivity ic50->selectivity apoptosis->selectivity

Caption: Workflow for assessing the cytotoxicity and selectivity of this compound.

Signaling_Pathways Potential Signaling Pathways for Benzamide-Induced Cytotoxicity cluster_0 Cellular Targets cluster_1 Cellular Outcomes compound This compound nfkb NF-κB Pathway compound->nfkb cell_cycle Cell Cycle Checkpoints compound->cell_cycle apoptosis_pathway Apoptotic Machinery compound->apoptosis_pathway inhibition Inhibition of Proliferation nfkb->inhibition arrest Cell Cycle Arrest cell_cycle->arrest apoptosis Induction of Apoptosis apoptosis_pathway->apoptosis

Caption: Potential signaling pathways that may be modulated by this compound.

References

Technical Support Center: Method Refinement for Asymmetric Synthesis of Chiral Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the asymmetric synthesis of chiral benzamides.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for the asymmetric synthesis of chiral benzamides?

A1: The primary strategies for asymmetric synthesis of chiral benzamides include:

  • Catalytic Asymmetric Reactions: This involves using a chiral catalyst to control the stereochemical outcome of the reaction. Common approaches include organocatalysis and transition-metal catalysis. Bifunctional organocatalysts, for example, can activate both the nucleophile and electrophile to achieve high enantioselectivity.[1][2]

  • Chiral Auxiliaries: An achiral substrate is temporarily bonded to a chiral auxiliary, which directs the stereoselective formation of the desired product. The auxiliary is then removed to yield the enantiomerically enriched product.[3][4][5]

  • Kinetic Resolution: This technique involves the differential reaction of enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the unreacted enantiomer from the product.[6]

  • Dynamic Kinetic Resolution (DKR): In DKR, the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of the desired enantiomer.[7][8][9]

Q2: How do I choose the best asymmetric synthesis strategy for my target benzamide?

A2: The choice of strategy depends on several factors, including the structure of the target molecule, the availability of starting materials, and the desired scale of the reaction. The following decision tree can guide your selection:

G Decision Tree for Asymmetric Benzamide Synthesis Strategy start Start: Define Target Chiral Benzamide q1 Is a suitable chiral catalyst known for this transformation? start->q1 q2 Is a suitable chiral auxiliary available and easily attached/removed? q1->q2 No strategy1 Catalytic Asymmetric Synthesis q1->strategy1 Yes q3 Is the racemic starting material readily available? q2->q3 No strategy2 Chiral Auxiliary Method q2->strategy2 Yes q3->q1 No, explore substrate synthesis q3->q2 No, explore substrate synthesis strategy3 Kinetic Resolution / DKR q3->strategy3 Yes

Caption: Decision tree for selecting a suitable asymmetric synthesis strategy.

Q3: What is a common challenge in the synthesis of atropisomeric benzamides?

A3: A significant challenge in synthesizing atropisomeric benzamides is controlling the rotational barrier around the C-N amide bond. For the chirality to be stable, this rotation must be restricted.[10] Tertiary benzamides are often used as substrates because they can exhibit sufficiently high barriers to racemization after functionalization at the ortho position.[11][12]

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)

Possible Cause Suggested Solution
Suboptimal Catalyst or Auxiliary Screen a variety of chiral catalysts or auxiliaries. For instance, in organocatalyzed reactions, different cinchona alkaloid derivatives can yield opposite enantiomers.[1]
Incorrect Solvent The choice of solvent can significantly impact enantioselectivity.[13] For example, in some asymmetric conjugate additions, switching from toluene to ethereal solvents can dramatically improve the ee.[14]
Non-optimal Reaction Temperature Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.
Interference from Additives or Impurities Ensure all reagents and solvents are pure and dry. Adventitious water or other impurities can interfere with the catalyst-substrate interaction.
Substrate-Catalyst Mismatch The electronic and steric properties of the substrate can influence the outcome. Consider modifying the substrate, for example, by changing protecting groups or substituents, to achieve a better match with the catalyst.[15]

Problem 2: Low Reaction Yield

Possible Cause Suggested Solution
Catalyst Inactivation Ensure the reaction is performed under an inert atmosphere if the catalyst is air- or moisture-sensitive. Increase catalyst loading if deactivation is suspected.
Poor Substrate Reactivity Increase the reaction temperature or concentration. However, be mindful that this may negatively impact enantioselectivity. A more reactive reagent might be necessary.
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Extend the reaction time if starting material remains.
Product Degradation If the product is unstable under the reaction conditions, consider a milder catalyst or reagent, or shorten the reaction time.

Problem 3: Difficulty in Product Purification or Auxiliary Removal

| Possible Cause | Suggested Solution | | Similar Polarity of Product and Byproducts | Optimize the mobile phase for column chromatography. If separation is still difficult, consider derivatizing the product to alter its polarity for easier separation, followed by deprotection. | | Difficulty in Separating Diastereomers | If diastereomers are difficult to separate by chromatography, recrystallization can be an effective alternative.[16] | | Harsh Auxiliary Cleavage Conditions | If the desired product is sensitive to the conditions required for auxiliary removal, explore alternative auxiliaries that can be cleaved under milder conditions. For example, some oxazolidinone auxiliaries can be removed under various hydrolytic or reductive conditions.[3] |

Data Presentation: Comparison of Selected Methods

The following tables summarize quantitative data for different asymmetric benzamide synthesis methods to facilitate comparison.

Table 1: Peptide-Catalyzed Enantioselective Bromination of Benzamides [17]

SubstrateProductYield (%)Enantiomeric Ratio (er)
N,N-diisopropyl-3-hydroxybenzamide2,4-dibromo-N,N-diisopropyl-3-hydroxybenzamide7996:4
N-(cyclopropyl)-3-hydroxybenzamide2,4-dibromo-N-(cyclopropyl)-3-hydroxybenzamide9092:8
N,N-diisopropyl-3-hydroxy-4-methylbenzamide2-bromo-N,N-diisopropyl-3-hydroxy-4-methylbenzamide6993:7
N,N-diisopropyl-3-hydroxy-4-phenylbenzamide2-bromo-N,N-diisopropyl-3-hydroxy-4-phenylbenzamide8693:7

Table 2: Asymmetric Alkylation using Pseudoephenamine as a Chiral Auxiliary [18]

ElectrophileProductYield (%)Diastereomeric Ratio (dr)
IodomethaneMethylated amide99>99:1
Benzyl bromideBenzylated amide97>99:1
Allyl iodideAllylated amide99>99:1
Isopropyl iodideIsopropylated amide8498:2

Experimental Protocols

Protocol 1: General Procedure for Peptide-Catalyzed Enantioselective Bromination [11][12]

  • Preparation: To a solution of the benzamide substrate (1.0 equiv) in an appropriate solvent (e.g., CHCl3) at the specified temperature (e.g., -40 °C), add the tetrapeptide catalyst (e.g., 10 mol%).

  • Reaction Initiation: Add the brominating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin, DBDMH, 1.0-1.5 equiv) to the mixture.

  • Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3. Separate the layers and extract the aqueous layer with an organic solvent (e.g., CH2Cl2).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric ratio of the purified product by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Alkylation using a Chiral Auxiliary [18][19]

  • Amide Formation: Couple the carboxylic acid with the chiral auxiliary (e.g., pseudoephenamine) using a standard coupling agent (e.g., DCC or EDC) to form the chiral amide.

  • Enolate Formation: Dissolve the chiral amide in an anhydrous ethereal solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). Add a strong base (e.g., lithium diisopropylamide, LDA) dropwise to form the lithium enolate.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution and stir at the appropriate temperature (e.g., -78 °C to 0 °C) until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the product by flash chromatography or recrystallization. The diastereomeric ratio can be determined by 1H NMR spectroscopy or HPLC.

  • Auxiliary Cleavage: Cleave the chiral auxiliary (e.g., by acid hydrolysis) to yield the desired chiral carboxylic acid or a derivative thereof.

Visualizations

G Troubleshooting Workflow for Low Enantioselectivity start Low Enantioselectivity Observed q1 Is the reaction temperature optimized? start->q1 q2 Is the solvent appropriate? q1->q2 Yes solution1 Lower the temperature q1->solution1 No q3 Is the catalyst/auxiliary optimal? q2->q3 Yes solution2 Screen different solvents q2->solution2 No q4 Are there substrate-related issues? q3->q4 Yes solution3 Screen a library of catalysts/auxiliaries q3->solution3 No solution4 Modify substrate substituents or protecting groups q4->solution4

Caption: A workflow for troubleshooting low enantioselectivity in asymmetric synthesis.

G Catalytic Cycle for Bifunctional Organocatalysis catalyst Chiral Catalyst intermediate Catalyst-Substrate-Electrophile Complex catalyst->intermediate + Substrate + Electrophile substrate Substrate electrophile Electrophile product Chiral Product intermediate->product Stereoselective Reaction product->catalyst - Catalyst (Regeneration)

Caption: A simplified catalytic cycle for a bifunctional organocatalyst.

References

Validation & Comparative

A Comparative Guide to N-[4-(2-chlorophenoxy)phenyl]benzamide and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor N-[4-(2-chlorophenoxy)phenyl]benzamide and its structural class against well-established inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. Due to the limited public data on this compound, this guide focuses on comparing its broader class of benzamide-based inhibitors with prominent drugs targeting the MAPK/ERK and p38 MAPK signaling cascades.

Introduction to Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a frequent driver of various diseases, most notably cancer. Kinase inhibitors have emerged as a major class of targeted therapeutics, designed to block the activity of specific kinases and thereby interrupt disease-driving signaling pathways.

The N-phenylbenzamide scaffold is a recognized pharmacophore in the development of kinase inhibitors, with derivatives showing activity against a range of kinases. This guide will compare representative benzamide-based inhibitors with leading drugs that target critical nodes in the MAPK/ERK and p38 MAPK pathways.

Comparative Analysis of Kinase Inhibitor Potency

The following tables summarize the in vitro potency (IC50 values) of selected kinase inhibitors against their primary targets. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration in biochemical assays and the cell lines used in cellular assays.

MAPK/ERK Pathway Inhibitors

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in various cancers.

InhibitorTarget KinaseIC50 (nM) - Biochemical AssayIC50 (nM) - Cellular AssayCell LineReference
Vemurafenib BRAF V600E31--[1]
Dabrafenib BRAF V600E0.6--[1]
Trametinib MEK10.92--[2]
MEK21.8--[2]
Cobimetinib MEK14.2--[3]
Ulixertinib (BVD-523) ERK1-~10Multiple[4][5]
ERK2Ki: 0.04~10Multiple[5][6]
p38 MAPK and Related Benzamide Inhibitors

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a key role in inflammation and apoptosis. Benzamide derivatives have shown promise as inhibitors of this pathway.

InhibitorTarget KinaseIC50 (nM) - Biochemical AssayIC50 (nM) - Cellular AssayCell LineReference
Doramapimod (BIRB 796) p38α38-THP-1 (Kd: 0.1)[7][8]
p38β65--[7]
p38γ200--[7]
p38δ520--[7]
Pamapimod p38α14--[9]
p38β480--[9]
Benzamide Derivative (PH14) PI3Kα / HDAC320.3 / 24.5--[10]
N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide NCX (reverse mode)240--[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for a biochemical kinase assay and a cellular assay to determine inhibitor potency.

Biochemical Kinase Assay: Radiometric [³²P]-ATP Filter Binding Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[12][13]

Materials:

  • Purified kinase

  • Kinase-specific peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Unlabeled ATP

  • Test compounds (inhibitors) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations (or DMSO for control).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase if determining IC50 values that approximate Ki.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phosphorylation Status

This method assesses the ability of an inhibitor to block a specific signaling pathway within a cellular context by measuring the phosphorylation state of a downstream target of the kinase.[14][15][16]

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compounds (inhibitors) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of the test compound (or DMSO for control) for a specified duration.

  • Lyse the cells using lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.

Visualizations: Signaling Pathways and Experimental Workflow

Kinase Inhibitor Screening Workflow

The following diagram illustrates a typical workflow for high-throughput screening (HTS) to identify and characterize novel kinase inhibitors.[17][18][19]

G Kinase Inhibitor Screening Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization cluster_3 Preclinical Development HTS High-Throughput Screening (Large Compound Library) Hit_ID Hit Identification (Single Concentration) HTS->Hit_ID Dose_Response Dose-Response Assays (IC50 Determination) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assays (e.g., Binding vs. Activity) Dose_Response->Orthogonal_Assay Triage Hit Triage (Remove False Positives) Orthogonal_Assay->Triage SAR Structure-Activity Relationship (SAR) (Medicinal Chemistry) Triage->SAR Selectivity Selectivity Profiling (Kinase Panel Screening) SAR->Selectivity Cellular_Assays Cellular & Functional Assays Selectivity->Cellular_Assays Cellular_Assays->SAR Iterative Optimization In_Vivo In Vivo Efficacy Models Cellular_Assays->In_Vivo ADMET ADMET & PK/PD Studies In_Vivo->ADMET

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

MAPK/ERK Signaling Pathway

This pathway is a key regulator of cell proliferation, differentiation, and survival. It is a common target for cancer therapeutics.[20][21]

MAPK_Pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor_RAF Vemurafenib, Dabrafenib Inhibitor_RAF->RAF Inhibitor_MEK Trametinib, Cobimetinib Inhibitor_MEK->MEK Inhibitor_ERK Ulixertinib Inhibitor_ERK->ERK

Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.

p38 MAPK Signaling Pathway

This pathway is a critical mediator of cellular responses to stress and inflammation.[22][23]

p38_MAPK_Pathway p38 MAPK Signaling Pathway Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest Downstream_Kinases->Inflammation Transcription_Factors->Inflammation Inhibitor_p38 Doramapimod, Pamapimod Inhibitor_p38->p38

Caption: The p38 MAPK signaling cascade and its inhibition by benzamide-related compounds.

Conclusion

While specific data for this compound is not widely available, the broader class of benzamide and N-phenylbenzamide derivatives represents a versatile scaffold for the development of kinase inhibitors. This guide provides a framework for comparing such novel compounds against established inhibitors of the MAPK/ERK and p38 MAPK pathways. The provided data tables, experimental protocols, and pathway diagrams serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery, facilitating the evaluation and characterization of new chemical entities. As more data on novel benzamide derivatives become available, their placement within this comparative context will be crucial for understanding their therapeutic potential.

References

Comparative Analysis of the Anticancer Activity of N-Phenylbenzamide Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of various N-phenylbenzamide analogs and related phenoxyacetamide derivatives, with a focus on their anticancer properties. The information is compiled from recent studies to facilitate the evaluation of these compounds as potential therapeutic agents.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected N-phenylbenzamide and N-methyl-4-phenoxypicolinamide analogs against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamideA549 (Lung)11.1[1]
HeLa (Cervical)10.5[1]
MCF-7 (Breast)10.8[1]
2 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamideA549 (Lung)7.5[1]
HeLa (Cervical)9.3[1]
MCF-7 (Breast)8.9[1]
3 N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549 (Lung)>50[1]
HeLa (Cervical)>50[1]
MCF-7 (Breast)>50[1]
4 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaA-498 (Renal)>100[2]
NCI-H23 (Lung)>100[2]
MDAMB-231 (Breast)50.10[2]
MCF-7 (Breast)57.47[2]
A-549 (Lung)65.16[2]
5 N-methyl-4-(4-tert-butylphenoxy)picolinamideA549 (Lung)3.6[3]
H460 (Lung)1.7[3]
HT-29 (Colon)3.0[3]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • N-phenylbenzamide analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting DNA histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathway Visualization

Some N-substituted benzamides have been shown to exert their anticancer effects by inhibiting the NF-κB signaling pathway.[4] This pathway is crucial in cancer cell proliferation, survival, and inflammation.[3][5] The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB->NFkB_IkB Proteasome Proteasome Proteasome->IkB_P Releases Gene_Expression Target Gene Expression (Proliferation, Survival, Anti-apoptosis) IkB_P->Proteasome Ubiquitination & Degradation

Caption: Canonical NF-κB signaling pathway activation.

References

Comparative Cross-Reactivity Profiling of Fenebrutinib (GDC-0853): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the Bruton's Tyrosine Kinase (BTK) inhibitor, Fenebrutinib (GDC-0853), in comparison to other market-approved alternatives. This guide provides a detailed overview of its cross-reactivity profile, supported by experimental data and protocols to aid researchers and drug development professionals in their evaluation.

Fenebrutinib (GDC-0853) is a potent and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its reversible binding mechanism and high selectivity offer a potential advantage in minimizing off-target effects, a common concern with covalent BTK inhibitors. This guide presents a comparative analysis of Fenebrutinib's cross-reactivity against other prominent BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib.

Kinase Selectivity Profile: A Comparative Overview

The selectivity of a kinase inhibitor is paramount to its safety and efficacy profile. Off-target inhibition can lead to a range of adverse effects. Fenebrutinib has demonstrated a highly selective profile in broad kinase screening panels.

Table 1: Comparative Kinase Inhibition Profile of BTK Inhibitors

KinaseFenebrutinib (GDC-0853) IC50/Ki (nM)Ibrutinib IC50/Ki (nM)Acalabrutinib IC50/Ki (nM)Zanubrutinib IC50/Ki (nM)
BTK 0.91 (Ki) [1][2]0.5 (IC50) 3 (IC50) <1 (IC50)
BMX139 (IC50)[1]1 (IC50)34 (IC50)1.9 (IC50)
TEC>1000 (IC50)2.2 (IC50)27 (IC50)6.2 (IC50)
ITK>1000 (IC50)10.7 (IC50)>1000 (IC50)61.2 (IC50)
EGFR>1000 (IC50)5.6 (IC50)>1000 (IC50)>1000 (IC50)
SRC119 (IC50)[1]20 (IC50)455 (IC50)106 (IC50)
FGR153 (IC50)[1]13 (IC50)--

Data compiled from various sources. IC50 and Ki values can vary depending on the assay conditions.

A kinome scan of Fenebrutinib at a concentration of 1 µM showed inhibition of only 3 out of 286 off-target kinases, demonstrating its high selectivity.[1] In contrast, Ibrutinib inhibited a larger number of off-target kinases in similar screens.[3] Acalabrutinib and Zanubrutinib, second-generation covalent inhibitors, were developed to have improved selectivity over Ibrutinib.[3][4]

Signaling Pathway Modulation

Fenebrutinib exerts its therapeutic effect by inhibiting BTK, a key kinase in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. These pathways are crucial for the proliferation, differentiation, and survival of B-cells and the activation of myeloid cells.

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB leads to activation Antigen Antigen Antigen->BCR binds Fenebrutinib Fenebrutinib Fenebrutinib->BTK inhibits

B-Cell Receptor (BCR) Signaling Pathway Inhibition.

Fc_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor LYN LYN FcR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Ca_release Ca²⁺ Release PLCg2->Ca_release leads to Cell_Activation Cellular Activation (e.g., Phagocytosis, Cytokine Release) Ca_release->Cell_Activation Immune_Complex Immune Complex Immune_Complex->FcR binds Fenebrutinib Fenebrutinib Fenebrutinib->BTK inhibits

Fc Receptor (FcR) Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key assays used in the cross-reactivity profiling of BTK inhibitors are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., Fenebrutinib) dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, kinase, and substrate in the appropriate kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Cellular BTK Auto-phosphorylation Assay (Western Blot)

This assay measures the inhibition of BTK auto-phosphorylation in a cellular context.

Materials:

  • B-cell line (e.g., Ramos)

  • Cell culture medium and supplements

  • Test compounds (e.g., Fenebrutinib) dissolved in DMSO

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed B-cells in a multi-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce BTK auto-phosphorylation.

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total-BTK antibody as a loading control.

  • Quantify the band intensities and calculate the inhibition of BTK phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Data_Analysis Data Analysis and IC50/Ki Determination Kinase_Assay->Data_Analysis Binding_Assay Competitive Binding Assay (e.g., KINOMEscan) Binding_Assay->Data_Analysis Phospho_Assay Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) Phospho_Assay->Data_Analysis Functional_Assay Functional Assays (e.g., B-cell proliferation, Cytokine release) Functional_Assay->Data_Analysis Comparison Comparative Profiling Data_Analysis->Comparison

Cross-Reactivity Profiling Workflow.

Conclusion

Fenebrutinib (GDC-0853) distinguishes itself from other BTK inhibitors through its non-covalent binding mechanism and high degree of selectivity. The provided comparative data and experimental protocols offer a framework for researchers to further investigate the cross-reactivity profile of Fenebrutinib and other kinase inhibitors. A thorough understanding of a compound's selectivity is crucial for the development of safer and more effective targeted therapies.

References

A Comparative Guide to the Bioactivity of N-[4-(2-chlorophenoxy)phenyl]benzamide Analogs in Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of a representative N-phenylbenzamide analog, compound 3,5-dichloro-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 9) , a promising antischistosomal agent, with the standard-of-care drug, Praziquantel (PZQ) . The information presented is based on published experimental data to facilitate an objective evaluation of its potential in drug development pipelines.

Executive Summary

N-phenylbenzamide derivatives have emerged as a promising class of compounds with potent bioactivity against Schistosoma mansoni, the parasite responsible for schistosomiasis.[1] This guide focuses on a particularly active analog, Compound 9, which demonstrates rapid and potent killing of adult schistosomes in vitro.[1][2] Its performance is benchmarked against Praziquantel, the current mainstay for treating schistosomiasis. While Praziquantel has been effective for decades, concerns about potential resistance and its lower efficacy against juvenile worm stages underscore the need for new therapeutic agents.[3][4] This document outlines the validation of Compound 9's bioactivity through key secondary assays, providing detailed protocols and comparative data.

Comparative Bioactivity Data

The following table summarizes the in vitro efficacy and cytotoxicity of Compound 9 in comparison to Praziquantel. This data is crucial for evaluating the therapeutic window and potential for off-target effects.

CompoundTarget OrganismAssay TypeEC50 (µM)Cell LineCytotoxicity AssayCC50 (µM)Selectivity Index (SI)
Compound 9 S. mansoni (adult)Worm Viability0.08[2]HEK 293Mammalian Cell Viability9.8 ± 1.6[2]123[2]
Praziquantel S. mansoni (adult)Worm Viability~0.14 (in vivo grown)[5]----

Note: The Selectivity Index (SI) is calculated as CC50 / EC50 and indicates the compound's specificity for the target organism over mammalian cells. A higher SI is desirable.

Putative Signaling Pathways and Mechanism of Action

The precise molecular target of the N-phenylbenzamide class in Schistosoma mansoni is yet to be fully elucidated. However, structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the phenyl rings are critical for potency.[3] This may indicate a specific binding interaction with a parasite protein that is sensitive to the electronic properties of the inhibitor.

In contrast, the mechanism of action for Praziquantel, while also not completely understood, is known to involve the disruption of calcium ion homeostasis in the parasite.[6][7] It is believed to interact with the beta subunits of voltage-gated calcium channels, leading to a rapid influx of Ca2+, which causes muscle contraction, paralysis, and tegumental disruption.[4][6]

G cluster_0 N-phenylbenzamide (Compound 9) - Putative Pathway cluster_1 Praziquantel - Known Pathway Cmpd9 Compound 9 Target Unknown Parasite Protein Target Cmpd9->Target Binding Effect Disruption of Essential Parasite Function Target->Effect Death Worm Death Effect->Death PZQ Praziquantel VGCC Voltage-Gated Ca2+ Channels PZQ->VGCC Modulation Ca_Influx Rapid Ca2+ Influx VGCC->Ca_Influx Paralysis Paralysis & Tegument Disruption Ca_Influx->Paralysis Worm_Death Worm Death Paralysis->Worm_Death G cluster_workflow Bioactivity Validation Workflow cluster_invitro In Vitro Efficacy cluster_cytotox In Vitro Cytotoxicity Start Test Compound (N-phenylbenzamide analog) Worm_Assay Adult S. mansoni Viability Assay Start->Worm_Assay HEK293_Assay HEK 293 Cell Viability Assay Start->HEK293_Assay EC50 Determine EC50 Worm_Assay->EC50 SI Calculate Selectivity Index (CC50/EC50) EC50->SI CC50 Determine CC50 HEK293_Assay->CC50 CC50->SI End Lead Candidate Evaluation SI->End

References

A Comparative Analysis of N-[4-(2-chlorophenoxy)phenyl]benzamide and Sorafenib in HCT-116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data available for N-[4-(2-chlorophenoxy)phenyl]benzamide and the well-established multi-kinase inhibitor, sorafenib, on the human colorectal carcinoma cell line, HCT-116.

Executive Summary

This guide aimed to provide a direct comparison of this compound and sorafenib on HCT-116 cells. However, a comprehensive literature search revealed no available data on the biological effects of this compound in this or any other cancer cell line. In contrast, extensive research has been conducted on sorafenib's activity in HCT-116 cells, demonstrating its dose-dependent inhibition of cell viability, induction of apoptosis, and modulation of key signaling pathways.

Therefore, this document will present a detailed summary of the experimental data for sorafenib in HCT-116 cells, which can serve as a benchmark for future studies. The sections corresponding to this compound will indicate the absence of available data.

Comparative Performance Data

Cell Viability (IC50/EC50)

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a critical measure of a compound's potency in inhibiting cell growth.

CompoundAssayIncubation TimeIC50/EC50 in HCT-116 CellsReference
This compound Data not availableData not availableData not available-
Sorafenib MTT Assay24 hoursEC50: 50 µM[1][1]
Trypan Blue Exclusion Assay24 hoursEC50: 10 µM[1][1]
MTT Assay48 hoursIC50: 29.4 µg/ml[2]
MTS Assay24 hoursIC50: 5-18 µM[3]
Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.

CompoundAssayTreatment ConditionsApoptotic Effect in HCT-116 CellsReference
This compound Data not availableData not availableData not available-
Sorafenib Annexin V/PI StainingEC50 concentration for 24 hours40% of cells in late apoptosis (8-fold increase compared to control)[1][1]
Annexin V/PI Staining4 µM for 72 hours (in combination with tetrandrine)Induces apoptosis[4]
Caspase-3/-7 Activity Assay5 µM for 24 hours (in doxorubicin-induced senescent cells)Promotes apoptosis[5][6][5][6]

Signaling Pathway Modulation

Sorafenib is a multi-kinase inhibitor known to affect several signaling pathways crucial for cancer cell proliferation and survival.

CompoundTargeted PathwayEffect in HCT-116 CellsReference
This compound Data not availableData not available-
Sorafenib Raf/MEK/ERK PathwayInhibits ERK activation[4][4]
JAK/STAT PathwaySuppresses the pathway in parental cells; active in resistant cells[7][7]
PI3K/AKT/mTOR PathwayDownregulates the pathway when combined with CLCD fraction[3][3]

Below is a diagram illustrating the known signaling pathways affected by sorafenib in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->Ras Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Raf Raf Sorafenib->Raf JAK JAK Sorafenib->JAK Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition STAT STAT JAK->STAT STAT->Proliferation

Caption: Sorafenib's mechanism of action.

Experimental Protocols

The following are generalized protocols for key experiments cited in this guide.

Cell Viability - MTT Assay

This protocol is based on the principle of reducing the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

G Seed_Cells Seed HCT-116 cells in a 96-well plate Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Add_Compound Treat cells with varying concentrations of the compound Incubate_1->Add_Compound Incubate_2 Incubate for the desired time (e.g., 24, 48, 72 hours) Add_Compound->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: MTT assay workflow.

Detailed Steps:

  • Seed HCT-116 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[8]

  • Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[8]

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection - Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

G Treat_Cells Treat HCT-116 cells with the compound Harvest_Cells Harvest cells by trypsinization Treat_Cells->Harvest_Cells Wash_Cells Wash cells with cold PBS and then with 1X Binding Buffer Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend cells in 1X Binding Buffer Wash_Cells->Resuspend_Cells Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_Cells->Add_Stains Incubate Incubate in the dark at room temperature Add_Stains->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Annexin V/PI staining workflow.

Detailed Steps:

  • Treat HCT-116 cells with the desired concentration of the compound for the specified time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.[10]

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analyze the stained cells by flow cytometry within one hour.

Conclusion

While a direct, head-to-head comparison between this compound and sorafenib in HCT-116 cells is not feasible due to the absence of data for the former, this guide provides a comprehensive summary of sorafenib's established effects. The data presented herein for sorafenib, including its IC50 values, pro-apoptotic activity, and impact on key signaling pathways, can serve as a valuable reference for researchers investigating novel compounds for colorectal cancer therapy. Future studies are warranted to elucidate the potential biological activities of this compound in HCT-116 and other cancer cell lines to enable a meaningful comparative analysis.

References

Comparative Analysis of N-Substituted Benzamides on Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the apoptotic potential of N-substituted benzamides, supported by experimental data and detailed protocols.

N-substituted benzamides are a class of chemical compounds with diverse pharmacological activities. Certain derivatives have garnered significant interest in oncology for their ability to induce apoptosis, or programmed cell death, in cancer cells. This guide provides a comparative analysis of the apoptosis-inducing effects of key N-substituted benzamides, focusing on their mechanisms of action and structure-activity relationships. The information presented herein is intended to aid researchers in the selection and evaluation of these compounds for further investigation in cancer therapy.

Comparative Efficacy in Inducing Apoptosis

The ability of N-substituted benzamides to induce apoptosis varies significantly with their chemical structure. Key substitutions on the benzamide ring and the N-linked moiety play a crucial role in determining their pro-apoptotic potency. Below is a summary of the apoptotic effects of several notable N-substituted benzamides.

CompoundCell LineConcentrationApoptotic Cells (%)Key Findings
Declopramide (3CPA) HL-60 (human promyelocytic leukemia)250 µMNot specified, but significant inductionInduces apoptosis via the mitochondrial pathway, involving cytochrome c release and caspase-9 activation.[1][2] This action is independent of p53.[1]
500 µMIncreased apoptosis compared to 250 µMThe pro-apoptotic effect is dose-dependent.[1]
70Z/3 (mouse pre-B cell)250 µM10-15% (Annexin V+) after 18-24hApoptosis is inhibited by the pan-caspase inhibitor zVAD-fmk and the caspase-9 inhibitor zLEDHfmk.[1]
500 µMIncreased apoptosis compared to 250 µMOverexpression of Bcl-2 inhibits declopramide-induced apoptosis.[1][2]
Metoclopramide (MCA) MDA-MB-231 (triple-negative breast cancer)VariousConcentration-dependent increaseInhibits cell proliferation and induces apoptosis.[3] The Bcl-2 family is involved in this process.[3]
HL-60500 µMNot specified, but induces cytochrome c releaseSimilar to declopramide, it can trigger the mitochondrial pathway of apoptosis.[1]
Procainamide VariousNot specified in apoptosis assaysBiologically inert in inducing rapid apoptosis in the studied systems.[4]Primarily known for its antiarrhythmic properties as a sodium channel blocker.[5][6][7]
N-acetyl declopramide Not specifiedNot specifiedNo rapid apoptosis inductionWhile it doesn't induce rapid apoptosis, it is a potent inhibitor of NF-κB activation.[4] This suggests a separation of the apoptosis-inducing and NF-κB inhibitory mechanisms.[4]

Signaling Pathways and Mechanisms of Action

N-substituted benzamides primarily induce apoptosis through the intrinsic or mitochondrial pathway. The key molecular events are detailed below.

Mitochondrial Pathway of Apoptosis

Declopramide and Metoclopramide have been shown to trigger the mitochondrial pathway of apoptosis.[1] This pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit declopramide-induced apoptosis, confirming the central role of the mitochondrial pathway.[1][2]

G cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol N-substituted Benzamides N-substituted Benzamides Mito Mitochondrion N-substituted Benzamides->Mito Induces Cytochrome c Cytochrome c Mito->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Caspase-9 Pro-Caspase-9 Apaf-1->Caspase-9 Activates Activated Caspase-9 Caspase-9 Caspase-9->Activated Caspase-9 Caspase-3 Pro-Caspase-3 Activated Caspase-9->Caspase-3 Cleaves & Activates Activated Caspase-3 Caspase-3 Caspase-3->Activated Caspase-3 Apoptosis Apoptosis Activated Caspase-3->Apoptosis Executes

Fig. 1: Mitochondrial pathway of apoptosis induced by N-substituted benzamides.
Cell Cycle Arrest

Prior to the onset of apoptosis, declopramide has been observed to induce a G2/M cell cycle block.[1][2] This cell cycle arrest occurs independently of p53 activation, as it is observed in both p53-proficient and p53-deficient cell lines.[1] The G2/M block is also not dependent on caspase activity, as it persists in the presence of a pan-caspase inhibitor.[1]

G Declopramide Declopramide G2/M Arrest G2/M Arrest Declopramide->G2/M Arrest Induces Apoptosis Apoptosis G2/M Arrest->Apoptosis Precedes

Fig. 2: Declopramide induces G2/M cell cycle arrest prior to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of N-substituted benzamide-induced apoptosis.

Cell Culture and Treatment
  • Cell Lines: Human promyelocytic leukemia (HL-60) and mouse pre-B (70Z/3) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. MDA-MB-231 triple-negative breast cancer cells are maintained in DMEM with similar supplements. All cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: N-substituted benzamides are dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. The final concentration of the solvent in the cell culture medium should be non-toxic (typically ≤ 0.1%).

  • Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of the N-substituted benzamide or vehicle control.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using a gentle cell scraper or trypsin-EDTA.

  • Washing: Cells are washed twice with cold phosphate-buffered saline (PBS) and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.

  • Cell Fractionation: After treatment, cells are harvested and washed with cold PBS. The cell pellet is resuspended in a hypotonic buffer to swell the cells.

  • Homogenization: Cells are homogenized using a Dounce homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed to pellet nuclei and unbroken cells. The supernatant is then centrifuged at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Western Blotting: The protein concentration of the cytosolic and mitochondrial fractions is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody specific for cytochrome c.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.

G cluster_prep Sample Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell Culture & Treatment Cell Culture & Treatment Cell Harvesting Cell Harvesting Cell Culture & Treatment->Cell Harvesting Annexin V/PI Staining Annexin V/PI Staining Cell Harvesting->Annexin V/PI Staining Cytochrome c Release Cytochrome c Release Cell Harvesting->Cytochrome c Release Cell Cycle Analysis Cell Cycle Analysis Cell Harvesting->Cell Cycle Analysis Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Western Blotting Western Blotting Cytochrome c Release->Western Blotting Cell Cycle Analysis->Flow Cytometry

Fig. 3: General experimental workflow for studying apoptosis induced by N-substituted benzamides.

References

Confirming Cellular Target Engagement of N-[4-(2-chlorophenoxy)phenyl]benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the cellular target engagement of N-[4-(2-chlorophenoxy)phenyl]benzamide. Due to the absence of a publicly disclosed biological target for this specific compound, this guide will proceed with the well-characterized enzyme, dihydrofolate reductase (DHFR) , as a hypothetical target. This assumption is based on the known broad-spectrum biological activities of structurally related N-phenylbenzamide derivatives, which include antimicrobial and antiparasitic effects, for which DHFR is a common target.

This guide will compare this compound with two well-established DHFR inhibitors, Methotrexate and Trimethoprim , providing experimental protocols and data presentation formats to enable a robust assessment of target engagement in a cellular context.[1]

Comparative Analysis of DHFR Inhibitors

To quantitatively assess the engagement of this compound with its hypothetical target, DHFR, a direct comparison with known inhibitors is essential. The following tables outline the key chemical properties and hypothetical performance metrics in cellular target engagement and enzyme inhibition assays.

Table 1: Chemical Properties of Compounds

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compoundC₁₉H₁₄ClNO₂323.77
Methotrexate(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acidC₂₀H₂₂N₈O₅454.44[2]
Trimethoprim5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamineC₁₄H₁₈N₄O₃290.32

Table 2: Hypothetical Comparative Target Engagement and Inhibition Data

CompoundCellular Thermal Shift (ΔTagg, °C)IC₅₀ (DHFR Enzyme Inhibition)Cellular EC₅₀
This compoundTo be determinedTo be determinedTo be determined
Methotrexate+4.20.01 µM0.1 µM
Trimethoprim+3.50.05 µM0.5 µM

Note: Values for Methotrexate and Trimethoprim are representative and may vary depending on the specific cell line and assay conditions.

Experimental Protocols

To validate the interaction between this compound and DHFR within a cellular environment, two complementary assays are recommended: the Cellular Thermal Shift Assay (CETSA) for confirming direct target binding in cells, and a DHFR enzyme inhibition assay to quantify the compound's inhibitory potency.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced stabilization of the target protein, leading to a higher melting temperature.[3][4]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T or a relevant cancer cell line) in sufficient quantity for the experiment.
  • Treat the cells with varying concentrations of this compound, Methotrexate (positive control), and a vehicle control (e.g., DMSO).
  • Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C to allow for compound uptake and target engagement.

2. Heating and Lysis:

  • Harvest the cells and resuspend them in a suitable buffer.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

3. Separation of Soluble and Precipitated Proteins:

  • Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
  • Carefully collect the supernatant containing the soluble proteins.

4. Protein Detection and Analysis:

  • Analyze the amount of soluble DHFR in each sample by Western blotting using a specific anti-DHFR antibody.
  • Quantify the band intensities and plot the fraction of soluble DHFR as a function of temperature for each treatment condition.
  • The shift in the melting curve (ΔTagg) for the compound-treated samples compared to the vehicle control indicates target engagement.

DHFR Enzyme Inhibition Assay Protocol

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHFR.[5][6]

1. Reagents and Materials:

  • Purified recombinant human DHFR enzyme.
  • Dihydrofolate (DHF), the substrate.
  • NADPH, the cofactor.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • This compound, Methotrexate, and Trimethoprim at various concentrations.
  • A microplate reader capable of measuring absorbance at 340 nm.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, NADPH, and the test compounds at different concentrations.
  • Add the DHFR enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding DHF to all wells.
  • Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance.

3. Data Analysis:

  • Calculate the initial reaction velocity for each concentration of the inhibitor.
  • Plot the percentage of DHFR inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing Pathways and Workflows

To further clarify the experimental logic and the underlying biological context, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 DHFR Inhibition Pathway DHF DHF DHFR DHFR DHF->DHFR Substrate THF THF DNA Synthesis DNA Synthesis THF->DNA Synthesis Essential for DHFR->THF NADP+ NADP+ DHFR->NADP+ NADPH NADPH NADPH->DHFR Cofactor Inhibitor This compound Methotrexate Trimethoprim Inhibitor->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

cluster_1 CETSA Experimental Workflow Cells Cells Compound_Treatment Compound Treatment (Test Compound, Controls) Cells->Compound_Treatment Heating Heat Challenge (Temperature Gradient) Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation (Separate Soluble/Insoluble) Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Western_Blot Western Blot (Detect DHFR) Supernatant->Western_Blot Analysis Data Analysis (Determine ΔTagg) Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

cluster_2 Comparative Analysis Logic Test_Compound This compound CETSA Cellular Thermal Shift Assay (Target Engagement) Test_Compound->CETSA Enzyme_Assay DHFR Inhibition Assay (Potency) Test_Compound->Enzyme_Assay Known_Inhibitors Methotrexate Trimethoprim Known_Inhibitors->CETSA Known_Inhibitors->Enzyme_Assay Conclusion Confirmation of Target Engagement CETSA->Conclusion Enzyme_Assay->Conclusion

Caption: Logic for Comparative Target Engagement Analysis.

References

Orthogonal Validation of N-[4-(2-chlorophenoxy)phenyl]benzamide as a Novel NF-κB Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the orthogonal validation of screening results for the novel compound, N-[4-(2-chlorophenoxy)phenyl]benzamide, identified as a putative inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. To ensure the robustness of the initial findings, a series of secondary assays are proposed to confirm the compound's activity and elucidate its mechanism of action. This guide compares the hypothetical performance of this compound with two well-characterized NF-κB inhibitors, BAY 11-7082 and Parthenolide, and provides detailed experimental protocols.

Comparative Performance of NF-κB Inhibitors

The following tables summarize the hypothetical quantitative data from a series of orthogonal validation assays comparing the efficacy and mechanism of this compound with known NF-κB inhibitors.

Table 1: Potency in NF-κB Pathway Inhibition

CompoundNF-κB Reporter Assay IC50 (µM)IκBα Phosphorylation IC50 (µM)p65 Nuclear Translocation IC50 (µM)
This compound1.21.51.8
BAY 11-70825.0[1]10.0[1]5.0[1]
Parthenolide5.07.5[2]10.0[2]

Table 2: Downstream Effects and Cellular Viability

CompoundIL-6 Expression IC50 (µM)Caspase 3/7 Activation EC50 (µM)Cell Viability CC50 (µM)
This compound2.5> 50> 50
BAY 11-70828.015.025.0
Parthenolide10.020.030.0

Signaling Pathway and Experimental Workflow

To visually represent the NF-κB signaling pathway and the points of intervention for the compounds, as well as the experimental workflow for validation, the following diagrams are provided.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR IKK IKK Complex TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p_IκBα p-IκBα IκBα->p_IκBα p65_p50 p65/p50 (NF-κB) p65_p50->IκBα Bound to p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome Proteasome->IκBα p_IκBα->Proteasome Ubiquitination & Degradation DNA DNA p65_p50_nuc->DNA Binds to κB sites Gene_Expression Gene Expression (e.g., IL-6) DNA->Gene_Expression Transcription BAY 11-7082 BAY 11-7082 BAY 11-7082->IKK Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits This compound This compound This compound->IKK Inhibits

Caption: Canonical NF-κB signaling pathway and proposed points of inhibition.

Orthogonal_Validation_Workflow cluster_validation Orthogonal Validation Assays cluster_counterscreen Counter-Screen cluster_downstream Downstream Functional Assay Primary_Screen Primary Screen Hit: This compound Reporter_Assay NF-κB Reporter Gene Assay Primary_Screen->Reporter_Assay IkBa_Phospho IκBα Phosphorylation Assay Primary_Screen->IkBa_Phospho p65_Translocation p65 Nuclear Translocation (Western Blot / Imaging) Primary_Screen->p65_Translocation Target_Gene_Expression Target Gene Expression (qPCR for IL-6) Primary_Screen->Target_Gene_Expression Cell_Viability Cell Viability Assay (e.g., MTT) Primary_Screen->Cell_Viability Apoptosis_Assay Caspase 3/7 Assay Primary_Screen->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Reporter_Assay->Data_Analysis Confirms Inhibition IkBa_Phospho->Data_Analysis Elucidates MoA p65_Translocation->Data_Analysis Confirms Upstream Effect Target_Gene_Expression->Data_Analysis Confirms Downstream Effect Cell_Viability->Data_Analysis Rules out Cytotoxicity Apoptosis_Assay->Data_Analysis Functional Outcome Conclusion Validated Hit Data_Analysis->Conclusion

Caption: Experimental workflow for orthogonal validation of a primary screening hit.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

NF-κB Luciferase Reporter Gene Assay
  • Objective: To quantify the inhibitory effect of the compounds on NF-κB transcriptional activity.

  • Methodology:

    • Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.

    • After 24 hours, pre-treat the cells with serial dilutions of this compound, BAY 11-7082, Parthenolide, or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the IC50 values from the dose-response curves.

IκBα Phosphorylation Assay (Western Blot)
  • Objective: To determine if the compounds inhibit the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.

  • Methodology:

    • Plate a suitable cell line (e.g., HeLa or RAW 264.7) and allow them to adhere overnight.

    • Pre-treat the cells with the test compounds or controls at various concentrations for 1 hour.

    • Stimulate the cells with TNF-α (20 ng/mL) for 15 minutes.

    • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα (Ser32) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and calculate the ratio of phospho-IκBα to total IκBα.

p65 Nuclear Translocation Assay (Immunofluorescence)
  • Objective: To visually confirm and quantify the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

  • Methodology:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with the compounds or vehicle for 1 hour, followed by stimulation with TNF-α (20 ng/mL) for 30 minutes.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

    • Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.

Target Gene Expression Analysis (qPCR)
  • Objective: To measure the effect of the compounds on the expression of NF-κB target genes, such as IL-6.

  • Methodology:

    • Treat cells with the compounds and TNF-α as described for the IκBα phosphorylation assay, but for a longer duration (e.g., 4-6 hours).

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using primers specific for IL-6 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Cell Viability Assay (MTT)
  • Objective: To assess the cytotoxicity of the compounds and ensure that the observed inhibitory effects are not due to cell death.

  • Methodology:

    • Seed cells in a 96-well plate and treat with a range of concentrations of the test compounds for 24-48 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 values.

Caspase 3/7 Activity Assay
  • Objective: To determine if the compounds induce apoptosis, a potential downstream consequence of sustained NF-κB inhibition in some cell types.

  • Methodology:

    • Plate cells in a 96-well plate and treat with the compounds for 24 hours.

    • Add a luminogenic or fluorogenic caspase 3/7 substrate to the wells.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the fold change in caspase 3/7 activity relative to the vehicle-treated control.

References

Structure-Activity Relationship of N-[4-(2-chlorophenoxy)phenyl]benzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-[4-(2-chlorophenoxy)phenyl]benzamide derivatives, focusing on their potential as anticancer agents, particularly as kinase inhibitors. The information presented is synthesized from studies on structurally related benzamide compounds and serves as a predictive guide for designing novel derivatives with enhanced biological activity.

Introduction

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a phenoxy-phenyl moiety on the nitrogen atom of the benzamide can lead to potent kinase inhibitors. This guide specifically explores derivatives of the this compound core, analyzing how substitutions on the benzamide ring can influence their therapeutic potential. While direct and comprehensive SAR studies on this exact scaffold are limited in publicly available literature, we can extrapolate valuable insights from closely related compound series.

Quantitative Structure-Activity Relationship Data

The following table summarizes the predicted anticancer activity of hypothetical this compound derivatives. The predicted activity is based on SAR trends observed for structurally similar N-(4-phenoxyphenyl)benzamide and other N-phenylbenzamide derivatives investigated as kinase inhibitors and anticancer agents. The core structure is as follows:

Core Structure of this compound

Table 1: Predicted Anticancer Activity of this compound Derivatives

Compound IDR-Group (Substitution on Benzamide Ring)Predicted IC50 (µM) on Cancer Cell Line (e.g., K562)[1]Key SAR Observations
1 -H (Unsubstituted)> 50The unsubstituted benzamide ring generally shows low potency.
2 4-CH310 - 20A small alkyl group at the para-position may slightly improve activity.
3 4-Cl5 - 10Introduction of a halogen at the para-position can enhance activity, likely due to favorable interactions in the kinase binding pocket.
4 4-OCH38 - 15An electron-donating methoxy group at the para-position can contribute to moderate activity.
5 3,4-diCl1 - 5Dihalogen substitution, particularly at the 3 and 4 positions, often leads to a significant increase in potency.
6 4-CF32 - 7A strong electron-withdrawing group like trifluoromethyl can enhance binding affinity and improve cell permeability.
7 4-NH2> 20A primary amine at this position may not be favorable for activity unless further modified.
8 4-(4-methylpiperazin-1-yl)methyl< 1The addition of a solubilizing group like methylpiperazine often dramatically increases potency, a common strategy in kinase inhibitor design.[1]

Note: The IC50 values are predictive and intended for comparative purposes to guide compound design. Actual values must be determined experimentally.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the title compounds can be achieved through a standard amide coupling reaction.

Step 1: Synthesis of 4-(2-chlorophenoxy)aniline

A mixture of 2-chlorophenol, 4-aminophenol, and potassium carbonate in a solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is worked up to isolate the 4-(2-chlorophenoxy)aniline intermediate.

Step 2: Amide Coupling

The synthesized 4-(2-chlorophenoxy)aniline is then coupled with a substituted benzoic acid. To a solution of the benzoic acid in a suitable solvent (e.g., dichloromethane or DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like Hydroxybenzotriazole (HOBt) are added. The aniline derivative is then added, and the reaction is stirred at room temperature until completion. The final product is purified using column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is evaluated against a panel of human cancer cell lines (e.g., K562, HL-60) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., Bcr-Abl, PDGFR) can be determined using in vitro kinase assay kits, such as the ADP-Glo™ Kinase Assay (Promega).[1]

  • Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture contains the kinase, a suitable substrate (e.g., a generic peptide substrate), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding the kinase and incubated at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Then, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The amount of light generated is proportional to the amount of ADP produced, which reflects the kinase activity. The IC50 values are calculated from the dose-response curves.

Visualizations

Below are diagrams illustrating a generic experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Starting Materials Starting Materials Amide Coupling Amide Coupling Starting Materials->Amide Coupling Purification Purification Amide Coupling->Purification Characterization Characterization Purification->Characterization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Assay (MTT) Kinase Inhibition Assay Kinase Inhibition Assay Characterization->Kinase Inhibition Assay IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Kinase Inhibition Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis

Caption: General workflow for the synthesis and biological evaluation of benzamide derivatives.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation & Survival Benzamide Derivative Benzamide Derivative Benzamide Derivative->RAF Benzamide Derivative->PI3K

Caption: Simplified representation of common kinase signaling pathways targeted by benzamide inhibitors.

References

Navigating the Selectivity Landscape of N-Phenylbenzamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to gauging its potential as a therapeutic agent. A high selectivity index suggests a wider therapeutic window, minimizing off-target effects and associated toxicities. This guide provides a comparative analysis of the selectivity of N-phenylbenzamide derivatives, focusing on structurally related analogs to the compound of interest, N-[4-(2-chlorophenoxy)phenyl]benzamide, for which public data is limited.

Due to the absence of specific biological data for this compound, this guide will focus on two key comparator compounds with available data: the antiviral agent N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) and the anti-cancer agent RAF265 . These compounds, while differing in their specific substitutions and therapeutic targets, share the core N-phenylbenzamide scaffold, making them relevant for comparative purposes.

At a Glance: Comparative Selectivity of N-Phenylbenzamide Analogs

The following table summarizes the available biological activity and selectivity data for the comparator compounds. The selectivity index (SI) is a critical parameter, calculated as the ratio of the cytotoxic concentration (CC50 or LD50) to the effective concentration (IC50 or EC50). A higher SI value indicates greater selectivity.

CompoundTarget/ActivityIC50/EC50 (µM)CC50/LD50 (µM or mg/kg)Selectivity Index (SI)
IMB-0523 Anti-Hepatitis B Virus (HBV)1.99 (Wild-type HBV)[1][2]LD50: 448 mg/kg (in mice)[1]SI cannot be directly calculated without CC50 data. The provided LD50 indicates low acute toxicity.
3.30 (Drug-resistant HBV)[1][2]
RAF265 B-Raf V600E KinaseIC50: 0.003-0.06Not explicitly provided for a non-cancerous cell line.Highly selective for mutant B-Raf over other kinases and demonstrates selective anti-proliferative activity in B-Raf mutant tumor cells.[3][4]
C-Raf KinaseIC50: 0.003-0.06[3]
B-Raf KinaseIC50: 0.003-0.06[3]
VEGFR2EC50: 0.03[3]
Anti-proliferative (HT29 cells)IC50: 5-10[3]
Anti-proliferative (MDAMB231 cells)IC50: 5-10[3]

Understanding the Mechanism: A Look at the Signaling Pathways

The biological activity of these compounds is intrinsically linked to their interaction with specific cellular signaling pathways.

  • IMB-0523 is reported to exert its anti-HBV effect by increasing the intracellular levels of APOBEC3G (A3G), a host cytidine deaminase that can inhibit HBV replication.[1][2][5]

  • RAF265 is a potent inhibitor of the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is frequently dysregulated in cancer. It shows high potency against the B-Raf V600E mutant, a common driver of melanoma. Additionally, RAF265 inhibits VEGFR2, a key receptor in angiogenesis (the formation of new blood vessels), giving it a dual mechanism of action against tumors.[3][6][7]

Below is a diagram illustrating the RAF/MEK/ERK signaling pathway targeted by RAF265.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (B-Raf, C-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors RAF265 RAF265 RAF265->RAF Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of RAF265.

Experimental Protocols for Selectivity Determination

Accurate determination of the selectivity index relies on robust and standardized experimental protocols. Below are generalized methodologies for the key assays cited in this guide.

In Vitro Anti-HBV Assay (for IMB-0523)

This workflow outlines the general steps for assessing the anti-HBV activity of a compound.

References

Comparative Analysis of N-[4-(2-chlorophenoxy)phenyl]benzamide and Its Precursors: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant data gap regarding the biological activity of N-[4-(2-chlorophenoxy)phenyl]benzamide. As of November 2025, no direct experimental studies detailing its specific biological effects, efficacy, or mechanism of action have been published. Consequently, a direct quantitative comparison with its parent compounds, 2-chlorophenoxybenzene and benzamide, based on experimental data is not feasible. This guide, therefore, summarizes the known biological profiles of the parent compounds and structurally related molecules to provide a speculative context for the potential activities of this compound.

Executive Summary

The benzamide chemical scaffold is a well-established pharmacophore present in a multitude of biologically active compounds with diverse therapeutic and agricultural applications.[1][2] These include antimicrobial, antifungal, herbicidal, and insecticidal agents.[2] The activity of these molecules is highly dependent on the nature and position of substituents on both the benzoyl and aniline rings.

The target compound, this compound, is a derivative that combines structural features from its precursors: the benzamide group from benzamide, and the chlorophenoxy-phenyl moiety from 2-chlorophenoxybenzene and 4-phenoxyaniline. While the specific contribution of the 2-chlorophenoxy group to the overall biological activity of the final compound remains uninvestigated, analysis of structurally similar compounds suggests potential for antifungal or herbicidal properties.

Biological Activity Profile of Parent Compounds and Intermediates

To construct a hypothetical activity profile for this compound, it is essential to consider the known biological and toxicological properties of its constituent parts.

Compound/IntermediateKnown Biological Activities/Toxicological ProfileReferences
Benzamide - Found in numerous compounds with a wide range of biological activities.[1][3] - Generally considered to have low toxicity, but can cause gastric pain, nausea, and vomiting at high doses.[4] - Subject to environmental degradation by microorganisms.[5][6][1][3][4][5][6]
2-Chlorophenoxybenzene - Limited data available on specific biological activity. - Primarily studied in the context of toxicology and environmental fate as a chlorinated aromatic hydrocarbon. - Can cause adverse effects on the liver and kidneys in animal studies at high concentrations.[7][8][9][7][8][9]
4-Phenoxyaniline - Used as an intermediate in the synthesis of dyes, pharmaceuticals (including anti-cancer agents), and herbicides.[10][11] - May cause skin and eye irritation, and sensitization upon contact.[12][13] - Classified as harmful if swallowed and suspected of causing genetic defects and cancer.[13][10][11][12][13]
2-Chlorophenoxyaniline - Primarily used as a chemical intermediate.[14][15][16] - Limited publicly available data on its specific biological activities.[14][15][16]

Activity of Structurally Related Compounds

While no data exists for the specific target compound, research on other N-phenylbenzamide derivatives offers insights into potential activities.

  • Antifungal Activity: Several studies have demonstrated the antifungal properties of substituted N-phenylacetamide and N-aryl-butanamide derivatives. For instance, 2-chloro-N-phenylacetamide has shown antifungal activity against various strains of Aspergillus niger and Candida species, with minimum inhibitory concentrations (MICs) ranging from 16 to 256 µg/mL.[17][18][19] The probable mechanism of action for some of these compounds involves interaction with ergosterol in the fungal plasma membrane.[17]

  • Herbicidal Activity: The phenoxy group is a key feature in many commercial herbicides, such as the phenoxyacetic acid derivatives (e.g., 2,4-D and MCPA), which act as synthetic auxins.[20][21] Other phenoxy-containing herbicides inhibit acetyl-CoA carboxylase (ACCase).[20] The herbicidal activity of these compounds is often influenced by the substitution pattern on the phenyl rings.[22] Amide-based herbicides are also a significant class of agrochemicals, and their environmental fate is a subject of ongoing research.[5][23]

  • Other Activities: Various N-phenylbenzamide derivatives have been investigated for a range of other biological activities, including antischistosomal[24] and antitumor activities.[25]

Experimental Protocols

As no experimental data for this compound is available, this section provides a generalized workflow for the initial screening of a novel compound of this class for potential antifungal and herbicidal activities.

General Experimental Workflow for Bioactivity Screening

G cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Data Analysis and Comparison synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antifungal Antifungal Assays (e.g., MIC determination) characterization->antifungal herbicidal Herbicidal Assays (e.g., Seed germination, plant growth inhibition) characterization->herbicidal cytotoxicity Preliminary Cytotoxicity (e.g., against mammalian cell lines) characterization->cytotoxicity compare_parents Comparison with Parent Compounds (Benzamide, 2-Chlorophenoxybenzene) antifungal->compare_parents herbicidal->compare_parents cytotoxicity->compare_parents sar Structure-Activity Relationship (SAR) Analysis (if analogues are synthesized) compare_parents->sar

Figure 1. A generalized workflow for the synthesis, characterization, and biological screening of a novel benzamide derivative.

Signaling Pathways

Given the lack of data, no specific signaling pathways can be definitively associated with this compound. However, based on the activities of related compounds, plausible hypothetical targets could include:

Hypothetical Fungal Signaling Pathway Inhibition

G Compound Compound Ergosterol_Biosynthesis Ergosterol Biosynthesis Compound->Ergosterol_Biosynthesis Inhibition Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_Membrane->Fungal_Growth_Inhibition

Figure 2. A potential mechanism of antifungal action targeting ergosterol biosynthesis.

Hypothetical Herbicidal Mechanism of Action

G cluster_0 Plant Cell compound This compound target_enzyme Target Enzyme (e.g., ACCase, ALS) compound->target_enzyme Inhibition biosynthesis Essential Amino Acid or Fatty Acid Biosynthesis target_enzyme->biosynthesis Blocks plant_growth Plant Growth and Development biosynthesis->plant_growth Disruption Weed_Death Weed_Death plant_growth->Weed_Death

Figure 3. A plausible herbicidal mode of action involving the inhibition of a key plant enzyme.

Conclusion

The biological activity of this compound remains undetermined due to a lack of published research. While the benzamide and phenoxy moieties are present in many bioactive compounds, particularly with antifungal and herbicidal properties, it is not possible to extrapolate a definitive activity profile for the target compound without empirical data. The combination of the benzamide scaffold with a chlorophenoxy-phenyl substituent could potentially lead to novel biological activities, but this remains speculative. Further research, including synthesis, characterization, and comprehensive biological screening, is necessary to elucidate the activity of this compound and enable a meaningful comparison with its parent compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-[4-(2-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N-[4-(2-chlorophenoxy)phenyl]benzamide, synthesized from the safety data sheets of structurally similar compounds in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Disclaimer: The following disposal procedures are based on best practices for analogous chemical structures, including chlorinated benzamide derivatives. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for "this compound" and its contaminated materials.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection. The original product container is often a suitable option if it is in good condition.

    • Ensure the container is tightly closed to prevent leaks or spills.

  • Handling Spills:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep up the solid material using a brush and dustpan.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into the designated waste container.

    • Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Dispose of the sealed waste container through your institution's hazardous waste program.[1][2]

    • This typically involves contacting your EHS department to arrange for pickup by a licensed waste disposal company.[3]

    • Never dispose of this compound down the drain or in the regular trash.[4]

Comparative Hazard and Disposal Information of Analogous Compounds

The following table summarizes key safety and disposal information from the SDS of structurally related compounds. This data provides a basis for the recommended handling and disposal procedures for this compound.

Compound NameKey HazardsDisposal Recommendations
3-Nitro-N-phenylbenzamide Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3)Dispose of contents/container to an approved waste disposal plant.[2]
4-Chlorobenzamide Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3)Dispose of contents/container to an approved waste disposal plant. Do not let this chemical enter the environment.[4]
Benzamide Acute Toxicity, Oral (Category 4), Germ cell mutagenicity (Category 2)Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator.[3]
4-Amino-N-(2-chlorophenyl)benzamide Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A)Dispose of contaminated material according to Section 13 of the SDS.[5]
N-(2-chlorophenyl)-4-methoxybenzamide No specific hazards listed in the provided information.Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal.[6]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical steps and decision-making process involved in the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Sealed Waste Container ppe->container transfer Transfer Waste to Container container->transfer spill Spill Occurs transfer->spill storage Store Container in Designated Area transfer->storage cleanup Clean Spill & Collect Residue spill->cleanup cleanup->container ehs Contact EHS for Pickup storage->ehs end End: Waste Disposed by Licensed Vendor ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling N-[4-(2-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical to ensure that the selected PPE offers adequate protection. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance handled in the workplace.[1]

PPE CategoryRecommended EquipmentSpecifications and Standards
Eye and Face Protection Safety glasses with side shields or safety goggles.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Gloves must be inspected prior to use. Proper glove removal technique (without touching the outer surface) should be followed.[1]
Body Protection Fire-resistant lab coat or coveralls.Should be worn over personal clothing.[1]
Respiratory Protection NIOSH-approved N95 or CEN-approved FFP2 particulate respirator.To be used as a backup to engineering controls like a fume hood. If a respirator is the sole means of protection, a full-face supplied-air respirator is required.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Keep the compound away from heat and strong oxidizing agents.[1][2]

2. Handling the Compound:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Avoid contact with skin and eyes.[3]

  • Wear the appropriate PPE as detailed in the table above.

  • Wash hands thoroughly after handling.[4]

3. In Case of Exposure:

  • If on skin: Wash with plenty of soap and water.[1][4] If skin irritation occurs, seek medical advice.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][4] If eye irritation persists, get medical attention.[2]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Store locked up.[2][4]

Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste:

    • Collect waste N-[4-(2-chlorophenoxy)phenyl]benzamide and any contaminated materials (e.g., gloves, paper towels) in a suitable, labeled, and closed container.[3][4]

    • Dispose of the contents and container to an approved waste disposal plant.[2][4]

  • Contaminated Clothing:

    • Remove contaminated clothing and wash it before reuse.[5] Handle with waterproof gloves.[6]

    • Wash work clothes separately from other laundry.[6]

Experimental Workflow: Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Response cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Select Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Handle Compound in Fume Hood handle1->handle2 handle3 Store Properly When Not in Use handle2->handle3 expo1 Skin/Eye/Inhalation/Ingestion handle2->expo1 If Exposure Occurs disp1 Segregate Chemical Waste handle2->disp1 After Use expo2 Administer First Aid expo1->expo2 expo3 Seek Medical Attention expo2->expo3 disp2 Package and Label Waste disp1->disp2 disp3 Dispose via Approved Vendor disp2->disp3

Caption: Safe handling and disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.